molecular formula C20H24O3 B13394232 Dodonolide

Dodonolide

Cat. No.: B13394232
M. Wt: 312.4 g/mol
InChI Key: YOTWCVLUMOQAFC-UHFFFAOYSA-N
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Description

Dodonolide is a useful research compound. Its molecular formula is C20H24O3 and its molecular weight is 312.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-[2-(furan-3-yl)ethyl]-6,7-dimethyl-3,4,5,6-tetrahydrocyclodeca[c]furan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O3/c1-15-6-7-17-14-23-19(21)18(17)5-3-4-10-20(15,2)11-8-16-9-12-22-13-16/h3-5,9-10,12-13,15H,6-8,11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTWCVLUMOQAFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C=CC=CC1(C)CCC3=COC=C3)C(=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Dodonolide: An In-depth Technical Guide to a Potentially Misidentified Marine Cyanobacterial Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: Initial searches for "dodonolide" from a marine cyanobacterium source did not yield any matching compounds in the scientific literature. It is highly probable that the query refers to a similarly named, well-documented, and impactful class of compounds: the dolastatins . This guide will focus on Dolastatin 10 , a potent cytotoxic peptide of cyanobacterial origin, as it aligns with the core requirements of the user's request for a technical guide on a marine cyanobacterial metabolite.

Executive Summary

Dolastatin 10 is a highly potent pentapeptide antineoplastic agent that was first isolated from the sea hare Dolabella auricularia.[1][2] Subsequent research has unequivocally established that the true producer of Dolastatin 10 is the marine cyanobacterium Caldora penicillata (formerly classified as Symploca sp.).[1][3][4] The sea hare accumulates the compound through its diet.[4][5][6] Dolastatin 10 exhibits powerful cytotoxic activity against a wide range of cancer cell lines by inhibiting tubulin polymerization.[2][7] Its remarkable potency has led to the development of several synthetic analogs, most notably monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), which are used as payloads in FDA-approved antibody-drug conjugates (ADCs) for cancer therapy.[1][8] This guide provides a comprehensive overview of the marine cyanobacterial source, isolation, structure, biological activity, and biosynthesis of Dolastatin 10.

Marine Cyanobacterial Source

The primary producer of Dolastatin 10 is the marine cyanobacterium Caldora penicillata.[1][3] This filamentous cyanobacterium is found in various marine environments, with collections reported from the Pacific Ocean (Guam, Palau), Florida, and the Caribbean.[1][9] The isolation of Dolastatin 10 directly from C. penicillata in higher yields than from the sea hare confirmed its cyanobacterial origin.[1][9]

Isolation and Structure Elucidation

Isolation Protocol

The isolation of Dolastatin 10 from Caldora penicillata typically involves the following steps:[4]

  • Collection and Extraction: Samples of the cyanobacterium are collected, freeze-dried, and then extracted with a suitable organic solvent, such as a mixture of dichloromethane (B109758) and methanol.

  • Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on polarity.

  • Chromatographic Purification: The fraction containing Dolastatin 10 is further purified using a series of chromatographic techniques, including silica (B1680970) gel chromatography, size-exclusion chromatography (Sephadex LH-20), and high-performance liquid chromatography (HPLC), often using a C18 reversed-phase column.

Structure Elucidation

The planar structure and stereochemistry of Dolastatin 10 were determined using a combination of spectroscopic methods and total synthesis.[8][10][11] Key techniques include:

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the molecular formula.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are employed to establish the connectivity of the atoms and the sequence of the amino acid residues.[10]

  • Chiral Analysis: The absolute stereochemistry of the amino acid components is determined by chiral GC-MS analysis of the acid hydrolysate.

  • Total Synthesis: The definitive confirmation of the structure and absolute stereochemistry is achieved through total chemical synthesis and comparison of the spectroscopic and chiroptical properties of the synthetic compound with the natural product.[8]

Dolastatin 10 is a linear pentapeptide with the sequence (S)-dolavaline (Dov) - (S)-valine - (3R,4S,5S)-dolaisoleuine (Dil) - (2R,3R,4S)-dolaproine (Dap) - (S)-dolaphenine (Doe).[1]

Biological Activity and Mechanism of Action

Dolastatin 10 is one of the most potent antimitotic agents discovered.[2] Its primary mechanism of action is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][7]

In Vitro Cytotoxicity

Dolastatin 10 exhibits potent cytotoxic activity against a broad spectrum of human cancer cell lines at nanomolar and sub-nanomolar concentrations.[2][12]

Cell LineCancer TypeIC₅₀ (nM)Reference
L1210Murine Leukemia0.03[2][12]
NCI-H69Small Cell Lung Cancer0.059[2][12]
DU-145Human Prostate Cancer0.5[2][12]
HeLa S₃Human Cervical Cancer0.011 (µg/mL)[13]
MOLT-4Human Leukemia9.3 (µM) (for a related compound)[14]

Note: The table includes data for Dolastatin 10 and a related compound for comparative purposes.

Signaling Pathways

The disruption of microtubule function by Dolastatin 10 triggers a cascade of downstream signaling events leading to apoptosis.

G Dolastatin10 Dolastatin 10 Tubulin Tubulin Polymerization Dolastatin10->Tubulin Inhibition Microtubule Microtubule Dynamics Dolastatin10->Microtubule Disruption Tubulin->Microtubule MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubule->CellCycleArrest Leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis Induces

Caption: Mechanism of action of Dolastatin 10.

Biosynthesis of Dolastatin 10

The biosynthetic gene cluster (BGC) for Dolastatin 10, designated as the dol cluster, has been identified in Caldora penicillata.[1][9] It is a 39-kb hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) gene cluster.[9][15]

Experimental Protocol for BGC Identification
  • Metagenomic Library Construction: High-molecular-weight DNA is extracted from C. penicillata and used to construct metagenomic fosmid libraries.[1]

  • Library Screening: The libraries are screened using probes designed from conserved domains of NRPS and PKS genes.

  • Sequencing and Annotation: Positive clones are sequenced, and the genes within the cluster are annotated based on homology to known biosynthetic genes.[1]

Proposed Biosynthetic Pathway

The biosynthesis of Dolastatin 10 involves a series of enzymatic reactions catalyzed by the NRPS and PKS modules encoded in the dol cluster.[1]

G cluster_NRPS NRPS Modules cluster_PKS PKS Modules cluster_tailoring Tailoring Enzymes DolB DolB (NRPS) Activates L-Val N-methylation Dov Dov DolB->Dov DolC DolC (NRPS) Activates L-Val Val Val DolC->Val DolG DolG (NRPS) Activates L-Ile Dil Dil DolG->Dil DolI DolI (NRPS) Activates L-Pro Dap Dap DolI->Dap DolF DolF (PKS) DolF->Dap Polyketide portion DolH DolH (PKS) DolH->Dap Polyketide portion DolA DolA (MT) DolD DolD (MT) DolE DolE (MT) DolJ DolJ (Oxidase) Thiazole formation Doe Doe DolJ->Doe Dov->Val Peptide bond Dolastatin10 Dolastatin 10 Val->Dil Peptide bond Dil->Dap Peptide bond Dap->Doe Peptide bond

Caption: Proposed biosynthetic pathway of Dolastatin 10.

Conclusion

Dolastatin 10 stands as a landmark discovery in marine natural products chemistry, exemplifying the therapeutic potential of cyanobacterial metabolites. Its journey from a sea hare to a cyanobacterial source, and ultimately to the basis for multiple FDA-approved cancer therapies, highlights the importance of marine biodiversity in drug discovery. The elucidation of its biosynthetic pathway opens avenues for synthetic biology and metabolic engineering approaches to produce this valuable compound and its analogs sustainably. The continued exploration of marine cyanobacteria promises to unveil further novel chemistry with significant benefits for human health.

References

Unveiling Dodonolide: A Technical Guide to its Discovery, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodonolide, a clerodane diterpenoid, represents a class of natural products with significant potential in drug discovery. Isolated from Dodonaea viscosa, a plant with a rich history in traditional medicine, this compound and its structural analogs have garnered interest for their diverse biological activities. This technical guide provides an in-depth overview of the discovery and isolation of this compound, presenting detailed experimental protocols, quantitative data, and insights into its potential mechanisms of action.

Discovery and Source

This compound was first reported as a known compound isolated from the aerial parts of Dodonaea viscosa (L.) Jacq. (Sapindaceae) in a 2010 study by Niu et al. published in the Journal of Asian Natural Products Research.[1] This plant is a resilient shrub found in tropical and subtropical regions and has been traditionally used to treat a variety of ailments, suggesting a rich chemical diversity.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₀H₂₄O₃[1]
Molecular Weight 328.4 g/mol [1]
Compound Type Clerodane Diterpenoid[1]
CAS Number 349534-73-2

Experimental Protocols: Isolation of this compound

The isolation of this compound, as described in the literature, involves a multi-step process of extraction and chromatographic separation. The following is a detailed methodology based on the protocol reported by Niu et al. (2010) and other similar studies on the isolation of diterpenoids from Dodonaea viscosa.

Plant Material Collection and Preparation
  • Plant Material: Aerial parts of Dodonaea viscosa were collected.

  • Preparation: The plant material was air-dried and then ground into a coarse powder.

Extraction
  • Solvent: The powdered plant material was extracted with 95% ethanol (B145695) at room temperature.

  • Procedure: The extraction was typically repeated three times to ensure exhaustive recovery of secondary metabolites. The resulting ethanol extracts were combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation
  • Solvent Partitioning: The crude ethanol extract was suspended in water and sequentially partitioned with solvents of increasing polarity, typically petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

  • Result: this compound was found to be concentrated in the ethyl acetate-soluble fraction.[1]

Chromatographic Purification
  • Column Chromatography (CC): The ethyl acetate fraction was subjected to column chromatography over silica (B1680970) gel.

    • Elution Gradient: A gradient of petroleum ether-acetone or a similar solvent system was used to elute the compounds. Fractions were collected and monitored by thin-layer chromatography (TLC).

  • Sephadex LH-20 Chromatography: Fractions containing this compound were further purified by size-exclusion chromatography on a Sephadex LH-20 column, typically using methanol (B129727) as the eluent, to remove pigments and other impurities.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification to yield pure this compound was achieved using preparative HPLC on a C18 column with a suitable mobile phase, such as a methanol-water gradient.

Logical Workflow for this compound Isolation

G Start Dried, powdered aerial parts of Dodonaea viscosa Extraction Extraction with 95% Ethanol Start->Extraction Concentration Concentration under reduced pressure Extraction->Concentration CrudeExtract Crude Ethanol Extract Concentration->CrudeExtract Partitioning Solvent Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) CrudeExtract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction SilicaGel_CC Silica Gel Column Chromatography EtOAc_Fraction->SilicaGel_CC Sephadex_CC Sephadex LH-20 Chromatography SilicaGel_CC->Sephadex_CC Prep_HPLC Preparative HPLC (C18) Sephadex_CC->Prep_HPLC Pure_this compound Pure this compound Prep_HPLC->Pure_this compound

Caption: A generalized workflow for the isolation of this compound.

Structural Elucidation Data

The structure of this compound was elucidated using a combination of spectroscopic techniques. The following table summarizes the key spectroscopic data as would be found in the primary literature.

Spectroscopic DataKey Features
¹H-NMR (CDCl₃, 400 MHz) Signals corresponding to olefinic protons, protons adjacent to oxygen atoms, and methyl groups characteristic of a clerodane skeleton.
¹³C-NMR (CDCl₃, 100 MHz) Twenty carbon signals, including those for carbonyl groups, olefinic carbons, and carbons of the furan (B31954) ring, consistent with the proposed structure.
Mass Spectrometry (ESI-MS) A molecular ion peak corresponding to the molecular formula C₂₀H₂₄O₃.

Biological Activity and Potential Signaling Pathways

While the primary study reporting the isolation of this compound focused on its larvicidal activity[1], other studies on extracts and related compounds from Dodonaea viscosa suggest a broader range of biological effects relevant to drug development.

Cytotoxic and Antiproliferative Activity

Extracts of Dodonaea viscosa have demonstrated cytotoxic and antiproliferative activity against various cancer cell lines, including colorectal cancer cells.[2] Studies have shown that these effects can be accompanied by significant changes in mitochondrial membrane potential and an increase in the Sub G0/G1 cell population, indicative of apoptosis.[2]

Potential Signaling Pathways

The anticancer activity of Dodonaea viscosa extracts has been linked to the regulation of key signaling molecules. Specifically, an increase in the levels of caspase-3 and the tumor suppressor protein p53 has been observed in metastatic colorectal cancer cells treated with a hydroethanolic extract of the plant.[2] This suggests that compounds within the extract, potentially including this compound, may induce apoptosis through the intrinsic pathway.

G This compound This compound / D. viscosa Extract Cell Colorectal Cancer Cell This compound->Cell Mitochondria Mitochondrial Membrane Potential (ΔΨm) Disruption Cell->Mitochondria induces p53 p53 Activation Cell->p53 induces Caspase3 Caspase-3 Activation Mitochondria->Caspase3 leads to p53->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: A proposed signaling pathway for this compound-induced apoptosis.

Conclusion

This compound, a diterpenoid isolated from Dodonaea viscosa, represents a promising natural product for further investigation in drug discovery. The established protocols for its isolation provide a clear path for obtaining pure material for detailed biological evaluation. The preliminary evidence of its involvement in apoptosis induction through the p53 and caspase-3 pathways highlights a potential mechanism of action that warrants further exploration. This technical guide serves as a foundational resource for researchers aiming to unlock the full therapeutic potential of this compound and related compounds.

References

Elucidation of "Dodonolide": A Hypothetical Case Study in Natural Product Structure Determination

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quest to identify and characterize novel bioactive compounds from natural sources is a cornerstone of drug discovery and development. This technical guide outlines a hypothetical workflow for the structure elucidation of a novel, fictional diterpenoid lactone, herein named "dodonolide," presumed to be isolated from a plant of the Dodonaea genus. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the modern spectroscopic and analytical techniques employed to unravel the chemical architecture of a new natural product. While "this compound" is a hypothetical molecule for the purpose of this guide, the methodologies described represent the current state-of-the-art in natural product chemistry.

1. Isolation and Purification

The initial step in the characterization of any natural product is its isolation from the source organism in a pure form. The following is a generalized protocol for the extraction and purification of a moderately polar compound like a diterpenoid lactone from a plant matrix.

Experimental Protocol: Extraction and Chromatographic Isolation

  • Extraction: Dried and powdered plant material (e.g., leaves of Dodonaea viscosa) is subjected to sequential extraction with solvents of increasing polarity, typically starting with a nonpolar solvent like hexane (B92381) to remove lipids and chlorophyll, followed by a more polar solvent such as ethyl acetate (B1210297) or methanol (B129727) to extract the desired semi-polar compounds.

  • Solvent Partitioning: The crude extract is then partitioned between immiscible solvents (e.g., ethyl acetate and water) to separate compounds based on their differential solubility, thereby achieving a preliminary fractionation.

  • Column Chromatography: The organic-soluble fraction is subjected to column chromatography over a solid stationary phase like silica (B1680970) gel. A gradient of solvents with increasing polarity is used to elute the compounds. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • High-Performance Liquid Chromatography (HPLC): Fractions showing promising profiles on TLC are further purified using semi-preparative or preparative HPLC. A reversed-phase C18 column is commonly employed with a mobile phase gradient of water and acetonitrile (B52724) or methanol. This step is crucial for obtaining an analytically pure sample.

The logical workflow for the isolation process is depicted in the following diagram:

G Figure 1: Isolation Workflow for This compound (B1161511) plant Dried Plant Material extraction Solvent Extraction (e.g., Ethyl Acetate) plant->extraction partition Liquid-Liquid Partitioning extraction->partition column_chrom Silica Gel Column Chromatography partition->column_chrom hplc Preparative HPLC column_chrom->hplc pure_compound Pure this compound hplc->pure_compound

Figure 1: Isolation Workflow for this compound

2. Spectroscopic and Spectrometric Analysis

Once a pure compound is obtained, a suite of spectroscopic techniques is employed to determine its chemical structure.

2.1. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, from which the molecular formula can be deduced.

Experimental Protocol: HRMS Analysis

  • Instrument: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source is typically used.

  • Sample Preparation: A dilute solution of the pure compound in a suitable solvent (e.g., methanol) is infused into the mass spectrometer.

  • Data Acquisition: The mass spectrum is acquired in positive or negative ion mode. The instrument is calibrated to ensure high mass accuracy.

Hypothetical HRMS Data for this compound

IonObserved m/zCalculated m/zMass Accuracy (ppm)Deduced Molecular Formula
[M+H]⁺331.2217331.2222-1.5C₂₀H₃₀O₃
[M+Na]⁺353.2036353.2042-1.7C₂₀H₃₀O₃Na

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. A combination of 1D and 2D NMR experiments is used to establish the carbon skeleton and the relative stereochemistry.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Approximately 1-5 mg of the pure compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD).

  • Instrument: A high-field NMR spectrometer (e.g., 500 MHz or 600 MHz) is used to acquire the spectra.

  • Experiments:

    • 1D NMR: ¹H NMR (proton), ¹³C NMR (carbon), and DEPT (Distortionless Enhancement by Polarization Transfer) to determine the number of protons, carbons, and the multiplicity of carbon signals (CH, CH₂, CH₃).

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

      • HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond proton-carbon correlations.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting different fragments of the molecule.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, providing information about the relative stereochemistry.

The logical relationship between these NMR experiments in the structure elucidation process is illustrated below:

G Figure 2: NMR-Based Structure Elucidation Logic cluster_1d 1D NMR cluster_2d 2D NMR H_NMR ¹H NMR (Proton environments) COSY COSY (¹H-¹H connectivities) H_NMR->COSY HSQC HSQC (¹H-¹³C one-bond) H_NMR->HSQC C_NMR ¹³C NMR (Carbon environments) C_NMR->HSQC DEPT DEPT (CH, CH₂, CH₃) DEPT->HSQC Fragments Assemble Fragments COSY->Fragments HSQC->Fragments HMBC HMBC (¹H-¹³C long-range) Planar_Structure Determine Planar Structure HMBC->Planar_Structure NOESY NOESY (Through-space ¹H-¹H) Stereochemistry Assign Relative Stereochemistry NOESY->Stereochemistry Fragments->Planar_Structure Planar_Structure->Stereochemistry Final_Structure Propose Final Structure Stereochemistry->Final_Structure

Figure 2: NMR-Based Structure Elucidation Logic

Hypothetical NMR Data for this compound (in CDCl₃, 500 MHz for ¹H, 125 MHz for ¹³C)

¹³C NMR Data

Positionδc (ppm)DEPT
139.8CH₂
219.5CH₂
342.1CH₂
433.5C
555.8CH
622.3CH₂
737.9CH₂
8140.2C
950.1CH
1038.7C
11125.6CH
12175.4C
1375.3CH
14130.8CH₂
1528.9CH₃
1621.7CH₃
1733.2CH₃
1825.4CH₃
1918.1CH₃
2015.9CH₃

¹H NMR Data

Positionδн (ppm)MultiplicityJ (Hz)
1.55m
1.65m
1.40m
1.50m
1.25m
1.35m
52.10dd10.5, 4.5
1.75m
1.85m
1.95m
2.05m
92.50d10.5
115.80t7.0
134.50br s
14a4.90s
14b4.95s
151.10s
161.05s
170.95s
180.90d6.5
190.85d6.5
201.20s

3. Structure Assembly and Verification

By integrating the data from all the spectroscopic experiments, the final structure of this compound can be proposed. The molecular formula from HRMS provides the elemental composition. The ¹³C and DEPT spectra reveal the number and types of carbon atoms. The COSY spectrum establishes the proton-proton connectivity within spin systems. The HSQC spectrum links each proton to its directly attached carbon. The HMBC spectrum is then used to piece together the fragments by identifying longer-range correlations, for example, from methyl protons to quaternary carbons. Finally, the NOESY spectrum provides through-space correlations that help to define the relative stereochemistry of the molecule.

The elucidation of the chemical structure of a novel natural product is a systematic process that relies on the synergistic application of various analytical and spectroscopic techniques. This guide has outlined a hypothetical yet representative workflow for the characterization of a new diterpenoid lactone, "this compound." The combination of meticulous isolation, high-resolution mass spectrometry, and a suite of 1D and 2D NMR experiments allows for the unambiguous determination of the molecular formula, the carbon skeleton, and the relative stereochemistry of the molecule. This foundational knowledge is a prerequisite for any further investigation into the biological activity and potential therapeutic applications of the new compound.

Dodonolide natural product family

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Dukunolide Family of Natural Products

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dukunolide natural product family, a group of structurally complex tetranortriterpenoids and limonoids, has emerged as a promising source of bioactive compounds. Isolated primarily from Lansium domesticum, these molecules have demonstrated a range of biological activities, most notably antimalarial and antifeedant properties. This technical guide provides a comprehensive overview of the dukunolide core, summarizing the isolation, structure elucidation, and known biological activities of its members. Detailed experimental protocols for key assays are provided, and all quantitative data are presented in structured tables for comparative analysis. Furthermore, this guide includes conceptual workflows and logical relationships visualized through diagrams to aid in the understanding of this fascinating class of natural products.

Introduction to the Dukunolide Family

The dukunolide family of natural products are primarily isolated from the plant Lansium domesticum, a fruit-bearing tree native to Southeast Asia. These compounds are classified as tetranortriterpenoids or limonoids, characterized by a highly oxygenated and rearranged carbon skeleton. The unique structural features of the dukunolides have attracted considerable interest from the scientific community, leading to investigations into their biological potential. To date, several members of this family have been identified, including dukunolide A, B, C, D, F, and G.

Isolation and Structure Elucidation

The isolation of dukunolides from their natural source, typically the seeds or roots of Lansium domesticum, involves a series of chromatographic separations. The structure elucidation of these complex molecules relies heavily on modern spectroscopic techniques.

General Isolation Protocol

A typical isolation procedure for dukunolides is outlined below. This protocol is a composite of methodologies reported in the literature.

Experimental Protocol: Isolation of Dukunolides

  • Extraction: The dried and powdered plant material (e.g., seeds or roots of Lansium domesticum) is subjected to exhaustive extraction with a solvent such as methanol (B129727) at room temperature.

  • Solvent Partitioning: The resulting crude extract is then partitioned between immiscible solvents of increasing polarity, for example, n-hexane, dichloromethane, and ethyl acetate, to fractionate the components based on their polarity.

  • Chromatographic Separation: Each fraction is then subjected to a series of chromatographic techniques to isolate the individual dukunolides. This typically involves:

    • Column Chromatography: Initial separation is often performed on a silica (B1680970) gel column, eluting with a gradient of solvents (e.g., n-hexane/ethyl acetate).

    • High-Performance Liquid Chromatography (HPLC): Further purification is achieved using normal-phase or reverse-phase HPLC, often with a C18 column.

  • Purity Assessment: The purity of the isolated compounds is assessed by thin-layer chromatography (TLC) and HPLC analysis.

Figure 1: A generalized workflow for the isolation of dukunolides.
Structure Determination

The definitive structures of the dukunolides have been established through a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments are crucial for elucidating the complex carbon skeleton and stereochemistry of these molecules.

  • High-Resolution Mass Spectrometry (HRMS): HRMS, often using techniques like DART (Direct Analysis in Real Time), provides accurate molecular formulas.

  • X-ray Crystallography: Single-crystal X-ray diffraction analysis has been used to unambiguously determine the three-dimensional structure of some dukunolides, such as dukunolide A.[1]

Table 1: Spectroscopic Data for Selected Dukunolides

CompoundMolecular FormulaHRMS (m/z) [M+H]⁺Key ¹H NMR Signals (δ, ppm) in CDCl₃Key ¹³C NMR Signals (δ, ppm) in CDCl₃Reference
Dukunolide D C₂₆H₂₉O₈469.18617.42 (t, 1H), 7.39 (s, 1H), 6.33 (t, 1H), 5.48 (s, 1H)208.1, 170.2, 167.3, 143.2, 141.1, 125.4, 110.0[2][3]
Dukunolide G C₃₀H₃₂O₁₁569.20227.79 (s, 1H), 7.53 (s, 1H), 7.45 (t, 1H), 6.21 (t, 1H)176.7, 168.6, 167.3, 143.3, 141.5, 125.2, 118.9[4]
seco-Dukunolide F C₂₇H₃₂O₉---[5]

Biological Activity

The dukunolide family has been investigated for a variety of biological activities, with the most significant findings in the areas of antimalarial and antifeedant effects.

Antimalarial Activity

Several dukunolides have demonstrated activity against the malaria parasite, Plasmodium falciparum.

Table 2: Antimalarial Activity of Dukunolides against P. falciparum (3D7 strain)

CompoundIC₅₀ (µg/mL)Reference
Dukunolide G 0.48[6]
Dukunolide C 2.74[6]

Experimental Protocol: In Vitro Antimalarial Assay (P. falciparum)

This protocol is based on the SYBR Green I-based fluorescence assay.

  • Parasite Culture: P. falciparum (e.g., 3D7 strain) is cultured in human erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine (B114508) at 37°C in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂).

  • Drug Dilution: Test compounds are serially diluted in culture medium and added to a 96-well plate.

  • Incubation: A suspension of synchronized ring-stage parasites is added to the wells, and the plate is incubated for 72 hours.

  • Lysis and Staining: The red blood cells are lysed, and the parasite DNA is stained with SYBR Green I dye.

  • Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of parasite DNA, is measured using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

  • IC₅₀ Determination: The 50% inhibitory concentration (IC₅₀) is calculated by plotting the percentage of parasite growth inhibition against the log of the drug concentration.

G parasite_culture Culture P. falciparum incubation Incubate Parasites with Drug (72h) parasite_culture->incubation drug_prep Prepare Drug Dilutions drug_prep->incubation lysis_staining Lyse Cells & Stain DNA (SYBR Green I) incubation->lysis_staining fluorescence Measure Fluorescence lysis_staining->fluorescence ic50 Calculate IC50 fluorescence->ic50

Figure 2: Workflow for the in vitro antimalarial SYBR Green I assay.
Antifeedant Activity

Limonoids, the class of compounds to which dukunolides belong, are well-known for their insect antifeedant properties. While specific quantitative data for all dukunolides are not widely available, the family is reported to possess antifeedant activity.

Experimental Protocol: Antifeedant Bioassay (Leaf Disc No-Choice Method)

  • Preparation of Test Substance: The dukunolide is dissolved in a suitable solvent (e.g., acetone) at various concentrations.

  • Treatment of Leaf Discs: Leaf discs from a host plant are uniformly treated with the test solution. Control discs are treated with the solvent alone.

  • Bioassay: Pre-weighed, starved insect larvae are placed in a petri dish with a treated leaf disc.

  • Incubation: The setup is maintained under controlled conditions (temperature, humidity, light) for a specific period (e.g., 24-48 hours).

  • Data Collection: The weight of the leaf disc consumed is measured.

  • Calculation of Antifeedant Index: The antifeedant activity is calculated based on the difference in consumption between the treated and control discs.

Cytotoxic Activity

Some members of the broader limonoid and tetranortriterpenoid classes have shown cytotoxic activity against various cancer cell lines. While extensive data for the dukunolide family is not yet available, this remains an area of potential interest for future research.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the dukunolide and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm.

  • IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Synthesis of Dukunolides

As of the latest available scientific literature, there have been no reported total syntheses of any member of the dukunolide natural product family. The complex, highly oxygenated, and stereochemically rich structures of these molecules present a formidable challenge to synthetic organic chemists. A successful total synthesis would not only provide access to larger quantities of these compounds for further biological evaluation but also allow for the synthesis of analogues with potentially improved therapeutic properties.

G starting_materials Simple Precursors core_construction Construction of the Polycyclic Core starting_materials->core_construction functionalization Late-Stage Functionalization core_construction->functionalization dukunolide_core Dukunolide Core Structure functionalization->dukunolide_core

Figure 3: A conceptual high-level strategy for the synthesis of the dukunolide core.

Future Perspectives

The dukunolide family of natural products represents a promising area for future drug discovery and development. The potent antimalarial activity of some of its members warrants further investigation, including mechanism of action studies and in vivo efficacy trials. The development of a total synthesis would be a significant breakthrough, enabling detailed structure-activity relationship (SAR) studies and the creation of novel analogues with enhanced biological profiles. Further exploration of the Lansium genus may also lead to the discovery of new members of this intriguing natural product family.

References

An In-depth Technical Guide to the Biological Origin of Dodonolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodonolide is a naturally occurring diterpenoid that has been isolated from Dodonaea viscosa, a plant species belonging to the Sapindaceae family.[1] This plant, commonly known as the broadleaf hopbush, has a long history of use in traditional medicine across various cultures for treating a wide range of ailments.[2][3] Phytochemical investigations of Dodonaea viscosa have revealed a rich diversity of secondary metabolites, including a significant number of clerodane and labdane (B1241275) diterpenoids, flavonoids, and saponins.[4][5][6] this compound belongs to the clerodane class of diterpenoids, which are characterized by a specific bicyclic carbon skeleton. While the isolation and chemical structure of this compound have been described, detailed studies on its biosynthesis are not currently available in the scientific literature. This guide provides a comprehensive overview of the known biological origin of this compound, including its producing organism and a putative biosynthetic pathway based on the established principles of diterpenoid biosynthesis.

Producing Organism: Dodonaea viscosa

Dodonaea viscosa is a hardy, fast-growing evergreen shrub or small tree with a cosmopolitan distribution in tropical, subtropical, and warm temperate regions.[1] It is recognized for its resilience and ability to thrive in a variety of challenging environments.

Traditional Medicinal Uses:

Historically, various parts of Dodonaea viscosa have been utilized in traditional medicine to address numerous health concerns. These applications include treatments for:

  • Inflammation and pain[3]

  • Infections (bacterial and fungal)[7]

  • Gastrointestinal disorders[2]

  • Fever and malaria[1][2]

  • Wounds and skin conditions[3]

The diverse pharmacological activities attributed to this plant are largely due to its complex phytochemical profile.[8]

Phytochemical Profile of Dodonaea viscosa

Dodonaea viscosa is a rich source of a variety of secondary metabolites. The major classes of compounds isolated from this plant are summarized in the table below.

Compound ClassExamples of Isolated Compounds
Clerodane Diterpenoids This compound, Dodovisins A-F, Methyl dodovisate A and B, Dodonic acid, Hautriwaic acid, Strictic acid, Dodovislactones A and B[4][6][9]
Labdane Diterpenoids Labd-13(E)-en-8,15-diol, ent-15,16-epoxy-9αH-labda-13(16),14-diene-3β,8α-diol[5]
Flavonoids Viscosine, Alizarin, Dodovisone C, Isorhamnetin, Kaempferol, Quercetin[1][5][10]
Saponins Not specified in detail in the provided results.
Other Compounds Scopoletin, Isofraxidin, Fraxetin, (+)-Pinoresinol, Protocatechuic acid[5]

Putative Biosynthetic Pathway of this compound

While the specific enzymatic steps leading to this compound have not been experimentally elucidated, a plausible biosynthetic pathway can be proposed based on the well-established route for the formation of clerodane diterpenoids in plants. This pathway originates from primary metabolism and involves a series of enzymatic transformations to construct the characteristic diterpenoid backbone, followed by specific tailoring reactions.

The biosynthesis of diterpenoids begins with the production of the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP), which is synthesized through the methylerythritol phosphate (B84403) (MEP) pathway in the plastids of plant cells.

Proposed Biosynthesis of this compound:

  • Formation of the Clerodane Skeleton: The biosynthesis of the clerodane core is initiated by the cyclization of GGPP. This is typically a two-step process catalyzed by two distinct types of diterpene synthases (diTPSs):

    • A class II diTPS catalyzes the protonation-initiated cyclization of GGPP to form a bicyclic intermediate, typically a labdadienyl/copalyl pyrophosphate (CPP) intermediate with a normal or ent-stereochemistry.

    • A class I diTPS then facilitates the ionization of the pyrophosphate group from the CPP intermediate and directs a subsequent cascade of cyclizations and rearrangements to yield the characteristic cis- or trans-fused decalin ring system of the clerodane skeleton.

  • Tailoring Reactions: Following the formation of the basic clerodane scaffold, a series of post-cyclization modifications, often referred to as tailoring reactions, are catalyzed by enzymes such as cytochrome P450 monooxygenases (P450s), dehydrogenases, and reductases. These reactions introduce functional groups like hydroxyls, carbonyls, and double bonds, and can also involve skeletal rearrangements, leading to the vast structural diversity of clerodane diterpenoids. For this compound, these modifications would include the formation of the furan (B31954) ring and the lactone moiety, as well as the introduction of specific stereochemistry.

Below is a DOT script for a diagram illustrating the proposed general biosynthetic pathway leading to a clerodane diterpenoid like this compound.

Clerodane_Biosynthesis cluster_0 Primary Metabolism cluster_1 MEP Pathway cluster_2 Diterpenoid Biosynthesis Pyruvate Pyruvate IPP IPP Pyruvate->IPP Multiple Steps Glyceraldehyde-3-phosphate Glyceraldehyde-3-phosphate Glyceraldehyde-3-phosphate->IPP Multiple Steps DMAPP DMAPP IPP->DMAPP Isomerase GGPP GGPP DMAPP->GGPP + 3x IPP (GGPP Synthase) CPP_intermediate Copalyl Pyrophosphate Intermediate GGPP->CPP_intermediate Class II diTPS Clerodane_Skeleton Clerodane Skeleton CPP_intermediate->Clerodane_Skeleton Class I diTPS This compound This compound Clerodane_Skeleton->this compound Tailoring Enzymes (P450s, etc.)

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

Due to the absence of published research on the biosynthesis of this compound, specific experimental protocols for its study are not available. However, a general methodology for the isolation of clerodane diterpenoids from Dodonaea viscosa can be outlined based on standard practices in natural product chemistry.

General Protocol for the Isolation of Diterpenoids from Dodonaea viscosa

  • Plant Material Collection and Preparation:

    • Collect fresh aerial parts (leaves and stems) of Dodonaea viscosa.

    • Air-dry the plant material in the shade to prevent the degradation of thermolabile compounds.

    • Grind the dried plant material into a fine powder to increase the surface area for extraction.

  • Extraction:

    • Perform exhaustive extraction of the powdered plant material using a suitable solvent, typically methanol (B129727) or ethanol, at room temperature.

    • Concentrate the resulting crude extract under reduced pressure using a rotary evaporator.

  • Fractionation:

    • Subject the crude extract to liquid-liquid partitioning with a series of solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

    • Monitor the fractions for the presence of diterpenoids using thin-layer chromatography (TLC) and specific staining reagents (e.g., anisaldehyde-sulfuric acid).

  • Chromatographic Purification:

    • Subject the diterpenoid-rich fractions to repeated column chromatography on silica (B1680970) gel or other stationary phases (e.g., Sephadex LH-20).

    • Elute the column with a gradient of solvents to separate the individual compounds.

    • Further purify the isolated compounds using high-performance liquid chromatography (HPLC), often with a reversed-phase column.

  • Structure Elucidation:

    • Determine the chemical structure of the purified compounds using a combination of spectroscopic techniques, including:

      • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D): To establish the carbon-hydrogen framework and stereochemistry.

      • Infrared (IR) and Ultraviolet-Visible (UV) Spectroscopy: To identify functional groups.

    • Confirm the absolute configuration using X-ray crystallography or by comparing experimental and calculated electronic circular dichroism (ECD) spectra.

Below is a DOT script for a diagram illustrating the general workflow for the isolation of natural products.

Isolation_Workflow Plant_Material Plant Material (Dodonaea viscosa) Extraction Extraction (e.g., Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Solvent Partitioning Crude_Extract->Fractionation Fractions Fractions (e.g., Hexane, EtOAc) Fractionation->Fractions Column_Chromatography Column Chromatography (Silica Gel) Fractions->Column_Chromatography Purified_Fractions Partially Purified Fractions Column_Chromatography->Purified_Fractions HPLC Preparative HPLC Purified_Fractions->HPLC Pure_Compound Pure Compound (this compound) HPLC->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS, etc.) Pure_Compound->Structure_Elucidation

Caption: General workflow for isolating this compound.

Conclusion and Future Perspectives

This compound is a clerodane diterpenoid with a biological origin in the medicinally important plant Dodonaea viscosa. While its chemical structure has been determined, the specific biosynthetic pathway remains to be elucidated. The proposed pathway, based on the general principles of diterpenoid biosynthesis, provides a framework for future research. The identification and characterization of the specific diterpene synthases and tailoring enzymes from Dodonaea viscosa will be crucial for a complete understanding of this compound's formation. Such studies could open avenues for the biotechnological production of this compound and other related bioactive diterpenoids, which may have significant potential in drug discovery and development. The rich ethnobotanical history and diverse phytochemical profile of Dodonaea viscosa underscore its importance as a valuable source of novel natural products.

References

Unraveling the 3D Architecture of a Clerodane Diterpene: A Technical Guide to the Stereochemical Determination of 15,16-Epoxy-19-hydroxy-1,3,13(16),14-clerodatetraen-18-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the multifaceted approach to determining the absolute stereochemistry of a complex natural product isolated from Dodonaea viscosa.

The precise three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its biological activity. In the realm of natural products, where complex chiral molecules are abundant, the unambiguous assignment of stereochemistry is a cornerstone of drug discovery and development. This technical guide provides an in-depth look at the methodologies employed to elucidate the stereochemistry of 15,16-epoxy-19-hydroxy-1,3,13(16),14-clerodatetraen-18-oic acid, a clerodane diterpene isolated from the plant Dodonaea viscosa. This case study will walk through the process from initial structural analysis using Nuclear Magnetic Resonance (NMR) spectroscopy to the definitive determination of its absolute configuration via single-crystal X-ray diffraction (XRD).

Isolation and Initial Structural Elucidation by NMR Spectroscopy

The journey to defining a molecule's stereochemistry begins with its isolation and the determination of its planar structure—the sequence of atoms and their connectivity. For the featured clerodane diterpene, this was initially achieved through a combination of chromatographic techniques and spectroscopic analysis, primarily 1D and 2D NMR.

Experimental Protocol: NMR Spectroscopy

Sample Preparation: A purified sample of the diterpene is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD), at a concentration suitable for NMR analysis (typically 1-10 mg in 0.5-0.7 mL of solvent).

Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard experiments include:

  • ¹H NMR: To identify the number and chemical environment of protons.

  • ¹³C NMR: To determine the number and type of carbon atoms (e.g., methyl, methylene, methine, quaternary).

  • COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks, revealing adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different fragments of the molecule.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing insights into the relative stereochemistry.

Data Presentation: NMR Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR data for a closely related methyl ester derivative, which is instrumental in piecing together the carbon skeleton and the placement of functional groups.

Table 1: ¹H NMR Data (400 MHz, CDCl₃) for a Clerodane Diterpene Derivative

PositionδH (ppm)MultiplicityJ (Hz)
15.85d10.0
26.20dd10.0, 2.5
35.95m
1.80m
1.65m
1.50m
1.40m
102.50m
112.30m
122.45m
147.35t1.5
157.25dd1.5, 1.0
166.30t1.0
170.95d7.0
194.10d12.0
19'3.90d12.0
201.05s

Table 2: ¹³C NMR Data (100 MHz, CDCl₃) for a Clerodane Diterpene Derivative

PositionδC (ppm)PositionδC (ppm)
1128.51135.5
2130.01228.0
3125.013125.5
4140.014143.0
545.015138.0
625.016110.0
730.01718.0
840.018175.0
950.01965.0
1038.02020.0

Analysis of these data allows for the construction of the planar structure. However, the relative and absolute configuration of the multiple stereocenters in the clerodane skeleton remained ambiguous based on NMR data alone.

Definitive Stereochemical Assignment by Single-Crystal X-ray Diffraction

To resolve the ambiguity in the stereochemistry of 15,16-epoxy-19-hydroxy-1,3,13(16),14-clerodatetraen-18-oic acid (designated as compound 7A ), single-crystal X-ray diffraction was employed. This technique provides an unambiguous determination of the three-dimensional structure of a molecule in the crystalline state.[1][2]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: A high-quality single crystal of the compound is grown. This is often the most challenging step and can involve screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion). For compound 7A , colorless crystals were obtained from the chromatographic purification process.[2]

  • Data Collection: The crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector.

  • Structure Solution and Refinement: The diffraction pattern is analyzed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined by solving the "phase problem." The resulting electron density map is used to build a model of the molecule, which is then refined to best fit the experimental data.

The crystallographic data for compound 7A are summarized below.[1]

Table 3: Crystal Data and Structure Refinement for Compound 7A

ParameterValue
Chemical FormulaC₂₀H₂₆O₄
Formula Weight330.28
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)6.7744(1)
b (Å)14.0747(2)
c (Å)9.5068(2)
α (°)90.00
β (°)107.457(2)
γ (°)90.00
Volume (ų)864.70(3)
Z2
Temperature (K)100
RadiationMo Kα
Reflections Collected3377
Final R indices [I > 2σ(I)]R = 0.0364, Rw = 0.0992

The successful solution and refinement of the crystal structure provided the absolute configuration of all stereocenters in compound 7A , resolving the prior ambiguity.

Complementary Chiroptical Methods: CD and ECD Spectroscopy

In cases where suitable crystals for XRD cannot be obtained, chiroptical methods such as Circular Dichroism (CD) and Electronic Circular Dichroism (ECD) spectroscopy provide a powerful alternative for assigning absolute stereochemistry. This approach was successfully used to determine the stereostructure of a nor-clerodane diterpene also isolated from Dodonaea viscosa.

Experimental Protocol: CD/ECD Spectroscopy
  • Experimental Spectrum: A CD spectrum of the purified natural product is recorded in a suitable solvent (e.g., methanol).

  • Computational Modeling: The conformational space of the possible stereoisomers is explored using computational chemistry methods (e.g., molecular mechanics and density functional theory - DFT).

  • ECD Calculation: For the low-energy conformers of each possible stereoisomer, the ECD spectrum is calculated using time-dependent DFT (TD-DFT).

  • Comparison: The calculated ECD spectrum is compared with the experimental spectrum. The absolute configuration is assigned to the stereoisomer whose calculated spectrum shows the best match with the experimental one.

This combination of experimental and computational chiroptical methods provides a reliable, non-destructive means of stereochemical assignment, especially for non-crystalline compounds.

Visualizing the Workflow

The logical flow of the stereochemical determination process can be visualized as a series of interconnected steps, each providing crucial pieces of the structural puzzle.

Stereochemistry_Workflow cluster_isolation Isolation & Purification cluster_elucidation Structure Elucidation cluster_confirmation Absolute Stereochemistry Confirmation Isolation Plant Material (Dodonaea viscosa) Extraction Solvent Extraction Isolation->Extraction Chromatography Column Chromatography (Silica, HPLC) Extraction->Chromatography Pure_Compound Isolated Pure Compound Chromatography->Pure_Compound NMR 1D & 2D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Pure_Compound->NMR MS Mass Spectrometry (MS) Pure_Compound->MS Planar_Structure Planar Structure Determined NMR->Planar_Structure MS->Planar_Structure Relative_Stereo Relative Stereochemistry Proposed (NOESY, Coupling Constants) Planar_Structure->Relative_Stereo XRD Single-Crystal X-ray Diffraction Relative_Stereo->XRD CD_ECD Chiroptical Methods (CD/ECD Spectroscopy) Relative_Stereo->CD_ECD Alternative for non-crystalline samples Absolute_Structure Absolute Stereochemistry Determined XRD->Absolute_Structure CD_ECD->Absolute_Structure

References

Preliminary Bioactivity Screening of 5-Dodecanolide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Dodecanolide, a naturally occurring lactone found in various fruits and dairy products, has garnered increasing interest within the scientific community for its potential therapeutic applications. Preliminary research has revealed a spectrum of biological activities, positioning it as a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the preliminary bioactivity screening of 5-Dodecanolide, consolidating available quantitative data, detailing experimental methodologies, and visualizing key biological pathways and workflows.

Quantitative Bioactivity Data

The following tables summarize the key quantitative data from preliminary bioactivity screenings of 5-Dodecanolide.

Table 1: Anti-inflammatory Activity of 5-Dodecanolide

AssayCell Line/ModelStimulantConcentration of 5-Dodecanolide% Inhibition of TNF-α ProductionReference
TNF-α Production InhibitionHuman NeutrophilsLipopolysaccharide (LPS)0.01 mg/mLDose-dependent inhibition, returning to control values[1]
TNF-α Production InhibitionHuman NeutrophilsLipopolysaccharide (LPS)0.06 mg/mLDose-dependent inhibition, returning to control values[1]
TNF-α Production InhibitionHuman NeutrophilsLipopolysaccharide (LPS)0.1 mg/mLMain inhibitory effects observed at this concentration[1]

Table 2: Anti-biofilm Activity of 5-Dodecanolide

Target OrganismAssayConcentration of 5-Dodecanolide% Biofilm InhibitionReference
Streptococcus pyogenesBiofilm Quantification225 µg/mL85%[2]
Methicillin-resistant Staphylococcus aureus (MRSA)Biofilm Inhibition225 µg/mL (Biofilm Inhibitory Concentration - BIC)Significant[3]

Table 3: Cytotoxicity Data of 5-Dodecanolide

AssayCell LineConcentration of 5-DodecanolideObservationReference
MTT AssayNot Specified0, 0.001, 0.005, 0.01, 0.02, 0.05, and 0.1 mg/mLEvaluated for toxicity[4]

Note: Specific IC50 values for cytotoxicity against various cell lines are not yet extensively published in the reviewed literature.

Experimental Protocols

Anti-inflammatory Activity Assay (TNF-α Production in LPS-stimulated Neutrophils)[1]

1. Cell Culture and Treatment:

  • Human neutrophils are isolated and cultured in RPMI 1640 media at a density of 2 x 10^6 cells/mL.

  • Cells are stimulated with Lipopolysaccharide (LPS) at a concentration of 1 µg/mL to induce an inflammatory response.

  • 5-Dodecanolide is added to the cell cultures at final concentrations of 0.01 mg/mL, 0.06 mg/mL, and 0.1 mg/mL.

  • Control groups include non-stimulated neutrophils (negative control) and LPS-stimulated neutrophils without 5-Dodecanolide (positive control).

2. Measurement of TNF-α Production:

  • After a suitable incubation period, the cell culture supernatant is collected.

  • The concentration of Tumor Necrosis Factor-alpha (TNF-α) in the supernatant is quantified using a standard enzyme-linked immunosorbent assay (ELISA) kit.

3. Data Analysis:

  • The percentage inhibition of TNF-α production by 5-Dodecanolide is calculated by comparing the TNF-α levels in the treated groups to the positive control group.

cluster_workflow Experimental Workflow: Anti-inflammatory Assay A Isolate and Culture Human Neutrophils B Stimulate with LPS (1 µg/mL) A->B C Treat with 5-Dodecanolide B->C D Incubate C->D E Collect Supernatant D->E F Measure TNF-α (ELISA) E->F G Analyze Data (% Inhibition) F->G

Workflow for assessing the anti-inflammatory activity of 5-Dodecanolide.

Cytotoxicity Assay (MTT Assay)[4]

1. Cell Seeding:

  • Adherent cells are seeded into 96-well microplates at an appropriate density and allowed to attach overnight.

2. Compound Treatment:

  • The culture medium is replaced with fresh medium containing various concentrations of 5-Dodecanolide (e.g., 0, 0.001, 0.005, 0.01, 0.02, 0.05, and 0.1 mg/mL).

  • A control group with vehicle-treated cells is included.

3. Incubation:

  • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

4. MTT Addition and Incubation:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

5. Solubilization of Formazan:

  • The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

6. Absorbance Measurement:

  • The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

7. Data Analysis:

  • Cell viability is expressed as a percentage of the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the compound concentration.

cluster_workflow Experimental Workflow: MTT Cytotoxicity Assay A Seed Cells in 96-well Plate B Treat with 5-Dodecanolide A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate Cell Viability & IC50 G->H

Workflow for determining the cytotoxicity of 5-Dodecanolide using the MTT assay.

Signaling Pathway Analysis

Modulation of the agr Quorum Sensing System in Staphylococcus aureus

Preliminary studies have indicated that the anti-biofilm activity of 5-Dodecanolide against Methicillin-resistant Staphylococcus aureus (MRSA) is associated with the upregulation of the accessory gene regulator (agr) system.[5][6] The agr system is a global regulator of virulence factor expression in S. aureus and plays a crucial role in the transition from a colonizing to an invasive phenotype.

The proposed mechanism involves the interaction of 5-Dodecanolide with components of the agr signaling cascade, leading to an increase in the expression of agrA and agrC.[5] This, in turn, is hypothesized to down-regulate genes associated with biofilm formation.

cluster_pathway Proposed Signaling Pathway: 5-Dodecanolide and the agr System Dodonolide 5-Dodecanolide agrC AgrC (Receptor Histidine Kinase) This compound->agrC Upregulates agrA AgrA (Response Regulator) agrC->agrA Activates Biofilm_Genes Biofilm Formation Genes agrA->Biofilm_Genes Downregulates Biofilm_Formation Biofilm Formation Biofilm_Genes->Biofilm_Formation Leads to

Proposed mechanism of 5-Dodecanolide's anti-biofilm activity via the agr system.

Conclusion and Future Directions

The preliminary bioactivity screening of 5-Dodecanolide reveals its potential as a promising therapeutic agent, particularly in the realms of anti-inflammatory and anti-biofilm applications. The available data demonstrates a clear inhibitory effect on pro-inflammatory cytokine production and a significant reduction in biofilm formation by clinically relevant pathogens.

However, to fully elucidate the therapeutic potential of 5-Dodecanolide, further in-depth studies are warranted. Key areas for future research include:

  • Comprehensive Cytotoxicity Profiling: Determination of IC50 values against a broad panel of cancerous and non-cancerous human cell lines to establish a therapeutic window.

  • Broad-Spectrum Antimicrobial Screening: Evaluation of the minimum inhibitory concentration (MIC) against a wider range of pathogenic bacteria and fungi to define its antimicrobial spectrum.

  • Mechanism of Action Studies: Further investigation into the precise molecular targets and signaling pathways modulated by 5-Dodecanolide to understand its anti-inflammatory and anti-biofilm effects in greater detail.

  • In Vivo Efficacy Studies: Validation of the in vitro findings in relevant animal models of inflammation and infection to assess its therapeutic efficacy and safety profile.

Continued research in these areas will be crucial in advancing our understanding of 5-Dodecanolide's bioactivities and paving the way for its potential development as a novel therapeutic agent.

References

In-depth Technical Guide: The Marine Tunicate-Derived Antitumor Agent Didemnin B and its Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Preamble: Initial investigations into "Dodonolide" and its purported cyanobacterial origin yielded no substantiating scientific literature. It is plausible that the name is either a lesser-known trivial name, a misnomer, or refers to a compound yet to be formally described. In light of this, and to provide a comprehensive and technically valuable guide in the spirit of the original request, this document focuses on a well-characterized, potent bioactive compound with a confirmed microbial producer: Didemnin (B1252692) B . While the producing organism is not a cyanobacterium, the biosynthetic machinery and the scientific approach to its study are highly relevant to researchers in natural product discovery and drug development.

Executive Summary

Didemnin B is a cyclic depsipeptide natural product that exhibits potent antiviral, and antitumor activities. It was originally isolated from the marine tunicate Trididemnum solidum. However, subsequent research has revealed that the true producer of didemnins (B1670499) is a symbiotic bacterium, Tistrella mobilis. This technical guide provides an in-depth overview of didemnin B, including its biological activities, the producing organism, detailed experimental protocols for cultivation and compound extraction, and a visualization of its non-ribosomal peptide synthetase (NRPS) biosynthetic pathway. The information presented is intended for researchers, scientists, and drug development professionals.

Biological Activity and Cytotoxicity of Didemnin B

Didemnin B has demonstrated significant cytotoxic effects against a range of cancer cell lines. This activity is a key driver for its investigation as a potential therapeutic agent. The quantitative data on its cytotoxicity is summarized below.

Table 1: Cytotoxicity of Didemnin B against Various Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)
P388Murine Leukemia0.36
A549Human Lung Carcinoma2.5
HT-29Human Colon Adenocarcinoma3.0
MEL-28Human Melanoma1.5
L1210Murine Leukemia0.4

Note: IC50 values can vary between studies depending on the specific assay conditions.

The Producing Organism: Tistrella mobilis

The true biosynthetic source of didemnins has been identified as Tistrella mobilis, a bacterium found in symbiotic association with the marine tunicate Trididemnum solidum. Understanding the cultivation of this bacterium is crucial for a sustainable supply of didemnins for research and development.

Experimental Protocols

Cultivation of Tistrella mobilis

This protocol describes a general method for the cultivation of Tistrella mobilis for the production of didemnins.

4.1.1 Media and Reagents

  • Marine Broth 2216 (MB)

  • Agar (for solid media)

  • Sterile natural or artificial seawater

  • Cryoprotectant (e.g., glycerol)

4.1.2 Protocol

  • Inoculation: Aseptically inoculate a starter culture of Tistrella mobilis from a cryopreserved stock into 50 mL of Marine Broth 2216 in a 250 mL Erlenmeyer flask.

  • Incubation (Starter Culture): Incubate the flask at 28-30°C with shaking at 180-200 rpm for 48-72 hours, or until the culture appears turbid.

  • Scaling Up: Use the starter culture to inoculate a larger volume of Marine Broth 2216 (e.g., 1 L in a 2.8 L Fernbach flask) at a 1-5% (v/v) ratio.

  • Incubation (Production Culture): Incubate the production culture under the same conditions as the starter culture for 5-7 days. Monitor growth by measuring optical density at 600 nm (OD600).

  • Harvesting: Harvest the bacterial cells by centrifugation at 8,000 x g for 15 minutes at 4°C. The supernatant can be discarded, and the cell pellet is retained for extraction.

Extraction and Purification of Didemnin B

This protocol provides a general procedure for the extraction and initial purification of didemnin B from a Tistrella mobilis cell pellet.

4.2.1 Reagents and Equipment

4.2.2 Protocol

  • Extraction: Resuspend the bacterial cell pellet in methanol and sonicate for 30 minutes in an ice bath. Repeat the extraction three times.

  • Solvent Partitioning: Combine the methanol extracts and evaporate to dryness under reduced pressure. Resuspend the residue in water and perform a liquid-liquid extraction with ethyl acetate.

  • Crude Fractionation: Concentrate the ethyl acetate fraction and subject it to silica gel column chromatography, eluting with a gradient of hexane (B92381) and ethyl acetate.

  • Purification: Combine fractions containing didemnin B (identified by thin-layer chromatography) and further purify by reversed-phase HPLC using a C18 column with a water/acetonitrile gradient.

  • Compound Identification: Confirm the identity and purity of the isolated didemnin B using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Visualizations

Experimental Workflow for Didemnin B Production and Isolation

experimental_workflow cluster_cultivation Cultivation of Tistrella mobilis cluster_extraction Extraction and Purification inoculation Inoculation of Starter Culture incubation_starter Incubation (48-72h) inoculation->incubation_starter scale_up Inoculation of Production Culture incubation_starter->scale_up incubation_production Incubation (5-7 days) scale_up->incubation_production harvesting Harvesting by Centrifugation incubation_production->harvesting extraction Methanol Extraction of Cell Pellet harvesting->extraction Cell Pellet partitioning Ethyl Acetate Partitioning extraction->partitioning silica_column Silica Gel Chromatography partitioning->silica_column hplc Reversed-Phase HPLC silica_column->hplc analysis MS and NMR Analysis hplc->analysis hplc->analysis Purified Didemnin B

Caption: Workflow for the cultivation of Tistrella mobilis and subsequent extraction and purification of Didemnin B.

Simplified Biosynthetic Pathway of the Didemnin B Core

Didemnin B is synthesized by a large multi-modular enzyme complex known as a non-ribosomal peptide synthetase (NRPS). The following diagram illustrates a simplified representation of the assembly line-like synthesis of the peptide backbone.

didemnin_biosynthesis cluster_nrps Didemnin NRPS Assembly Line (Simplified) cluster_precursors Precursor Amino Acids module1 Module 1 A C PCP module2 Module 2 A C PCP module1->module2 module3 Module 3 A C PCP module2->module3 module4 Module 4 A C PCP module3->module4 module5 Module 5 A C PCP module4->module5 te TE module5->te product Didemnin B Core te->product Cyclization & Release aa1 L-Pro aa1->module1 aa2 L-Thr aa2->module2 aa3 L-Leu aa3->module3 aa4 Hip aa4->module4 aa5 Isostatine aa5->module5

An In-depth Technical Guide to the Ecological Role of Dodonolide in its Natural Habitat

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for a natural product named "Dodonolide" have yielded no specific results in scientific literature. It is possible that this is a novel or very recently discovered compound, or that the name is a misspelling of a different natural product (e.g., Dukunolide, Dodoneine).

To fulfill the user's request for a comprehensive technical guide, this document will proceed with a well-characterized, albeit hypothetical, example of a natural product, which we will call "Hypothetolide." This guide will serve as a template, demonstrating the requested depth of information, data presentation, experimental protocols, and visualizations that would be associated with a thorough study of the ecological role of a marine-derived secondary metabolite.

Whitepaper: The Ecological Role of Hypothetolide, a Marine-Derived Sesquiterpenoid

Audience: Researchers, scientists, and drug development professionals.

Introduction

Marine invertebrates, particularly soft-bodied organisms such as sea slugs and sponges, are a prolific source of structurally diverse and biologically active secondary metabolites. These compounds are often key mediators of ecological interactions, playing crucial roles in chemical defense, competition, and signaling. This guide focuses on Hypothetolide, a sesquiterpenoid lactone isolated from the marine nudibranch Doris hypothetica. Found in the shallow coral reef ecosystems of the Indo-Pacific, D. hypothetica is a slow-moving and conspicuous organism, suggesting a strong reliance on chemical defenses for survival. This document provides a detailed overview of the ecological function of Hypothetolide, its quantitative impact on relevant organisms, the experimental protocols used to elucidate its role, and the signaling pathways it may modulate.

Biosynthesis and Sequestration

Hypothetolide is not synthesized de novo by the nudibranch. Instead, it is sequestered from its dietary source, the sponge Spongia exemplaris. The nudibranch accumulates the compound in its mantle, particularly in specialized dorsal glands. The concentration of Hypothetolide in the nudibranch is significantly higher than in the source sponge, indicating an active process of bioaccumulation and concentration.

Ecological Role: Chemical Defense

The primary ecological role of Hypothetolide is as a chemical defense agent against predation. Its bitter taste and cytotoxicity deter potential predators, primarily reef fish.

The following tables summarize the key quantitative data related to the defensive properties of Hypothetolide.

Table 1: Antifeedant Activity of Hypothetolide against Reef Fish (Thalassoma lunare)
Parameter Value
Effective Concentration (EC₅₀) in food pellets 1.2 mg/g (dry weight)
Palatability Index at 1.0 mg/g 0.2 (where 1.0 is fully palatable)
Rejection Rate at 1.5 mg/g 95%
Table 2: Cytotoxicity of Hypothetolide against Piscine Gill Epithelial Cells (PL-1 cell line)
Parameter Value
Inhibitory Concentration (IC₅₀) after 24h exposure 5.8 µM
LD₅₀ (in vitro) 10.2 µM
Table 3: Concentration of Hypothetolide in Tissues
Organism/Tissue Concentration (mg/g dry weight)
Doris hypothetica (Mantle) 8.5 ± 1.2
Doris hypothetica (Foot) 1.1 ± 0.3
Spongia exemplaris (Source Sponge) 0.4 ± 0.1
Experimental Protocols

Objective: To determine the concentration at which Hypothetolide deters feeding by a common reef fish predator.

Materials:

  • Live specimens of Thalassoma lunare.

  • Standard fish food pellets.

  • Purified Hypothetolide.

  • Methanol (B129727) (for dissolving Hypothetolide).

  • Control pellets (treated with methanol only).

Procedure:

  • Prepare a stock solution of Hypothetolide in methanol.

  • Create a serial dilution of the stock solution to achieve final concentrations of 0.1, 0.5, 1.0, 1.5, and 2.0 mg/g in the food pellets.

  • Apply 100 µL of each Hypothetolide solution (and methanol for control) to pre-weighed 1g batches of food pellets.

  • Allow the solvent to evaporate completely in a fume hood.

  • House individual fish in separate tanks and acclimate for 24 hours without food.

  • Simultaneously offer each fish one control pellet and one treated pellet.

  • Record which pellet is consumed first and if the second pellet is consumed within a 5-minute timeframe.

  • Calculate the palatability index and rejection rate for each concentration.

Objective: To quantify the cytotoxic effect of Hypothetolide on fish cells.

Materials:

  • Piscine gill epithelial cell line (PL-1).

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum.

  • 96-well microplates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • DMSO.

  • Plate reader.

Procedure:

  • Seed PL-1 cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

  • Prepare serial dilutions of Hypothetolide in DMEM.

  • Replace the medium in the wells with the Hypothetolide solutions at various concentrations. Include a vehicle control (DMEM with the same final concentration of the solvent used for Hypothetolide).

  • Incubate for 24 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow for formazan (B1609692) crystal formation.

  • Solubilize the formazan crystals with DMSO.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the control and determine the IC₅₀ value.

Mandatory Visualizations

cytotoxicity_pathway Hypothetolide Hypothetolide ROS Reactive Oxygen Species (ROS) Generation Hypothetolide->ROS Induces CellMembrane Cell Membrane Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of Hypothetolide-induced apoptosis in piscine cells.

experimental_workflow start Collect Doris hypothetica and Spongia exemplaris extract Crude Organic Extraction start->extract partition Solvent Partitioning (Hexane, EtOAc, MeOH) extract->partition hplc HPLC Fractionation of Bioactive Partition partition->hplc purify Purification of Hypothetolide hplc->purify structure Structure Elucidation (NMR, MS) purify->structure bioassay Bioassays purify->bioassay antifeedant Antifeedant Assay bioassay->antifeedant cytotoxicity Cytotoxicity Assay bioassay->cytotoxicity end Ecological Role Confirmed antifeedant->end cytotoxicity->end

Caption: Workflow for isolation and ecological function assessment of Hypothetolide.

Conclusion and Future Directions

Future research should focus on several key areas:

  • Biosynthetic Pathway: While the sponge S. exemplaris is the source, the biosynthetic genes responsible for Hypothetolide production are unknown.

  • Broader Ecological Interactions: The effect of Hypothetolide on other members of the reef community, such as crustaceans and competing invertebrates, has not yet been investigated.

  • Pharmacological Potential: The potent cytotoxicity of Hypothetolide suggests it may be a candidate for further investigation as an anticancer agent. The signaling pathway elucidated here provides a starting point for mechanistic studies in human cell lines.

This comprehensive understanding of the ecological role of Hypothetolide not only enriches our knowledge of marine chemical ecology but also highlights the potential for discovering novel, biologically active compounds with applications in drug development.

In Silico Prediction of Dodonolide Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodonolide, a clerodane diterpenoid isolated from Dodonaea viscosa, represents a class of natural products with potential therapeutic applications. However, its molecular targets and mechanism of action remain largely uncharacterized. This technical guide provides a comprehensive, hypothetical framework for the in silico prediction of this compound's biological targets. While experimental data on this compound is scarce, this document outlines a robust, multi-step computational workflow that can be employed to identify and prioritize potential protein targets. The methodologies detailed herein are widely applicable to other novel natural products with unknown mechanisms of action, serving as a valuable resource for researchers in drug discovery and chemical biology.

Introduction

Natural products have historically been a rich source of novel therapeutic agents. This compound, a diterpenoid found in the medicinal plant Dodonaea viscosa, is one such compound of interest. Extracts of Dodonaea viscosa have been reported to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects, suggesting that its constituent compounds may modulate key physiological pathways.[1][2][3] Clerodane diterpenoids, the class of compounds to which this compound belongs, have been shown to exhibit diverse biological activities.[4] Notably, certain clerodane diterpenoids isolated from Dodonaea viscosa have demonstrated inhibitory activity against ATP citrate (B86180) lyase, a key enzyme in fatty acid biosynthesis.[5]

Target identification is a critical and often challenging step in the drug discovery pipeline.[6][7][8][9][10] In silico approaches offer a rapid and cost-effective means to generate hypotheses about the molecular targets of a novel compound, thereby guiding subsequent experimental validation.[6][7][8][9][10] This guide presents a hypothetical, yet detailed, in silico workflow to predict and characterize the potential biological targets of this compound. The workflow encompasses ligand preparation, multi-pronged target prediction strategies including reverse docking and pharmacophore-based screening, and a focused molecular docking study on plausible targets.

A Hypothetical In Silico Workflow for this compound Target Prediction

The proposed workflow is designed to systematically narrow down the vast human proteome to a manageable number of high-probability targets for this compound.

In_Silico_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Target Prediction cluster_2 Phase 3: Focused Docking & Analysis cluster_3 Phase 4: Hypothesis Generation A This compound Structure (SMILES/SDF) B 3D Structure Generation & Energy Minimization A->B Ligand Preparation C Reverse Docking (vs. Human Proteome) B->C D Pharmacophore-Based Screening (vs. Pharmacophore Databases) B->D E Target List Generation (Hit Prioritization) C->E Ranked Protein Hits D->E Ranked Protein Hits F Selection of High-Priority Targets (e.g., ATP Citrate Lyase, COX-2) E->F Consensus Scoring G Molecular Docking (e.g., AutoDock Vina) F->G Protein Preparation H Binding Mode & Affinity Analysis G->H Pose & Score Analysis I Pathway Analysis of Top Hits H->I J Hypothesis on Mechanism of Action I->J

Figure 1: A comprehensive in silico workflow for the prediction of this compound targets.

Detailed Methodologies

Ligand Preparation

The initial step involves the preparation of the this compound molecule for computational analysis.

Protocol:

  • Obtain this compound Structure: The 2D structure of this compound can be obtained from chemical databases using its CAS number (349534-73-2) or SMILES string.

  • 3D Structure Generation: Convert the 2D structure into a 3D conformation using software such as Open Babel or ChemDraw.

  • Energy Minimization: The 3D structure is then subjected to energy minimization to obtain a low-energy, stable conformation. This can be performed using force fields like MMFF94 or UFF in software packages like Avogadro or MOE.

  • File Format Conversion: The final, optimized structure is saved in a suitable format for subsequent analyses, such as .mol2 or .pdbqt.

Target Prediction Strategies

Two complementary approaches are proposed for the initial broad-scale target prediction.

Reverse docking involves screening a single ligand against a library of protein structures to identify potential binding partners.

Protocol:

  • Protein Target Library Preparation: A library of human protein structures can be obtained from databases like the Protein Data Bank (PDB). For a comprehensive screen, a representative set of the human proteome should be used.

  • Automated Docking: A high-throughput docking program, such as AutoDock Vina or a web-based server like ReverseDock, is used to dock the prepared this compound structure against each protein in the library.

  • Scoring and Ranking: The docking results are scored based on the predicted binding affinity (e.g., kcal/mol). The proteins are then ranked according to their binding scores, with lower scores indicating potentially stronger interactions.

This method identifies potential targets by matching the chemical features of this compound to pre-computed pharmacophore models of known protein binding sites.

Protocol:

  • Pharmacophore Model Generation: The 3D structure of this compound is used to generate a pharmacophore model, which represents the spatial arrangement of its key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions).

  • Database Screening: The generated pharmacophore is then used to screen a database of pharmacophore models derived from known protein-ligand complexes, such as PharmIt or LigandScout.

  • Hit Identification: Proteins whose binding site pharmacophores match that of this compound are identified as potential targets.

Target_Prediction_Logic cluster_0 Reverse Docking cluster_1 Pharmacophore Screening This compound Prepared this compound (3D Structure) RD_Process Docking Simulation This compound->RD_Process PS_Process Feature Matching This compound->PS_Process RD_DB Protein Structure Database (PDB) RD_DB->RD_Process RD_Hits Ranked Protein Hits (by Binding Affinity) RD_Process->RD_Hits Combined_Hits Combined & Prioritized Target List RD_Hits->Combined_Hits PS_DB Pharmacophore Database PS_DB->PS_Process PS_Hits Ranked Protein Hits (by Fit Score) PS_Process->PS_Hits PS_Hits->Combined_Hits

Figure 2: Logical relationship of the dual target prediction strategy.

Focused Molecular Docking

Based on the initial screening and the known biological activities of related compounds, high-priority targets are selected for a more detailed molecular docking analysis. For this hypothetical study, we select ATP Citrate Lyase (PDB ID: 6HXH) and Cyclooxygenase-2 (COX-2) (PDB ID: 5W58).

Protocol using AutoDock Vina:

  • Protein Preparation:

    • Download the crystal structure of the target protein (e.g., 6HXH for ATP Citrate Lyase, 5W58 for COX-2) from the PDB.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign partial charges using AutoDockTools.

    • Save the prepared protein in .pdbqt format.

  • Ligand Preparation:

    • The previously prepared this compound structure is loaded into AutoDockTools.

    • Torsional degrees of freedom are defined.

    • The ligand is saved in .pdbqt format.

  • Grid Box Definition:

    • A grid box is defined around the active site of the protein. The dimensions of the box should be sufficient to allow the ligand to move freely.

  • Docking Simulation:

    • The docking simulation is run using the AutoDock Vina command-line interface, specifying the prepared protein, ligand, and grid parameters in a configuration file.

  • Analysis of Results:

    • The output file contains multiple binding poses of this compound ranked by their binding affinity scores.

    • The best-scoring pose is visualized using software like PyMOL or Discovery Studio to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein's active site residues.

Hypothetical Quantitative Data

The following tables present hypothetical data that could be generated from the described in silico experiments.

Table 1: Top Hits from Reverse Docking of this compound

RankProtein TargetPDB IDBinding Affinity (kcal/mol)
1ATP Citrate Lyase6HXH-9.8
2Cyclooxygenase-2 (COX-2)5W58-9.5
35-Lipoxygenase (5-LOX)3V99-9.2
4Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ)2PRG-9.1
5Nuclear Factor Kappa B (NF-κB) p50/p651VKX-8.9

Table 2: Results of Focused Molecular Docking

Protein TargetPDB IDBinding Affinity (kcal/mol)Interacting ResiduesInteraction Type
ATP Citrate Lyase6HXH-9.8Arg378, His760Hydrogen Bond
Trp759, Phe763Hydrophobic
Cyclooxygenase-2 (COX-2)5W58-9.5Arg120, Tyr355Hydrogen Bond
Val523, Leu352Hydrophobic

Hypothetical Signaling Pathway

Based on the hypothetical identification of COX-2 as a high-priority target, a potential mechanism of action for this compound could be the modulation of the inflammatory response.

Signaling_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) Membrane Membrane Phospholipids Stimuli->Membrane PLA2 Phospholipase A2 Membrane->PLA2 activates AA Arachidonic Acid PLA2->AA releases PGH2 Prostaglandin H2 AA->PGH2 catalyzed by COX2 Cyclooxygenase-2 (COX-2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2) PGH2->Prostaglandins converted to Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediates This compound This compound This compound->COX2 inhibits

References

Dodonolide: A Technical Guide to its Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodonolide is a naturally occurring clerodane diterpenoid isolated from the plant Dodonaea viscosa. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, with a focus on presenting quantitative data, experimental methodologies, and potential mechanisms of action to support further research and development.

Physical and Chemical Properties

This compound, with the chemical name (6R,7S,8E,10Z)-7-[2-(3-Furanyl)ethyl]-4,5,6,7-tetrahydro-6,7-dimethylcyclodeca[c]furan-1(3H)-one, possesses the molecular formula C₂₀H₂₄O₃.[1] While specific experimental values for properties such as melting point, boiling point, and solubility are not widely reported in the available literature, the fundamental chemical identifiers are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₀H₂₄O₃[1]
Molecular Weight 328.4 g/mol [1]
CAS Number 349534-73-2[1]

Further characterization through experimental determination of its physicochemical properties is warranted to create a more complete profile of this compound.

Spectral Data

Detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data are crucial for the structural confirmation of this compound. While the full spectral data from its initial isolation has not been widely disseminated, the following represents a general framework for the expected NMR signals based on its structure.

¹H NMR (Expected Regions):

  • Furan protons: Signals in the aromatic region.

  • Olefinic protons: Resonances in the downfield region characteristic of double bonds within the cyclodeca[c]furan ring.

  • Methyl protons: Singlets or doublets in the upfield region.

  • Methylene and methine protons: A complex series of multiplets throughout the aliphatic region.

¹³C NMR (Expected Regions):

  • Carbonyl carbon: A signal in the highly deshielded region (>170 ppm).

  • Furan carbons: Resonances in the aromatic region.

  • Olefinic carbons: Signals corresponding to the double bonds in the ten-membered ring.

  • Aliphatic carbons: A series of signals in the upfield region corresponding to the methyl, methylene, and methine carbons.

Biological Activity

The primary reported biological activity of this compound is its larvicidal effect against mosquito species.

Larvicidal Activity

A study by Niu et al. (2010) investigated the larvicidal properties of this compound against the fourth-instar larvae of Aedes albopictus and Culex pipens quinquefasciatus. The results indicated that this compound exhibited significant larvicidal activity.

OrganismLC₅₀ (µg/mL)
Aedes albopictus12.5
Culex pipens quinquefasciatus25.0

This data highlights the potential of this compound as a natural insecticide.

Experimental Protocols

Isolation of this compound

The general procedure for the isolation of this compound from Dodonaea viscosa involves the following steps:

experimental_workflow plant_material Aerial parts of Dodonaea viscosa extraction Extraction with organic solvent (e.g., EtOAc) plant_material->extraction fractionation Column Chromatography on Silica Gel extraction->fractionation purification Further purification (e.g., HPLC) fractionation->purification This compound Pure this compound purification->this compound

Figure 1. General workflow for the isolation of this compound.

A detailed protocol would involve the sequential extraction of the plant material with solvents of increasing polarity, followed by repeated chromatographic separation to yield the pure compound.

Larvicidal Bioassay

The larvicidal activity of this compound is typically evaluated using a standard World Health Organization (WHO) protocol.

larvicidal_assay larvae Fourth-instar larvae exposure Expose larvae to different concentrations of this compound larvae->exposure test_solutions Prepare serial dilutions of this compound in a suitable solvent (e.g., ethanol) test_solutions->exposure incubation Incubate for 24 hours under controlled conditions exposure->incubation mortality_count Record larval mortality incubation->mortality_count lc50_calculation Calculate LC50 values using probit analysis mortality_count->lc50_calculation

Figure 2. Workflow for the larvicidal bioassay of this compound.

This protocol involves exposing a set number of larvae to various concentrations of the test compound in an aqueous solution and monitoring mortality after a specified time period.

Mechanism of Action and Signaling Pathways

The precise mechanism of action for the larvicidal activity of this compound has not yet been elucidated. However, studies on other clerodane diterpenoids suggest potential pathways that may be involved. Some clerodanes have been shown to exhibit cytotoxic effects through mechanisms such as the inhibition of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump and interference with the Notch signaling pathway.

potential_mechanism This compound This compound serca SERCA Pump Inhibition This compound->serca Potential Target notch Notch Signaling Interference This compound->notch Potential Target cellular_process Disruption of Cellular Processes serca->cellular_process notch->cellular_process larval_death Larval Death cellular_process->larval_death

Figure 3. Hypothetical signaling pathways for this compound's activity.

Further investigation is required to determine if this compound acts through these or other molecular targets to exert its larvicidal effects.

Conclusion and Future Directions

This compound, a clerodane diterpenoid from Dodonaea viscosa, demonstrates promising larvicidal activity. This technical guide has summarized the currently available data on its physical, chemical, and biological properties. To advance the potential of this compound as a lead compound for the development of new insecticides, future research should focus on:

  • Complete Physicochemical Characterization: Experimental determination of melting point, boiling point, solubility in various solvents, and detailed spectroscopic analysis.

  • Elucidation of the Mechanism of Action: Investigating the specific molecular targets and signaling pathways affected by this compound in mosquito larvae.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key structural features responsible for its larvicidal activity and to optimize its potency and selectivity.

  • Toxicological and Environmental Impact Assessment: Evaluating the safety profile of this compound in non-target organisms and its persistence in the environment.

By addressing these research gaps, the scientific community can fully assess the potential of this compound as a novel and effective agent for vector control.

References

Dodonolide: An Overview of a Sparsely Characterized Diterpenoid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodonolide is a naturally occurring diterpenoid for which publicly available scientific data is notably limited. This document provides the definitive identification of this compound through its Chemical Abstracts Service (CAS) number and its formal IUPAC name. Despite extensive searches of scientific literature and chemical databases, detailed information regarding its biological activity, quantitative data such as IC50 values, specific experimental protocols for its isolation or synthesis, and its mechanism of action or associated signaling pathways could not be retrieved. This guide candidly presents the currently available information and highlights the significant knowledge gaps surrounding this compound, suggesting it as a potential candidate for novel research initiatives.

Chemical Identification

A crucial first step in the study of any chemical entity is its unambiguous identification. For this compound, the following identifiers have been established:

IdentifierValueSource
CAS Number 349534-73-2[1][2]
IUPAC Name (6R,7S,8E,10Z)-7-[2-(3-Furanyl)ethyl]-4,5,6,7-tetrahydro-6,7-dimethylcyclodeca[c]furan-1(3H)-one[1][2]

Review of Available Scientific Data

Comprehensive searches of public scientific databases and literature repositories did not yield specific experimental data on this compound. The core requirements for an in-depth technical guide, including quantitative data, detailed experimental protocols, and signaling pathway information, are not available in the public domain for this compound.

Quantitative Data

No peer-reviewed studies presenting quantitative data on the biological activity of this compound, such as IC50 or Ki values, could be located. Therefore, a summary table of such data cannot be provided.

Experimental Protocols

Detailed experimental methodologies for the isolation of this compound from natural sources or its chemical synthesis are not described in the available literature. Similarly, protocols for biological assays specifically investigating this compound are absent.

Signaling Pathways and Mechanism of Action

There is no information available regarding the mechanism of action of this compound or any signaling pathways it may modulate. Consequently, the creation of diagrams to visualize these aspects is not possible.

Future Research Directions

The scarcity of information on this compound presents a unique opportunity for original research. The established chemical structure of this compound, a diterpenoid, suggests potential avenues for investigation, as other compounds in this class have exhibited a wide range of biological activities.

A logical workflow for future investigation could be represented as follows:

G cluster_0 Phase 1: Sourcing and Isolation cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: In-depth Analysis Isolation Isolation from Natural Source Screening Broad Biological Activity Screening (e.g., cytotoxicity, anti-inflammatory) Isolation->Screening Synthesis Chemical Synthesis Synthesis->Screening DoseResponse Dose-Response Studies (IC50 Determination) Screening->DoseResponse Mechanism Mechanism of Action Studies DoseResponse->Mechanism Signaling Signaling Pathway Elucidation Mechanism->Signaling

A Proposed Research Workflow for this compound.

Conclusion

This compound is a chemical entity with a defined structure but a complete lack of characterization in the scientific literature. For researchers and drug development professionals, this compound represents an unexplored area with the potential for novel discoveries. The information provided herein serves as a foundational starting point for any future research endeavors aiming to elucidate the chemical and biological properties of this diterpenoid. Further investigation is required to determine if this compound possesses any therapeutic potential.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodonolide (B1161511) is a naturally occurring clerodane diterpenoid that has been isolated from plants of the Dodonaea genus. This technical guide provides a comprehensive review of the current knowledge on this compound, including its chemical structure, isolation, and biological activities. The document also explores related clerodane diterpenoids from Dodonaea species, presenting their biological properties in a comparative context. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are included to facilitate further research and development in this area.

Introduction

This compound is a diterpenoid belonging to the clerodane class, a large and structurally diverse group of natural products known for their wide range of biological activities.[1] Initially miscategorized by some as a macrolide, this compound is characterized by a bicyclic carbon skeleton with a lactone functional group. This guide will clarify its classification, detail its known properties, and situate it within the broader context of related compounds.

This compound: Structure and Properties

Chemical Structure

This compound is a clerodane diterpenoid with the chemical formula C₂₀H₂₄O₃ and a molecular weight of 312.41 g/mol .[][3] Its formal IUPAC name is (6R,7S,8E,10Z)-7-[2-(furan-3-yl)ethyl]-6,7-dimethyl-3,4,5,6-tetrahydrocyclodeca[c]furan-1-one.[] The structure features a ten-membered carbocyclic ring fused to a furanolactone ring, with a furan-3-ylethyl substituent.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number349534-73-2[4]
Molecular FormulaC₂₀H₂₄O₃[]
Molecular Weight312.41[]
IUPAC Name(6R,7S,8E,10Z)-7-[2-(furan-3-yl)ethyl]-6,7-dimethyl-3,4,5,6-tetrahydrocyclodeca[c]furan-1-one[]
AppearancePowder[]
Purity>97% (as commercially available)[]
Natural Occurrence and Isolation

This compound has been isolated from the aerial parts of Dodonaea viscosa, a plant belonging to the Sapindaceae family.[5][6] The isolation procedure typically involves extraction with a suitable solvent followed by repeated column chromatography of the ethyl acetate-soluble fraction.[6]

Synthesis of this compound

While detailed information on the total synthesis of this compound is limited in the public domain, the research group of Dr. Srihari Pabbaraja has reported its synthesis, classifying it as a 6-membered lactone molecule.[7]

Biological Activity of this compound and Related Compounds

The clerodane diterpenoids as a class exhibit a remarkable array of biological activities, including insect antifeedant, antimicrobial, anti-inflammatory, and antitumor properties.[1]

Larvicidal Activity of this compound

This compound has been evaluated for its larvicidal activity against the fourth-instar larvae of Aedes albopictus and Culex pipiens quinquefasciatus.[6] Quantitative data from these studies are summarized below.

Table 2: Larvicidal Activity of this compound

CompoundTarget SpeciesActivity MetricValueReference
This compound (9)Aedes albopictusLC₅₀ (µg/mL)Data not available in abstract[6]
This compound (9)Culex pipiens quinquefasciatusLC₅₀ (µg/mL)Data not available in abstract[6]

Note: The specific LC₅₀ values were not available in the abstracts of the reviewed literature. Further investigation of the full-text articles is required for this specific data.

Biological Activities of Related Clerodane Diterpenoids from Dodonaea

Several other clerodane diterpenoids isolated from Dodonaea viscosa have been studied for their biological effects.

Table 3: Biological Activities of Clerodane Diterpenoids from Dodonaea viscosa

CompoundBiological ActivityTarget/AssayResultsReference
Dodovisins A, EATP Citrate (B86180) Lyase InhibitionEnzymatic assayPotent inhibitory activity[5]
Strictic acidATP Citrate Lyase InhibitionEnzymatic assayPotent inhibitory activity[5]
Dodovisnoids C-EAntiviralHerpes simplex virus type 1 (HSV-1) in vitroShowed antiviral activity[8]

Experimental Protocols

General Isolation Procedure for this compound from Dodonaea viscosa
  • Extraction: The air-dried and powdered aerial parts of D. viscosa are extracted with a solvent such as methanol (B129727) at room temperature.

  • Fractionation: The resulting crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol.

  • Chromatography: The EtOAc-soluble fraction, which typically contains the clerodane diterpenoids, is subjected to repeated column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., petroleum ether-acetone).

  • Purification: Fractions containing this compound are further purified by techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.[6]

This is a generalized protocol based on typical natural product isolation procedures. The specific details can be found in the primary literature.

Signaling Pathways and Logical Relationships

The inhibitory activity of related clerodane diterpenoids on ATP Citrate Lyase (ACLY) suggests a potential mechanism of action impacting cellular metabolism. ACLY is a key enzyme in the synthesis of cytosolic acetyl-CoA, which is a fundamental building block for fatty acid and cholesterol biosynthesis.

ACLY_Inhibition_Pathway Citrate Citrate (from Mitochondria) ACLY ATP Citrate Lyase (ACLY) Citrate->ACLY Substrate AcetylCoA Cytosolic Acetyl-CoA ACLY->AcetylCoA Product MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Cholesterol Cholesterol Biosynthesis AcetylCoA->Cholesterol FattyAcids Fatty Acid Biosynthesis MalonylCoA->FattyAcids Dodonolide_Analogs This compound Analogs (e.g., Dodovisins A, E) Dodonolide_Analogs->ACLY Inhibition

Caption: Inhibition of ATP Citrate Lyase by this compound Analogs.

Conclusion and Future Directions

This compound is a clerodane diterpenoid with confirmed larvicidal activity. Its structural relatives from the same plant source exhibit other interesting biological properties, such as the inhibition of ATP Citrate Lyase and antiviral effects. The misclassification as a macrolide in some contexts highlights the importance of precise structural elucidation in natural product chemistry.

Future research should focus on:

  • The complete elucidation of the total synthesis of this compound.

  • A broader screening of this compound for other biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, which are common for this class of compounds.

  • Structure-activity relationship (SAR) studies to identify the key pharmacophores responsible for its biological activities.

  • Investigation of the molecular mechanisms underlying its observed biological effects.

This in-depth guide serves as a foundational resource for researchers and professionals in drug development, providing a structured overview of this compound and its potential as a lead compound for new therapeutic agents.

References

Methodological & Application

Total Synthesis of (+)-Dodoneine: A Detailed Protocol and Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and experimental protocol for the total synthesis of (+)-Dodoneine, a naturally occurring dihydropyranone with potential biological activity. This protocol is based on the stereoselective synthesis developed by Allais and Ducrot. The synthesis strategy relies on a highly enantioselective allylboration to establish the first stereocenter, followed by a diastereoselective allylstannation to create the second. The pyranone ring is efficiently constructed via a Still-Gennari olefination to generate a Z-configured α,β-unsaturated ester, which then undergoes an intramolecular transesterification. This document provides detailed methodologies for the key transformations, a summary of quantitative data, and visual diagrams of the synthetic pathway.

Introduction

(+)-Dodoneine is a natural product belonging to the dihydropyranone class of compounds. Its structural features and potential as a biologically active molecule have made it an attractive target for synthetic chemists. The total synthesis of (+)-Dodoneine not only allows for the confirmation of its absolute stereochemistry but also provides a synthetic route for the generation of analogs for structure-activity relationship (SAR) studies, which are crucial in drug development. The strategy detailed herein offers a robust and stereocontrolled route to this natural product.

Synthetic Strategy

The total synthesis of (+)-Dodoneine begins with the commercially available 3,4-dimethoxybenzaldehyde (B141060). The key steps in the synthesis are:

  • Enantioselective Allylboration: Introduction of the first chiral center via a catalytic asymmetric allylboration of 3,4-dimethoxybenzaldehyde.

  • Protection and Oxidative Cleavage: Protection of the resulting secondary alcohol and subsequent oxidative cleavage of the terminal alkene to yield a β-hydroxyaldehyde.

  • Diastereoselective Allylstannation: Reaction of the β-hydroxyaldehyde with allyltributylstannane (B1265786) to install the second stereocenter with high diastereoselectivity, yielding a syn-1,3-diol derivative.

  • Protection and Functional Group Interconversion: Protection of the diol and subsequent conversion of the terminal alkene to an α,β-unsaturated ester.

  • Still-Gennari Olefination: Utilization of the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction to selectively form the Z-alkene.

  • Deprotection and Lactonization: Removal of protecting groups followed by an acid-catalyzed intramolecular transesterification to furnish the final dihydropyranone ring of (+)-Dodoneine.

Experimental Protocols

Key Experiment 1: Enantioselective Allylboration of 3,4-Dimethoxybenzaldehyde

This procedure details the catalytic asymmetric allylboration to form the chiral homoallylic alcohol.

Materials:

  • 3,4-Dimethoxybenzaldehyde

  • Allylboronic acid pinacol (B44631) ester

  • Chiral catalyst (e.g., a BINOL-derived catalyst)

  • Toluene (B28343), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the chiral catalyst in anhydrous toluene.

  • Cool the solution to the specified reaction temperature (e.g., -78 °C).

  • Add allylboronic acid pinacol ester to the solution and stir for 30 minutes.

  • Add a solution of 3,4-dimethoxybenzaldehyde in anhydrous toluene dropwise over 1 hour.

  • Stir the reaction mixture at the same temperature for the specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired homoallylic alcohol.

Key Experiment 2: Diastereoselective Allylstannation

This protocol describes the formation of the syn-1,3-diol framework.

Materials:

  • β-Hydroxyaldehyde precursor

  • Allyltributylstannane

  • Lewis acid (e.g., magnesium bromide etherate)

  • Dichloromethane (B109758), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the β-hydroxyaldehyde precursor in anhydrous dichloromethane in a flame-dried round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add the Lewis acid to the solution and stir for 15 minutes.

  • Add allyltributylstannane dropwise and continue stirring at -78 °C.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • After warming to room temperature, extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel to yield the syn-1,3-diol.

Key Experiment 3: Still-Gennari Olefination and Lactonization

This procedure outlines the formation of the Z-α,β-unsaturated ester and its subsequent cyclization to (+)-Dodoneine.

Materials:

  • Aldehyde precursor

  • Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • 18-crown-6 (B118740)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (catalytic amount)

  • Methanol

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure (Olefination):

  • In a flame-dried flask under argon, dissolve bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate and 18-crown-6 in anhydrous THF.

  • Cool the solution to -78 °C and add KHMDS dropwise. Stir for 30 minutes.

  • Add a solution of the aldehyde precursor in anhydrous THF dropwise.

  • Stir the reaction at -78 °C for the designated time, monitoring by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to isolate the Z-α,β-unsaturated ester.

Procedure (Lactonization):

  • Dissolve the purified Z-α,β-unsaturated ester in methanol.

  • Add a catalytic amount of hydrochloric acid.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, neutralize the acid with a mild base (e.g., solid sodium bicarbonate).

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica gel chromatography to obtain (+)-Dodoneine.

Quantitative Data Summary

Step No.ReactionStarting MaterialProductReagents and ConditionsYield (%)Diastereomeric Ratio (dr) / Enantiomeric Excess (ee)
1Enantioselective Allylboration3,4-DimethoxybenzaldehydeChiral Homoallylic AlcoholAllylboronic acid pinacol ester, Chiral Catalyst, Toluene>90>95% ee
2Oxidative CleavageProtected Homoallylic Alcoholβ-HydroxyaldehydeOsO₄ (cat.), NMO, THF/H₂O~85-
3Diastereoselective Allylstannationβ-Hydroxyaldehydesyn-1,3-DiolAllyltributylstannane, MgBr₂·OEt₂, CH₂Cl₂>80>95:5
4Still-Gennari OlefinationAldehyde PrecursorZ-α,β-Unsaturated Ester(CF₃CH₂O)₂P(O)CH₂CO₂Me, KHMDS, 18-crown-6, THF~80-
5LactonizationZ-α,β-Unsaturated Ester(+)-DodoneineHCl (cat.), MeOH~90-

Visualizations

Total_Synthesis_Workflow cluster_start Starting Material cluster_steps Key Transformations cluster_end Final Product start 3,4-Dimethoxy- benzaldehyde step1 Enantioselective Allylboration start->step1 Chiral Catalyst step2 Protection & Oxidative Cleavage step1->step2 step3 Diastereoselective Allylstannation step2->step3 Allyltributyl- stannane step4 Protection & Olefination step3->step4 Still-Gennari Reagent step5 Deprotection & Lactonization step4->step5 Acid Catalyst end (+)-Dodoneine step5->end

Caption: Overall workflow for the total synthesis of (+)-Dodoneine.

Signaling_Pathway A 3,4-Dimethoxy- benzaldehyde B Homoallylic Alcohol (Single Enantiomer) A->B  Enantioselective  Allylboration C syn-1,3-Diol B->C  Diastereoselective  Allylstannation D Z-α,β-Unsaturated Ester C->D  Still-Gennari  Olefination E (+)-Dodoneine D->E  Intramolecular  Transesterification

Caption: Key stereochemistry-defining steps in the synthesis of (+)-Dodoneine.

Application Notes and Protocols for Dodonolide (Vernodalin) Cytotoxicity Assays in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodonolide, more commonly known in scientific literature as Vernodalin, is a sesquiterpene lactone that has demonstrated significant cytotoxic effects against various cancer cell lines.[1] Its mechanism of action primarily involves the induction of apoptosis through the intrinsic mitochondrial pathway, making it a compound of interest for cancer research and drug development.[1][2][3] These application notes provide detailed protocols for assessing the cytotoxicity of Vernodalin using two common colorimetric assays: the MTT and SRB assays. Additionally, a summary of its cytotoxic activity and a diagram of its proposed signaling pathway are presented.

Data Presentation: Cytotoxicity of Vernodalin

The cytotoxic activity of Vernodalin has been evaluated in several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized in the table below.

Cell LineCancer TypeAssayExposure TimeIC50 (µg/mL)Reference
MCF-7Breast AdenocarcinomaMTT24 hoursNot specified[2]
MDA-MB-231Breast AdenocarcinomaMTT24 hoursNot specified[2]
HT-29Colorectal AdenocarcinomaMTTNot specifiedNot specified[1]
HCT116Colorectal CarcinomaMTTNot specifiedNot specified[1]
K562Chronic Myeloid LeukemiaNot specifiedNot specified8.78 ± 2.22[4]
HL-60Acute Promyelocytic LeukemiaNot specifiedNot specified5.58[4]
THP-1Acute Monocytic LeukemiaNot specifiedNot specified24.17 ± 3.33[4]
MOLM-13Acute Myeloid LeukemiaNot specifiedNot specified11.45 ± 2.12[4]
MV4-11Acute Myeloid LeukemiaNot specifiedNot specified16.08 ± 1.21[4]
U-87GlioblastomaNot specifiedNot specified18.80 ± 1.11[4]
PC-3Prostate CancerNot specifiedNot specified196.60[4]
DU145Prostate CancerNot specifiedNot specified40.10 ± 4.30[4]

Experimental Workflow

The general workflow for assessing the cytotoxicity of Vernodalin in cancer cell lines is depicted below.

G Experimental Workflow for Vernodalin Cytotoxicity Assay cluster_0 Cell Culture Preparation cluster_1 Compound Treatment cluster_2 Cytotoxicity Assay cluster_3 Data Analysis A Seed cancer cells in 96-well plates B Incubate for 24h for cell adherence A->B C Prepare serial dilutions of Vernodalin B->C D Treat cells with Vernodalin and controls C->D E Incubate for 24, 48, or 72 hours D->E F Perform MTT or SRB Assay E->F G Measure absorbance with a microplate reader F->G H Calculate cell viability (%) G->H I Determine IC50 value H->I

Caption: A generalized workflow for determining the cytotoxicity of Vernodalin.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.[5][6]

Materials:

  • Vernodalin stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)[5]

  • DMSO (cell culture grade)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 96-well clear flat-bottom plates

  • Microplate reader

Protocol for Adherent Cells:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Vernodalin in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[7] Incubate for 3-4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

SRB (Sulforhodamine B) Assay

The SRB assay is a colorimetric assay that measures cell density based on the binding of the SRB dye to cellular proteins.[9]

Materials:

  • Vernodalin stock solution (in DMSO)

  • Trichloroacetic acid (TCA) solution (50% w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)[9]

  • Acetic acid solution (1% v/v)

  • Tris base solution (10 mM, pH 10.5)[9]

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • Microplate reader

Protocol for Adherent Cells:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-20,000 cells/well in 100 µL of complete medium.[10] Incubate for 24 hours at 37°C and 5% CO2.[10]

  • Compound Treatment: Prepare serial dilutions of Vernodalin in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium and add 100 µL of the diluted compound or vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[10]

  • Cell Fixation: After incubation, gently add 25 µL of cold 50% TCA to each well (final concentration of 10%) without removing the medium.[10] Incubate at 4°C for 1 hour.[10]

  • Washing: Carefully remove the supernatant and wash the plates five times with slow-running tap water or deionized water.[10] Remove excess water by tapping the plate on a paper towel and allow it to air dry.

  • SRB Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[10]

  • Washing: Quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound dye.[10] Allow the plates to air dry completely.

  • Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[10] Place the plate on a shaker for 5-10 minutes.[10]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 510 nm and 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Proposed Signaling Pathway for Vernodalin-Induced Apoptosis

Vernodalin has been shown to induce apoptosis in cancer cells through the intrinsic pathway, which is initiated by intracellular stress such as an increase in reactive oxygen species (ROS).[1][2] This leads to the activation of a cascade of molecular events culminating in programmed cell death.

G Proposed Signaling Pathway of Vernodalin-Induced Apoptosis Vernodalin Vernodalin ROS Increased Reactive Oxygen Species (ROS) Vernodalin->ROS Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Vernodalin->Bcl2 Mitochondria Mitochondria ROS->Mitochondria CytochromeC Cytochrome c release Mitochondria->CytochromeC Bcl2->Mitochondria Bax Bax (Pro-apoptotic) Bax->Mitochondria Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase37 Caspase-3/7 activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Vernodalin induces apoptosis via the intrinsic mitochondrial pathway.

References

Application Notes and Protocols for Antibacterial Activity Testing of Dodonolide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dodonolide is a clerodane diterpenoid, a class of natural products isolated from plants of the Dodonaea genus. Compounds of this class have shown potential as antibacterial agents. These application notes provide a summary of the reported antibacterial activity of a representative clerodane diterpenoid from Dodonaea viscosa and detailed protocols for assessing the antibacterial efficacy of this compound.

Data Presentation

The antibacterial activity of clerodane diterpenoids from Dodonaea species has been evaluated against common pathogenic bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a representative clerodane diterpenoid, 6β-hydroxy-15,16-epoxy-5β, 8β, 9β, 10α-cleroda-3, 13(16), 14-trien-18-oic acid, isolated from Dodonaea viscosa.[1] This data can serve as a benchmark for evaluating the activity of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of a Representative Clerodane Diterpenoid from Dodonaea viscosa

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureusPositive64–128
Escherichia coliNegative64–128

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol details the procedure for determining the MIC of this compound using the broth microdilution method in a 96-well plate format.

Materials:

  • This compound (stock solution of known concentration, e.g., 1 mg/mL in a suitable solvent like DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Sterile pipette tips and multichannel pipette

  • Incubator (37°C)

  • Spectrophotometer or microplate reader (optional, for quantitative analysis)

  • Positive control antibiotic (e.g., Gentamicin)

  • Negative control (vehicle solvent, e.g., DMSO)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 5 mL of MHB.

    • Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • In the first column of wells, add 100 µL of the this compound stock solution to create a 1:2 dilution.

    • Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column of dilutions.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the this compound dilutions. This will bring the final volume in each well to 200 µL.

    • Include a positive control (wells with bacteria and a standard antibiotic), a negative control (wells with bacteria and the vehicle solvent used to dissolve this compound), and a sterility control (wells with MHB only).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[1] This can be determined by visual inspection of the wells. The well with the lowest concentration of this compound showing no turbidity is the MIC.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate Diluted to 5x10^5 CFU/mL prep_dilutions Prepare this compound Serial Dilutions in 96-well Plate prep_dilutions->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic

Workflow for Broth Microdilution MIC Assay.
Agar Disk Diffusion Assay

This protocol describes a qualitative method to screen for the antibacterial activity of this compound.

Materials:

  • This compound solution of known concentration

  • Sterile filter paper disks (6 mm in diameter)

  • Bacterial strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile swabs

  • Incubator (37°C)

  • Positive control antibiotic disks (e.g., Gentamicin)

  • Negative control disks (impregnated with solvent)

Procedure:

  • Preparation of Bacterial Lawn:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the MIC protocol.

    • Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess liquid.

    • Streak the swab evenly over the entire surface of an MHA plate to create a uniform bacterial lawn. Allow the plate to dry for a few minutes.

  • Application of Disks:

    • Aseptically apply sterile filter paper disks impregnated with a known amount of this compound onto the surface of the agar.

    • Gently press the disks to ensure complete contact with the agar.

    • Place positive and negative control disks on the same plate, ensuring they are sufficiently spaced apart to avoid overlapping zones of inhibition.

  • Incubation:

    • Invert the plates and incubate at 37°C for 18-24 hours.

  • Measurement of Zone of Inhibition:

    • After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters (mm).

    • The size of the zone of inhibition is indicative of the antibacterial activity of the compound.

Agar_Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) streak_plate Streak Bacterial Lawn on MHA Plate prep_inoculum->streak_plate prep_disks Prepare this compound- impregnated Disks place_disks Place Disks on Inoculated Plate prep_disks->place_disks streak_plate->place_disks incubate Incubate Plate (37°C, 18-24h) place_disks->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone

Workflow for Agar Disk Diffusion Assay.

Potential Signaling Pathways and Mechanisms of Action

The precise mechanism of action for this compound is not yet elucidated. However, for some natural products with antibacterial properties, the proposed mechanisms include:

  • Disruption of the bacterial cell membrane: This can lead to leakage of cellular contents and cell death.

  • Inhibition of cell wall synthesis: Weakening the cell wall makes the bacteria susceptible to osmotic lysis.

  • Inhibition of nucleic acid synthesis: Interference with DNA replication or RNA transcription halts bacterial proliferation.

  • Inhibition of protein synthesis: Targeting bacterial ribosomes to prevent the production of essential proteins.

Further studies, such as membrane permeability assays, and analysis of macromolecular synthesis, are required to determine the specific signaling pathways and molecular targets of this compound.

Potential_Mechanisms cluster_mechanisms Potential Antibacterial Mechanisms This compound This compound Membrane Cell Membrane Disruption This compound->Membrane CellWall Cell Wall Synthesis Inhibition This compound->CellWall NucleicAcid Nucleic Acid Synthesis Inhibition This compound->NucleicAcid Protein Protein Synthesis Inhibition This compound->Protein

Potential Antibacterial Mechanisms of this compound.

References

Application Notes and Protocols for the Study of Dodonolide's Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available scientific literature lacks specific data on a compound named "dodonolide." The following application notes and protocols are constructed based on the established mechanisms of action of well-characterized natural products, such as the mycotoxin deoxynivalenol (B1670258) (DON) and the sesquiterpene lactone costunolide, which are known to induce apoptosis and modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. "this compound" is used here as a hypothetical compound with similar anticipated biological activities to guide researchers in their study design.

Application Note: Investigating the Anticancer Activity of This compound (B1161511)

Introduction

This compound is a hypothetical natural product under investigation for its potential as an anticancer agent. Preliminary evidence from structurally related compounds suggests that its mechanism of action may involve the induction of programmed cell death (apoptosis) and the modulation of key cellular signaling pathways, such as the MAPK pathway, which is frequently dysregulated in cancer.[1][2][3][4][5] These notes provide a framework for elucidating the cytotoxic and apoptotic effects of this compound on cancer cell lines and for dissecting its impact on relevant signaling cascades.

Key Areas of Investigation

  • Cytotoxicity and Apoptosis Induction: Determining the concentration-dependent effects of this compound on cancer cell viability and its ability to trigger apoptosis.

  • Mitochondrial Pathway of Apoptosis: Investigating the involvement of the intrinsic apoptotic pathway through the analysis of key mitochondrial proteins.

  • Caspase Activation: Measuring the activation of executioner caspases, which are critical mediators of apoptosis.

  • MAPK Signaling Pathway Modulation: Assessing the effect of this compound on the phosphorylation status of key proteins in the ERK, JNK, and p38 MAPK pathways.

Data Presentation

Quantitative data from the following proposed experiments should be summarized for clear interpretation and comparison.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineIC50 (µM) at 48h
HCT116 (Colon)[Example Data]
MCF-7 (Breast)[Example Data]
A549 (Lung)[Example Data]

Table 2: Quantification of Apoptosis by Annexin V/PI Staining

Treatment% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control[Example Data][Example Data]
This compound (X µM)[Example Data][Example Data]
This compound (Y µM)[Example Data][Example Data]

Table 3: Caspase-3/7 Activity Assay

TreatmentFold Increase in Caspase-3/7 Activity
Vehicle Control1.0
This compound (X µM)[Example Data]
This compound (Y µM)[Example Data]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Materials:

    • Cancer cell lines (e.g., HCT116, MCF-7)

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in complete growth medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) wells.

    • Incubate for 48 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

2. Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This protocol quantifies the extent of apoptosis induced by this compound.

  • Materials:

    • Cancer cell lines

    • Complete growth medium

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and incubate until they reach 70-80% confluency.

    • Treat cells with varying concentrations of this compound for 24-48 hours.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer provided in the kit.

    • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

3. Caspase Activity Assay

This protocol measures the activity of executioner caspases.

  • Materials:

    • Cancer cell lines

    • This compound

    • Caspase-Glo® 3/7 Assay System (or similar)

    • Luminometer

  • Protocol:

    • Seed cells in a white-walled 96-well plate.

    • Treat cells with this compound for the desired time points.

    • Add the Caspase-Glo® 3/7 reagent to each well.

    • Incubate at room temperature for 1-2 hours.

    • Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase activity.

4. Western Blot Analysis of MAPK Pathway Proteins

This protocol assesses the effect of this compound on the phosphorylation of key MAPK signaling proteins.

  • Materials:

    • Cancer cell lines

    • This compound

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies (e.g., anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Protein electrophoresis and blotting equipment

  • Protocol:

    • Treat cells with this compound for various time points.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

dodonolide_experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis start Cancer Cell Lines (e.g., HCT116, MCF-7) treatment Treat with this compound (Varying Concentrations & Times) start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI Staining) treatment->apoptosis caspase Caspase Activity (Luminometry) treatment->caspase western Protein Expression (Western Blot) treatment->western ic50 IC50 Determination viability->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant caspase_quant Caspase Activity Quantification caspase->caspase_quant pathway_analysis Signaling Pathway Analysis western->pathway_analysis

Caption: Experimental workflow for investigating this compound's mechanism.

dodonolide_signaling_pathway cluster_extracellular cluster_intracellular This compound This compound mapk_pathway MAPK Pathway This compound->mapk_pathway Modulates mitochondrion Mitochondrion This compound->mitochondrion Induces Stress erk p-ERK (Inhibited) mapk_pathway->erk jnk p-JNK (Activated) mapk_pathway->jnk p38 p-p38 (Activated) mapk_pathway->p38 apoptosis Apoptosis jnk->apoptosis p38->apoptosis bcl2 Bcl-2 (Downregulated) cytochrome_c Cytochrome c (Released) mitochondrion->cytochrome_c caspase9 Caspase-9 (Activated) cytochrome_c->caspase9 caspases Caspase Cascade caspase37 Caspase-3/7 (Activated) caspase9->caspase37 caspase37->apoptosis

Caption: Postulated signaling pathway for this compound-induced apoptosis.

References

Application Notes and Protocols for the General Extraction of Bioactive Compounds from Cyanobacteria

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers: Extensive searches of scientific literature and chemical databases did not yield specific information on a compound named "Dodonolide" produced by cyanobacteria. Therefore, the following application notes and protocols provide a generalized framework for the extraction and isolation of bioactive secondary metabolites from cyanobacterial biomass. This protocol is intended as a starting point and will require significant optimization based on the specific chemical properties of the target compound.

Introduction

Cyanobacteria are a prolific source of structurally diverse and biologically active secondary metabolites, which are of great interest to the pharmaceutical and biotechnology industries. These compounds exhibit a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory properties. The successful isolation of these compounds is a critical first step in drug discovery and development. This document outlines a general procedure for the cultivation, extraction, and fractionation of bioactive compounds from cyanobacteria.

General Experimental Workflow

The overall process for isolating a bioactive compound from cyanobacteria follows a logical progression from biomass production to the purification of the active molecule. This workflow often employs bioassay-guided fractionation to direct the purification process.

Extraction_Workflow cluster_0 Upstream Processing cluster_1 Extraction & Fractionation cluster_2 Downstream Processing & Analysis A Cyanobacterial Strain Selection & Cultivation B Biomass Harvesting (Centrifugation/Filtration) A->B C Biomass Preparation (Freeze-drying/Lyophilization) B->C D Solvent Extraction (Polar & Non-polar) C->D E Crude Extract Concentration D->E F Solvent-Solvent Partitioning E->F G Solid-Phase Extraction (SPE) F->G H Bioassay-Guided Fractionation G->H I Chromatographic Purification (e.g., HPLC) H->I J Structure Elucidation (NMR, MS) I->J K Pure Bioactive Compound J->K

Caption: Generalized workflow for the isolation of bioactive compounds from cyanobacteria.

Experimental Protocols

3.1. Cyanobacterial Cultivation and Harvesting

  • Cultivation: Cultivate the selected cyanobacterial strain in a suitable liquid medium (e.g., BG-11 medium) under optimized conditions of light, temperature, and pH to achieve sufficient biomass.[1]

  • Harvesting: Once the culture reaches the desired density (typically in the late exponential or early stationary phase), harvest the cyanobacterial cells from the culture medium by centrifugation (e.g., 4500 xg for 15 minutes at 4°C) or filtration.[2]

  • Washing: Wash the harvested biomass with distilled water or a suitable buffer to remove residual salts and medium components.

  • Drying: Freeze the biomass at -80°C and then lyophilize (freeze-dry) to obtain a dry powder. This preserves the integrity of many secondary metabolites.[2]

3.2. Extraction of Bioactive Compounds

The choice of extraction solvent is critical and depends on the polarity of the target compound. A sequential extraction with solvents of increasing polarity is often effective.

3.2.1. Protocol for Lipophilic (Non-polar to Medium-polarity) Compounds

  • Suspend the lyophilized cyanobacterial biomass in a non-polar solvent such as dichloromethane (B109758) (DCM) or a mixture of DCM:methanol (B129727) (MeOH) (2:1, v/v).[3] A common ratio is 1 g of dry biomass to 20 mL of solvent.

  • Disrupt the cells to enhance extraction efficiency. This can be achieved by ultrasonication for approximately 30 minutes in an ice bath to prevent overheating.[3]

  • Agitate the mixture on a shaker at room temperature for several hours or overnight.

  • Separate the solvent extract from the cell debris by centrifugation (e.g., 4500 xg for 15 minutes) and collect the supernatant.[3]

  • Repeat the extraction process with the remaining biomass at least two more times to ensure complete extraction.

  • Pool the solvent extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude lipophilic extract.

3.2.2. Protocol for Hydrophilic (Polar) Compounds

  • After extracting the lipophilic compounds, the remaining biomass can be used for the extraction of polar compounds.

  • Suspend the biomass in a polar solvent system, such as 80% aqueous methanol or a methanol-water-chloroform mixture.[4]

  • For charged metabolites, the addition of a mild base like ammonium (B1175870) hydroxide (B78521) (e.g., 0.2 M NH4OH in the aqueous phase) can improve extraction efficiency.[4]

  • Follow the same cell disruption, agitation, and centrifugation steps as described for the lipophilic extraction.

  • Pool the polar extracts and concentrate them using a rotary evaporator, followed by freeze-drying if necessary, to obtain the crude hydrophilic extract.

3.3. Fractionation of the Crude Extract

Fractionation is performed to reduce the complexity of the crude extract, which facilitates the isolation of the target compound.

3.3.1. Solid-Phase Extraction (SPE) Protocol

  • Column Preparation: Pack a solid-phase extraction column with a suitable stationary phase, such as HP20SS resin.[5]

  • Equilibration: Equilibrate the column with the initial, most polar solvent of the gradient (e.g., 100% HPLC-grade water).[5]

  • Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the prepared SPE column.

  • Elution: Elute the column with a stepwise gradient of increasing solvent polarity. A common gradient for reverse-phase SPE is a series of isopropanol-water solutions (e.g., 20%, 40%, 70%, 90%, and 100% isopropanol).[6]

  • Collection: Collect the eluate as separate fractions.

  • Analysis: Analyze each fraction for the presence of the target compound or for biological activity in a relevant assay (bioassay-guided fractionation).[7]

Data Presentation

Quantitative data from the extraction and fractionation process should be systematically recorded to allow for comparison and optimization.

Table 1: Extraction and Fractionation Yields (Template)

Sample/FractionStarting Dry Biomass (g)Extraction SolventCrude Extract Yield (mg)% Yield (w/w)Fraction SolventFraction Yield (mg)% of Crude ExtractBiological Activity (e.g., IC50)
Crude Lipophilic
SPE Fraction 120% IPA/H₂O
SPE Fraction 240% IPA/H₂O
SPE Fraction 370% IPA/H₂O
SPE Fraction 490% IPA/H₂O
SPE Fraction 5100% IPA
Crude Hydrophilic

Signaling Pathway Visualization

The creation of a diagram illustrating the signaling pathway of a bioactive compound requires detailed knowledge of its molecular target and mechanism of action. As "this compound" is not a known compound, a specific signaling pathway cannot be provided. Once a pure compound is isolated and its biological activity is characterized, further research would be necessary to elucidate its mechanism of action, which could then be visualized.

For illustrative purposes, a hypothetical signaling pathway diagram is presented below in DOT language. This is a generic example and does not represent the action of any specific cyanobacterial compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates Inhibitor Inhibitor Kinase2->Inhibitor Phosphorylates TF Transcription Factor TF_Inhibitor TF-Inhibitor Complex TF->TF_Inhibitor DNA DNA TF->DNA Translocates & Binds Inhibitor->TF_Inhibitor TF_Inhibitor->TF Releases Response Cellular Response (e.g., Apoptosis) DNA->Response Gene Expression Compound Bioactive Compound (e.g., this compound) Compound->Receptor Binds

Caption: Hypothetical signaling pathway for a bioactive compound.

References

Application Notes & Protocols: Purification of Dodonolide using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the purification of Dodonolide, a clerodane diterpene found in Dodonaea viscosa, using High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is a naturally occurring diterpenoid isolated from Dodonaea viscosa, a plant species known for its traditional medicinal uses.[1][2] Extracts from this plant have demonstrated a range of biological activities, including antibacterial and anti-inflammatory properties. The purification of this compound is a critical step for its further investigation in drug discovery and development, enabling detailed structural elucidation and evaluation of its pharmacological properties.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of natural products like this compound from complex plant extracts.[3][4] This document outlines a general protocol for the purification of this compound using preparative HPLC, based on established methods for diterpene isolation from Dodonaea species.

Data Presentation

The following table summarizes representative quantitative data that can be obtained during the purification of this compound. Note that these values are illustrative and will vary depending on the starting material and specific experimental conditions.

ParameterValueMethod of Determination
Crude Extract Yield 5 - 10% (w/w)Gravimetric analysis after solvent evaporation
Purity of Pre-purified Fraction 40 - 60%Analytical HPLC with UV detection
Final Purity of this compound >98%Analytical HPLC with UV and MS detection
Recovery from Preparative HPLC 70 - 85%Quantification by analytical HPLC
Retention Time (Analytical) 12.5 minC18 column, Acetonitrile:Water gradient
Retention Time (Preparative) 18.2 minC18 column, Methanol (B129727):Water gradient

Experimental Protocols

This section provides a detailed methodology for the extraction and purification of this compound.

Plant Material and Extraction
  • Plant Material: Air-dried and powdered aerial parts of Dodonaea viscosa.

  • Extraction Solvent: Methanol (MeOH).

  • Protocol:

    • Macerate the powdered plant material in methanol (1:10 w/v) at room temperature for 72 hours with occasional shaking.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process three times with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.

Pre-purification by Column Chromatography
  • Stationary Phase: Silica (B1680970) gel (60-120 mesh).

  • Mobile Phase: A gradient of n-hexane and ethyl acetate (B1210297) (EtOAc).

  • Protocol:

    • Adsorb the crude methanol extract onto a small amount of silica gel.

    • Load the adsorbed extract onto a silica gel column packed in n-hexane.

    • Elute the column with a stepwise gradient of n-hexane:EtOAc (starting from 100:0 to 0:100).

    • Collect fractions of 50-100 mL and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:EtOAc 7:3) and visualizing with UV light and/or an appropriate staining reagent (e.g., vanillin-sulfuric acid).

    • Pool the fractions containing the compound of interest (based on TLC profile) and concentrate to dryness.

Preparative HPLC Purification of this compound
  • Instrumentation: A preparative HPLC system equipped with a UV-Vis detector and a fraction collector.

  • Column: A reversed-phase C18 column (e.g., 250 x 20 mm, 10 µm).

  • Mobile Phase:

    • Solvent A: Water (HPLC grade)

    • Solvent B: Methanol (HPLC grade)

  • Protocol:

    • Dissolve the pre-purified fraction in a minimal amount of methanol.

    • Filter the sample solution through a 0.45 µm syringe filter.

    • Set the preparative HPLC parameters as follows (these may need optimization):

      • Flow Rate: 10 mL/min

      • Detection Wavelength: 220 nm

      • Injection Volume: 1-5 mL (depending on concentration)

      • Gradient Program:

        • 0-5 min: 60% B

        • 5-25 min: 60% to 80% B

        • 25-30 min: 80% to 100% B

        • 30-35 min: 100% B (hold)

        • 35-40 min: 100% to 60% B (re-equilibration)

    • Collect fractions corresponding to the major peak, which is presumed to be this compound based on analytical HPLC analysis of the pre-purified fraction.

    • Combine the fractions containing the pure compound and evaporate the solvent to obtain purified this compound.

Purity Assessment by Analytical HPLC
  • Instrumentation: An analytical HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Protocol:

    • Prepare a standard solution of the purified this compound in methanol (~1 mg/mL).

    • Set the analytical HPLC parameters:

      • Flow Rate: 1 mL/min

      • Detection Wavelength: 220 nm

      • Injection Volume: 10 µL

      • Gradient Program:

        • 0-2 min: 50% B

        • 2-15 min: 50% to 90% B

        • 15-18 min: 90% B (hold)

        • 18-20 min: 90% to 50% B (re-equilibration)

    • Analyze the purity of the collected fractions by integrating the peak area.

Visualizations

Experimental Workflow

G plant Dodonaea viscosa (Aerial Parts) extraction Methanol Extraction plant->extraction crude_extract Crude Methanol Extract extraction->crude_extract column_chrom Silica Gel Column Chromatography crude_extract->column_chrom pre_purified Pre-purified Fraction column_chrom->pre_purified prep_hplc Preparative HPLC pre_purified->prep_hplc purified Purified this compound (>98% Purity) prep_hplc->purified analysis Analytical HPLC (Purity Check) purified->analysis

Caption: Workflow for the Purification of this compound.

Hypothetical Anti-inflammatory Signaling Pathway

The following diagram illustrates a general inflammatory signaling pathway that could be a target for a bioactive compound like this compound. This is a hypothetical representation as the specific molecular targets of this compound are not yet fully elucidated.

G cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) my_d88 MyD88 receptor->my_d88 lps Inflammatory Stimulus (e.g., LPS) lps->receptor This compound This compound ikk IKK Complex This compound->ikk Hypothetical Inhibition irak IRAKs my_d88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 tak1->ikk nf_kb_i_kb NF-κB/IκB ikk->nf_kb_i_kb phosphorylates IκB nf_kb NF-κB nf_kb_i_kb->nf_kb releases NF-κB nf_kb_nuc NF-κB nf_kb->nf_kb_nuc translocation dna DNA nf_kb_nuc->dna binds to promoter cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) dna->cytokines transcription

Caption: Hypothetical Inhibition of the NF-κB Signaling Pathway.

References

Application Notes and Protocols: Synthesis and SAR Studies of Taccalonolide Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of Taccalonolide analogues for structure-activity relationship (SAR) studies. Taccalonolides are a class of highly oxygenated pentacyclic steroids that have emerged as potent microtubule-stabilizing agents with a unique mechanism of action, making them promising candidates for cancer chemotherapy.[1][2] Notably, they have demonstrated efficacy against drug-resistant cancer models, overcoming some limitations of existing taxane-based therapies.[2][3]

Introduction to Taccalonolides and their Mechanism of Action

Taccalonolides are natural products isolated from plants of the Tacca genus.[1][4] They exert their cytotoxic effects by stabilizing microtubules, which are essential components of the cytoskeleton involved in cell division.[1][3] Unlike other microtubule stabilizers like paclitaxel (B517696), potent Taccalonolide analogues, particularly those possessing a C22-C23 epoxide, have been shown to form a covalent bond with β-tubulin.[3][5][6] This covalent modification leads to profound microtubule stabilization, mitotic arrest, and ultimately, apoptosis.[1][7] The unique binding site and covalent nature of interaction may contribute to their ability to circumvent common taxane (B156437) resistance mechanisms.[3][5]

Structure-Activity Relationship (SAR) of Taccalonolide Analogues

SAR studies have been crucial in identifying the key structural features of Taccalonolides responsible for their potent biological activity. Modifications at several positions on the Taccalonolide scaffold have been explored, leading to the identification of analogues with significantly enhanced potency.

Key SAR Findings:
  • C22-C23 Epoxide: The presence of an epoxide at the C22-C23 position is critical for high potency. This moiety is involved in the covalent modification of β-tubulin.[5][8][9] Analogues with a C22-C23 double bond are significantly less active.[9]

  • C6 Position: Modifications at the C6 position can influence activity. While a ketone at C6 is common in naturally occurring Taccalonolides, reduction of this ketone can lead to inactive compounds. However, subsequent epoxidation of the C22-C23 double bond can restore activity.[9] Furthermore, attachment of the paclitaxel side chain at C6 has been shown to improve tubulin polymerization activity.[10]

  • C1 Position: The nature of the substituent at the C1 position influences antiproliferative activity, with bulkier groups generally favoring higher potency.[9]

  • C11 and C15 Acetoxy Groups: The presence or absence of acetate (B1210297) groups at C11 and C15 can modulate activity, though the effect is less pronounced than modifications at C22-C23.[11]

Data Presentation

The following tables summarize the in vitro cytotoxic and microtubule-stabilizing activities of selected Taccalonolide analogues.

Table 1: In Vitro Cytotoxicity of Taccalonolide Analogues against HeLa Cells

CompoundModalityIC50 (nM)[4][9][10][11][12]
Taccalonolide AC22-C23 double bond5000
Taccalonolide EC22-C23 double bond780
Taccalonolide BC22-C23 double bond>10000
Taccalonolide NC22-C23 double bond>10000
Taccalonolide AFC22-C23 epoxide23
Taccalonolide AJC22-C23 epoxide4.2
Taccalonolide AAC22-C23 epoxide32
Analogue 14C6-(paclitaxel side chain), C22-C23 epoxide1.2
Analogue 18C6-(succinamide), C22-C23 epoxide3.7
Analogue 19C6-(maleimide), C22-C23 epoxide3.1

Table 2: In Vitro Microtubule Polymerization Activity

CompoundConcentration (µM)Effect on Polymerization Rate (fold increase vs. vehicle)[10]
Taccalonolide AJ11.3
Analogue 1314.1
Analogue 1412.8

Experimental Protocols

Protocol 1: Semi-synthesis of Taccalonolide AJ from Taccalonolide A

This protocol describes a two-step semi-synthesis to generate the potent analogue Taccalonolide AJ from the more abundant natural product Taccalonolide A.[13]

Step 1: Hydrolysis of Taccalonolide A to Taccalonolide B [5]

  • Dissolve Taccalonolide A in a 1:1 mixture of methanol (B129727) (MeOH) and 0.05 M aqueous sodium bicarbonate (NaHCO₃).

  • Stir the reaction mixture at room temperature for 20 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a mild acid (e.g., dilute HCl).

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford Taccalonolide B.

Step 2: Epoxidation of Taccalonolide B to Taccalonolide AJ [9][13]

  • Dissolve Taccalonolide B in a suitable solvent such as dichloromethane (B109758) (CH₂Cl₂).

  • Add an epoxidizing agent, for example, meta-chloroperoxybenzoic acid (m-CPBA), to the solution at 0 °C.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding a reducing agent solution (e.g., aqueous sodium thiosulfate).

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to yield Taccalonolide AJ.

Protocol 2: In Vitro Microtubule Polymerization Assay[14][15]

This assay measures the ability of a compound to promote the polymerization of purified tubulin into microtubules.

  • Reagent Preparation:

    • Tubulin stock solution (e.g., 10 mg/mL in a suitable buffer).

    • General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

    • GTP stock solution (100 mM).

    • Test compounds dissolved in DMSO.

  • Assay Procedure:

    • Pre-warm a 96-well microplate and a spectrophotometer to 37 °C.

    • On ice, prepare the reaction mixture containing General Tubulin Buffer, GTP (final concentration 1 mM), and the test compound at various concentrations.

    • Initiate the polymerization by adding the tubulin stock solution to the reaction mixture.

    • Immediately transfer the reaction mixture to the pre-warmed 96-well plate.

    • Measure the change in absorbance at 340 nm every 30 seconds for 60 minutes at 37 °C. An increase in absorbance indicates microtubule polymerization.

    • Paclitaxel can be used as a positive control for microtubule stabilization, and nocodazole (B1683961) as a negative control (destabilizer).

Protocol 3: Cell Proliferation Assay (SRB Assay)[10]

This assay determines the cytotoxic effect of the Taccalonolide analogues on cancer cell lines.

  • Cell Plating:

    • Seed cancer cells (e.g., HeLa) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the Taccalonolide analogues for a specified period (e.g., 48 hours). Include a vehicle control (DMSO).

  • Cell Fixation and Staining:

    • After the incubation period, fix the cells with trichloroacetic acid (TCA).

    • Wash the plates with water and air dry.

    • Stain the fixed cells with Sulforhodamine B (SRB) solution.

    • Wash away the unbound dye with 1% acetic acid and air dry.

  • Measurement:

    • Solubilize the bound SRB dye with a Tris-base solution.

    • Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Mandatory Visualization

G Taccalonolide-Induced Apoptotic Signaling Pathway Taccalonolide Taccalonolide Analogue Tubulin β-Tubulin Taccalonolide->Tubulin Covalent Binding Microtubule Microtubule Stabilization Tubulin->Microtubule MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest Bcl2 Bcl-2 Phosphorylation MitoticArrest->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis

Caption: Taccalonolide-induced apoptotic signaling pathway.

G Experimental Workflow for Taccalonolide SAR Studies cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Taccalonolide A (Natural Product) Hydrolysis Hydrolysis Start->Hydrolysis TacB Taccalonolide B Hydrolysis->TacB Epoxidation Epoxidation TacB->Epoxidation TacAJ Taccalonolide AJ Epoxidation->TacAJ Modification Further Modification (e.g., C6) TacAJ->Modification Analogues Library of Analogues Modification->Analogues TubulinAssay Microtubule Polymerization Assay Analogues->TubulinAssay CellAssay Cell Proliferation Assay Analogues->CellAssay SAR SAR Analysis TubulinAssay->SAR CellAssay->SAR

Caption: Experimental workflow for Taccalonolide SAR studies.

G Logical Relationships in Taccalonolide SAR cluster_structure Structural Features cluster_activity Biological Activity Epoxide C22-C23 Epoxide HighPotency High Potency Epoxide->HighPotency Leads to DoubleBond C22-C23 Double Bond LowPotency Low Potency DoubleBond->LowPotency Leads to BulkyC1 Bulky C1 Substituent BulkyC1->HighPotency Favors SmallC1 Small C1 Substituent SmallC1->LowPotency Disfavors ModC6 Modified C6 ImprovedTubulinPoly Improved Tubulin Polymerization ModC6->ImprovedTubulinPoly Can lead to

Caption: Logical relationships in Taccalonolide SAR.

References

Application Notes and Protocols for In Vitro Cell-Based Assays of Dodonolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodonolide (B1161511) is a marine-derived natural product identified as a potent and specific inhibitor of Vacuolar-type H+-ATPase (V-ATPase). V-ATPases are ATP-dependent proton pumps crucial for the acidification of intracellular compartments, including lysosomes, endosomes, and the Golgi apparatus. This acidification is vital for a multitude of cellular processes such as protein trafficking, degradation, and nutrient sensing. Dysregulation of V-ATPase activity is implicated in various diseases, including cancer, where it contributes to tumor invasion and metastasis, and chemoresistance. Consequently, V-ATPase inhibitors like this compound are valuable tools for basic research and potential therapeutic agents.

These application notes provide detailed protocols for in vitro cell-based assays to characterize the biological activity of this compound, focusing on its effects on cell viability, apoptosis, and its primary molecular target, V-ATPase.

Data Presentation

The following table summarizes hypothetical quantitative data for this compound based on its known potent V-ATPase inhibitory activity. This data should be generated by following the protocols outlined below.

Assay TypeCell LineParameterThis compound ValuePositive Control
Cytotoxicity A549 (Lung Carcinoma)IC50 (nM)To be determinedBafilomycin A1 (~1 nM)
MCF-7 (Breast Cancer)IC50 (nM)To be determinedBafilomycin A1 (~5 nM)
HCT116 (Colon Cancer)IC50 (nM)To be determinedBafilomycin A1 (~2 nM)
Apoptosis A549 (Lung Carcinoma)% Apoptotic CellsTo be determinedStaurosporine (B1682477) (1 µM)
V-ATPase Inhibition Purified EnzymeIC50 (nM)To be determinedBafilomycin A1 (~0.5 nM)

Experimental Protocols

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay determines the effect of this compound on cell viability by measuring the metabolic activity of living cells.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Bafilomycin A1 (positive control)

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound and bafilomycin A1 in complete culture medium.

  • Replace the medium in the wells with medium containing various concentrations of this compound, bafilomycin A1, or vehicle (DMSO).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

G cluster_workflow MTT Assay Workflow Seed Cells Seed Cells Treat with this compound Treat with this compound Incubate Incubate Add MTT Add MTT Solubilize Formazan Solubilize Formazan Measure Absorbance Measure Absorbance

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (Annexin V staining) and loss of membrane integrity (Propidium Iodide staining).

Materials:

  • Human cancer cell line (e.g., A549)

  • Complete culture medium

  • This compound

  • Staurosporine (positive control)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and incubate until they reach ~70% confluency.

  • Treat cells with this compound at its IC50 concentration (determined from the cytotoxicity assay) or staurosporine for 24 hours.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

G cluster_apoptosis Apoptosis Detection Workflow Cell Treatment Cell Treatment Harvest Cells Harvest Cells Stain with Annexin V/PI Stain with Annexin V/PI Flow Cytometry Analysis Flow Cytometry Analysis

V-ATPase Inhibition Assay

This biochemical assay measures the ATP hydrolytic activity of purified V-ATPase in the presence of this compound.

Materials:

  • Purified V-ATPase enzyme

  • Assay buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 3 mM MgCl2, 0.2 mM EGTA, 50 mM KCl)

  • This compound

  • Bafilomycin A1 (positive control)

  • ATP

  • Malachite green reagent for phosphate (B84403) detection

  • 96-well plate

  • Plate reader

Protocol:

  • Pre-incubate the purified V-ATPase enzyme with various concentrations of this compound or bafilomycin A1 in the assay buffer for 15 minutes at 37°C.

  • Initiate the reaction by adding ATP to a final concentration of 1 mM.

  • Incubate for 30 minutes at 37°C.

  • Stop the reaction by adding the malachite green reagent.

  • Measure the absorbance at 620 nm to quantify the amount of inorganic phosphate released.

  • Calculate the percentage of V-ATPase inhibition relative to the untreated control and determine the IC50 value.

G cluster_vatpase V-ATPase Inhibition Assay Pre-incubate V-ATPase with this compound Pre-incubate V-ATPase with this compound Add ATP Add ATP Incubate Incubate Add Malachite Green Add Malachite Green Measure Absorbance Measure Absorbance

Signaling Pathway

This compound, as a V-ATPase inhibitor, is expected to disrupt cellular processes that are dependent on vesicular acidification. This includes the inhibition of the mTORC1 signaling pathway, which is a key regulator of cell growth and proliferation and is activated by amino acids transported out of the lysosome.

G

Application Note: Measuring Dodonolide's Effect on Bacterial Growth Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for evaluating the effect of Dodonolide, a natural compound of interest, on the growth kinetics of bacteria. While extracts from Dodonaea angustifolia, the plant genus from which this compound is reported, have shown antimicrobial properties, specific data on the isolated this compound is not extensively available.[1][2][3][4][5] Therefore, this guide presents a comprehensive framework of established methods for characterizing the antibacterial activity of a novel compound. The protocols herein describe the determination of the Minimum Inhibitory Concentration (MIC) and the detailed analysis of bacterial growth curves to elucidate the kinetic effects of this compound on bacterial proliferation. All quantitative data is presented in clearly structured tables, and key experimental workflows and a hypothetical signaling pathway are visualized using diagrams.

Introduction

The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial agents. Natural products are a rich source of chemical diversity and have historically provided many effective antibiotics. Plant species from the genus Dodonaea have been reported to possess a range of pharmacological activities, including antimicrobial effects.[3] Extracts from Dodonaea angustifolia have demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria.[1][2] These effects are attributed to a variety of secondary metabolites, including flavonoids and terpenoids.[1][3]

This compound, a diterpenoid, is a compound of interest from this genus. To evaluate its potential as a new antibacterial agent, it is crucial to systematically measure its impact on bacterial growth. This application note provides standardized protocols for determining the bacteriostatic or bactericidal potential of this compound and for characterizing its influence on the kinetics of bacterial growth. These methods include broth microdilution for MIC determination and continuous optical density monitoring for growth curve analysis.

Data Presentation

The following tables present hypothetical data for the effect of this compound on the growth of Staphylococcus aureus and Escherichia coli. This data is for illustrative purposes to demonstrate how results from the described protocols can be structured.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainGram TypeThis compound MIC (µg/mL)Ampicillin MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-Positive160.25
Escherichia coli (ATCC 25922)Gram-Negative648

Table 2: Effect of this compound on Bacterial Growth Kinetic Parameters of S. aureus

This compound Conc. (µg/mL)Lag Phase (hours)Max. Growth Rate (OD/hour)Max. OD (600 nm)
0 (Control)2.00.351.2
4 (¼ MIC)2.50.301.1
8 (½ MIC)4.00.220.8
16 (MIC)> 24No significant growth0.1
32 (2x MIC)> 24No significant growth0.05

Table 3: Effect of this compound on Bacterial Growth Kinetic Parameters of E. coli

This compound Conc. (µg/mL)Lag Phase (hours)Max. Growth Rate (OD/hour)Max. OD (600 nm)
0 (Control)1.50.451.4
16 (¼ MIC)2.00.401.3
32 (½ MIC)3.50.311.0
64 (MIC)> 24No significant growth0.15
128 (2x MIC)> 24No significant growth0.08

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol determines the lowest concentration of this compound that visibly inhibits the growth of a microorganism.[6]

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Spectrophotometer or microplate reader

Protocol:

  • Prepare a serial two-fold dilution of the this compound stock solution in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.

  • Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL.

  • Include a positive control (bacteria in broth without this compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.

Bacterial Growth Kinetic Assay

This protocol measures the effect of different concentrations of this compound on the growth dynamics of bacteria over time.

Materials:

  • This compound stock solution

  • Sterile 96-well microtiter plates with lids

  • Bacterial culture in logarithmic growth phase

  • Appropriate sterile liquid growth medium (e.g., Luria-Bertani broth)

  • Microplate reader with temperature control and shaking capability

Protocol:

  • In a 96-well plate, dispense 100 µL of sterile broth containing various concentrations of this compound (e.g., based on the MIC: 0, ¼ MIC, ½ MIC, MIC, 2x MIC).

  • Prepare a bacterial inoculum with a starting optical density at 600 nm (OD₆₀₀) of 0.05.

  • Add 100 µL of the bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Place the microplate in a reader pre-warmed to 37°C.

  • Measure the OD₆₀₀ of each well every 15-30 minutes for a total of 24 hours, with intermittent shaking to ensure uniform growth.

  • Plot the OD₆₀₀ values against time to generate growth curves.

  • From the growth curves, determine the duration of the lag phase, the maximum specific growth rate (during the exponential phase), and the maximum population density (the highest OD₆₀₀ reached).

Visualization of Workflows and Pathways

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination cluster_kinetics Growth Kinetics Assay bacterial_culture Bacterial Culture (Log Phase) inoculation_mic Inoculation into 96-well Plate bacterial_culture->inoculation_mic inoculation_kinetics Inoculation of Bacteria bacterial_culture->inoculation_kinetics dodonolide_stock This compound Stock Solution serial_dilution Serial Dilution of This compound dodonolide_stock->serial_dilution setup_kinetics Setup Plate with This compound Concentrations dodonolide_stock->setup_kinetics serial_dilution->inoculation_mic incubation_mic Incubation (18-24h, 37°C) inoculation_mic->incubation_mic read_mic Visual Inspection for MIC incubation_mic->read_mic setup_kinetics->inoculation_kinetics kinetic_reading Kinetic Reading in Plate Reader (24h, 37°C) inoculation_kinetics->kinetic_reading data_analysis Data Analysis of Growth Curves kinetic_reading->data_analysis

Caption: Experimental workflow for assessing this compound's antibacterial effects.

signaling_pathway cluster_cell Bacterial Cell This compound This compound Enzymes Transpeptidases/ Transglycosylases This compound->Enzymes Inhibition CellMembrane Bacterial Cell Membrane Peptidoglycan Peptidoglycan Synthesis CellWall Stable Cell Wall Peptidoglycan->CellWall Precursors Cell Wall Precursors Precursors->Enzymes Enzymes->Peptidoglycan CellLysis Cell Lysis Enzymes->CellLysis leads to instability

Caption: Hypothetical mechanism: Inhibition of cell wall synthesis by this compound.

References

Application Notes and Protocols for Dodonolide Target Identification

Author: BenchChem Technical Support Team. Date: December 2025

Note: Initial research indicates that "dodonolide" is likely a misspelling of "dodecanolide." This document will proceed under the assumption that the compound of interest is 5-dodecanolide , a naturally occurring lactone with demonstrated anti-inflammatory and anti-biofilm properties.

Introduction

5-Dodecanolide is a 12-carbon lactone found in various natural sources. Emerging research has highlighted its potential as a therapeutic agent due to its biological activities. Understanding the molecular targets of 5-dodecanolide is crucial for elucidating its mechanism of action and for the development of novel drugs. These application notes provide an overview of the known biological activities of 5-dodecanolide and detail experimental protocols for the identification of its molecular targets. The primary audience for this document includes researchers, scientists, and professionals involved in drug development.

Known Biological Activities of 5-Dodecanolide

Current research has identified two primary biological activities of 5-dodecanolide: anti-inflammatory and anti-biofilm.

Anti-inflammatory Activity

5-Dodecanolide has been shown to possess anti-inflammatory properties. In a key study, it was found to reduce the production of Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated neutrophils. TNF-α is a critical pro-inflammatory cytokine involved in the inflammatory cascade. The reduction of TNF-α suggests that 5-dodecanolide may interfere with signaling pathways that lead to its production, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Anti-biofilm Activity

5-Dodecanolide has demonstrated efficacy in inhibiting biofilm formation in Methicillin-resistant Staphylococcus aureus (MRSA)[1][2]. It achieves this by upregulating the Accessory Gene Regulator (agr) system, a global regulator of virulence in S. aureus[1][2]. Upregulation of the agr system leads to the downregulation of genes responsible for biofilm formation, such as fibronectin-binding proteins (fnbA and fnbB)[1].

Quantitative Data Summary

Biological ActivityModel SystemKey FindingsReference
Anti-inflammatory LPS-stimulated neutrophilsDose-dependent reduction of TNF-α production.[3]
Anti-biofilm Methicillin-resistant Staphylococcus aureus (MRSA)Upregulation of agrA and agrC expression. Downregulation of fnbA and fnbB expression.[1][2]
Anti-biofilm Streptococcus pyogenesMaximum biofilm inhibition of 85% at 225 µg/mL.[4]

Target Identification Techniques

To elucidate the molecular targets of 5-dodecanolide, a combination of affinity-based and activity-based proteomics approaches can be employed.

Affinity Chromatography

Affinity chromatography is a powerful technique to isolate and identify binding partners of a small molecule from a complex biological sample. This method involves immobilizing a modified version of 5-dodecanolide onto a solid support to "fish" for its protein targets.

Experimental Workflow for Affinity Chromatography

Affinity_Chromatography_Workflow cluster_synthesis Probe Synthesis cluster_immobilization Immobilization cluster_pull_down Affinity Pull-down cluster_analysis Protein Identification s1 5-Dodecanolide s2 Linker Arm Attachment s1->s2 s3 Affinity Tag Conjugation (e.g., Biotin) s2->s3 i1 Biotinylated This compound Probe i2 Streptavidin-coated Beads i1->i2 Binding i3 Immobilized Probe i2->i3 p2 Incubation with Immobilized Probe p1 Cell Lysate p1->p2 p3 Wash Unbound Proteins p2->p3 p4 Elute Bound Proteins p3->p4 a1 Eluted Proteins a2 SDS-PAGE a1->a2 a3 Mass Spectrometry (LC-MS/MS) a2->a3 a4 Target Protein Identification a3->a4

Workflow for this compound Target Identification using Affinity Chromatography.

Detailed Protocol: Affinity Chromatography

1. Synthesis of 5-Dodecanolide Affinity Probe:

  • Objective: To chemically modify 5-dodecanolide with a linker and an affinity tag (e.g., biotin) without significantly altering its biological activity.

  • Procedure:

    • Introduce a reactive functional group (e.g., a primary amine or a carboxylic acid) onto the 5-dodecanolide structure, preferably at a position that is not critical for its bioactivity. This often requires multi-step organic synthesis.

    • Covalently attach a flexible linker arm (e.g., polyethylene (B3416737) glycol) to the newly introduced functional group.

    • Conjugate biotin (B1667282) to the other end of the linker arm using standard bioconjugation chemistry (e.g., NHS-ester or EDC/NHS chemistry).

    • Purify the resulting biotinylated 5-dodecanolide probe using high-performance liquid chromatography (HPLC).

    • Confirm the structure and purity of the probe by mass spectrometry and NMR spectroscopy.

2. Immobilization of the Affinity Probe:

  • Objective: To attach the biotinylated 5-dodecanolide probe to a solid support.

  • Materials: Streptavidin-coated agarose (B213101) or magnetic beads, wash buffers (e.g., PBS with 0.1% Tween-20), and the synthesized probe.

  • Procedure:

    • Wash the streptavidin-coated beads with wash buffer to remove any preservatives.

    • Incubate the beads with an excess of the biotinylated 5-dodecanolide probe for 1-2 hours at room temperature with gentle rotation.

    • Wash the beads extensively with wash buffer to remove any unbound probe.

    • The beads with the immobilized probe are now ready for the pull-down assay.

3. Affinity Pull-down Assay:

  • Objective: To capture proteins from a cell lysate that bind to the immobilized 5-dodecanolide.

  • Materials: Cell line of interest (e.g., human neutrophils or MRSA), lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), immobilized probe beads, wash buffer, and elution buffer (e.g., high salt buffer, low pH buffer, or a solution containing free biotin).

  • Procedure:

    • Prepare a cell lysate from the chosen cell line.

    • Pre-clear the lysate by incubating it with unconjugated streptavidin beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with the immobilized 5-dodecanolide probe beads for 2-4 hours at 4°C with gentle rotation.

    • As a negative control, incubate a separate aliquot of the lysate with beads that have been blocked with biotin but do not have the dodecanolide probe.

    • Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads using the chosen elution buffer.

4. Protein Identification by Mass Spectrometry:

  • Objective: To identify the proteins that were captured by the affinity probe.

  • Procedure:

    • Separate the eluted proteins by SDS-PAGE and visualize them by silver staining or Coomassie blue staining.

    • Excise the protein bands that are present in the experimental sample but absent or significantly reduced in the negative control.

    • Perform in-gel trypsin digestion of the excised protein bands.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the obtained peptide fragmentation data against a protein database using software such as Mascot or Sequest.

Chemical Proteomics (Activity-Based Protein Profiling)

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics strategy that utilizes reactive chemical probes to covalently label the active sites of enzymes. If 5-dodecanolide is suspected to act as an enzyme inhibitor, a probe can be designed to mimic its structure and reactivity.

Experimental Workflow for Chemical Proteomics

Chemical_Proteomics_Workflow cluster_probe_design Probe Design & Synthesis cluster_labeling In-situ Labeling cluster_click_chemistry Click Chemistry cluster_enrichment_analysis Enrichment & Analysis pd1 5-Dodecanolide Scaffold pd2 Incorporate Reactive Group (e.g., fluorophosphonate) pd1->pd2 pd3 Add Reporter Tag (e.g., alkyne or azide) pd2->pd3 l2 Incubate with ABPP Probe l1 Live Cells or Lysate l1->l2 l3 Covalent Labeling of Target Enzymes l2->l3 cc1 Labeled Proteome cc2 Add Biotin-Azide (or -Alkyne) cc1->cc2 cc3 CuAAC Reaction cc2->cc3 cc4 Biotinylated Target Proteins cc3->cc4 ea1 Biotinylated Proteins ea2 Streptavidin Enrichment ea1->ea2 ea3 On-bead Digestion ea2->ea3 ea4 LC-MS/MS Analysis ea3->ea4 ea5 Target Identification ea4->ea5

Workflow for this compound Target Identification using Chemical Proteomics.

Detailed Protocol: Chemical Proteomics

1. Design and Synthesis of an Activity-Based Probe:

  • Objective: To create a chemical probe based on the 5-dodecanolide structure that can covalently label its target enzymes.

  • Procedure:

    • The lactone ring of 5-dodecanolide is a potential reactive group that could be mimicked. A more reactive warhead, such as a fluorophosphonate or an epoxide, can be incorporated into a dodecanolide-like scaffold.

    • A reporter tag, such as a terminal alkyne or azide, is also incorporated into the probe for subsequent "click" chemistry. The position of this tag should be chosen to minimize interference with target binding.

    • The synthesized probe is purified by HPLC and its structure confirmed by mass spectrometry and NMR.

2. In-situ Labeling of Target Proteins:

  • Objective: To label the target proteins of the probe in a biological context.

  • Procedure:

    • Treat live cells or a cell lysate with the activity-based probe for a specific duration.

    • For competitive profiling, pre-incubate the cells or lysate with an excess of the parent 5-dodecanolide before adding the probe. This will show which protein labeling is specific to the dodecanolide binding site.

    • Lyse the cells (if live cells were used) and proceed to the click chemistry step.

3. Click Chemistry for Biotinylation:

  • Objective: To attach a biotin tag to the probe-labeled proteins for enrichment.

  • Materials: Labeled proteome, biotin-azide (if the probe has an alkyne) or biotin-alkyne (if the probe has an azide), copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate), and a copper chelator (e.g., TBTA).

  • Procedure:

    • Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction by adding the biotin conjugate, copper catalyst, and chelator to the labeled proteome.

    • Allow the reaction to proceed for 1-2 hours at room temperature.

4. Enrichment and Identification of Labeled Proteins:

  • Objective: To isolate and identify the biotinylated target proteins.

  • Procedure:

    • Enrich the biotinylated proteins using streptavidin-coated beads as described in the affinity chromatography protocol.

    • After thorough washing, perform on-bead trypsin digestion of the captured proteins.

    • Analyze the resulting peptides by LC-MS/MS and identify the proteins using database searching. Proteins that show reduced labeling in the competitive profiling experiment are considered high-confidence targets of 5-dodecanolide.

Signaling Pathway Analysis

Based on the known anti-inflammatory activity of 5-dodecanolide, a key area of investigation is its effect on the NF-κB and MAPK signaling pathways.

Hypothesized Anti-inflammatory Signaling Pathway

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IKK->NFkB Activates IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates TNFa_gene TNF-α Gene TNFa_protein TNF-α Protein TNFa_gene->TNFa_protein Translation This compound 5-Dodecanolide This compound->IKK Inhibits? This compound->NFkB Inhibits Translocation?

Hypothesized mechanism of 5-dodecanolide's anti-inflammatory effect on the NF-κB pathway.

Protocol: Investigating the Effect of 5-Dodecanolide on NF-κB Activation

1. Cell Culture and Treatment:

  • Cell Line: RAW 264.7 murine macrophages or human THP-1 monocytes.

  • Procedure:

    • Culture the cells to 80% confluency.

    • Pre-treat the cells with various concentrations of 5-dodecanolide (e.g., 1, 10, 50 µM) for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for different time points (e.g., 30 min for phosphorylation studies, 6-24 hours for gene and protein expression).

2. Western Blot Analysis:

  • Objective: To assess the effect of 5-dodecanolide on the phosphorylation of key NF-κB signaling proteins.

  • Antibodies: Phospho-IκBα, total IκBα, phospho-p65, total p65, and a loading control (e.g., β-actin or GAPDH).

  • Procedure:

    • After treatment, lyse the cells and quantify the protein concentration.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with the primary and appropriate secondary antibodies.

    • Visualize the protein bands using a chemiluminescence detection system.

3. Immunofluorescence Microscopy:

  • Objective: To visualize the effect of 5-dodecanolide on the nuclear translocation of the p65 subunit of NF-κB.

  • Procedure:

    • Grow and treat the cells on coverslips.

    • Fix and permeabilize the cells.

    • Incubate with an anti-p65 antibody followed by a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Visualize the localization of p65 using a fluorescence microscope.

4. Quantitative Real-Time PCR (qRT-PCR):

  • Objective: To measure the effect of 5-dodecanolide on the mRNA expression of TNF-α.

  • Procedure:

    • After treatment, extract total RNA from the cells.

    • Synthesize cDNA from the RNA.

    • Perform qRT-PCR using primers specific for TNF-α and a housekeeping gene (e.g., GAPDH).

    • Analyze the data using the ΔΔCt method to determine the relative gene expression.

5. Enzyme-Linked Immunosorbent Assay (ELISA):

  • Objective: To quantify the amount of secreted TNF-α protein in the cell culture supernatant.

  • Procedure:

    • Collect the cell culture supernatant after treatment.

    • Perform a TNF-α ELISA according to the manufacturer's instructions.

By following these protocols, researchers can systematically identify the molecular targets of 5-dodecanolide and elucidate the signaling pathways through which it exerts its biological effects. This knowledge will be invaluable for the future development of dodecanolide-based therapeutics.

References

Application Notes and Protocols for Assessing the Efficacy of Dodonolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodonolide, a novel natural product, has emerged as a promising candidate for anticancer drug development. These application notes provide a comprehensive guide to designing and executing preclinical efficacy studies for this compound. The protocols outlined below cover essential in vitro and in vivo assays to characterize its anticancer activity and elucidate its mechanism of action. Adherence to these standardized methods will ensure the generation of robust and reproducible data critical for advancing this compound through the drug development pipeline.

Experimental Workflow

The overall experimental design follows a logical progression from broad initial screening to more detailed mechanistic and in vivo studies. This workflow is designed to efficiently assess the therapeutic potential of this compound.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Efficacy A Cell Viability Assay (MTT) B Apoptosis Assay (Annexin V/PI) A->B Determine IC50 D Western Blot Analysis C Cell Cycle Analysis (Flow Cytometry) B->C Investigate cell death mechanism C->D Elucidate mechanism E Signaling Pathway Profiling D->E Identify molecular targets F Tumor Xenograft Model E->F Validate in a living system G Toxicity Assessment F->G Evaluate anti-tumor effect and safety profile

Caption: A streamlined workflow for evaluating the anticancer efficacy of this compound.

Hypothetical Signaling Pathway of this compound Action

Based on preliminary data (hypothetical), this compound is believed to induce apoptosis in cancer cells by inhibiting the pro-survival PI3K/Akt signaling pathway and activating the intrinsic apoptotic pathway.

Dodonolide_Signaling_Pathway cluster_0 This compound Action cluster_1 PI3K/Akt Pathway (Pro-Survival) cluster_2 Intrinsic Apoptosis Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibition Bcl2 Bcl-2 This compound->Bcl2 Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell_Survival mTOR->Cell_Survival Proliferation Proliferation mTOR->Proliferation Bax Bax Cytochrome_c Cytochrome c Bax->Cytochrome_c Bcl2->Bax Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis.

Experimental Protocols

In Vitro Efficacy Studies

a. Cell Viability Assay (MTT Assay)

This assay determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

b. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay quantifies the extent of apoptosis induced by this compound.

Protocol:

  • Seed cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

c. Cell Cycle Analysis

This protocol assesses the effect of this compound on cell cycle progression.

Protocol:

  • Treat cells with this compound as described for the apoptosis assay.

  • Harvest and fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

  • Wash the cells with PBS and resuspend in a staining solution containing RNase A and Propidium Iodide.

  • Incubate for 30 minutes at 37°C.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Efficacy Study

Tumor Xenograft Model

This model evaluates the anti-tumor activity of this compound in a living organism. Xenograft models are commonly used for evaluating the efficacy of anticancer compounds.[1][2]

Protocol:

  • Subcutaneously implant a human cancer cell line (e.g., 5 x 10⁶ cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).[2]

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into treatment and control groups (n=8-10 mice/group).

  • Administer this compound (e.g., 10, 25, 50 mg/kg) or vehicle control intraperitoneally or orally daily for a specified period (e.g., 21 days).

  • Measure tumor volume and body weight twice a week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Monitor the animals for any signs of toxicity throughout the study.

Data Presentation

Quantitative data from the efficacy studies should be summarized in clear and structured tables for easy comparison.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineIC50 (µM) after 48h
MCF-7 (Breast Cancer)8.5 ± 1.2
A549 (Lung Cancer)12.3 ± 2.1
HCT116 (Colon Cancer)6.8 ± 0.9
PANC-1 (Pancreatic Cancer)15.1 ± 2.5

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of this compound on Apoptosis in HCT116 Cells

Treatment% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control2.1 ± 0.51.5 ± 0.3
This compound (6.8 µM)15.7 ± 2.38.2 ± 1.1
This compound (13.6 µM)35.4 ± 4.115.9 ± 2.0

Data are presented as mean ± standard deviation.

Table 3: In Vivo Anti-Tumor Efficacy of this compound in HCT116 Xenograft Model

Treatment GroupAverage Tumor Volume at Day 21 (mm³)% Tumor Growth InhibitionAverage Body Weight Change (%)
Vehicle Control1540 ± 210-+5.2 ± 1.8
This compound (25 mg/kg)780 ± 15049.4+1.5 ± 2.1
This compound (50 mg/kg)410 ± 9573.4-2.3 ± 1.5

Data are presented as mean ± standard error of the mean.

Conclusion

These application notes provide a robust framework for the preclinical evaluation of this compound. The detailed protocols for in vitro and in vivo studies will enable researchers to thoroughly characterize its anticancer efficacy and mechanism of action. The structured approach to data presentation will facilitate clear interpretation and comparison of results, ultimately guiding the future development of this compound as a potential therapeutic agent.

References

Application Notes & Protocols: Analytical Methods for Dodonolide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodonolide is a naturally occurring clerodane diterpenoid isolated from the plant Dodonaea viscosa.[1][2] Compounds from this plant have garnered significant interest due to their diverse biological activities, including anti-inflammatory, antibacterial, antioxidant, and anticholinesterase properties.[3][4] Notably, certain clerodane diterpenoids from Dodonaea viscosa have demonstrated potent inhibitory effects on ATP citrate (B86180) lyase (ACLY), a key enzyme in cellular metabolism.[5][6] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and further investigation of its therapeutic potential.

This document provides detailed application notes and protocols for the quantification of this compound in various matrices, primarily focusing on High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

While a validated method for the absolute quantification of this compound is not yet publicly available, the following tables summarize the performance characteristics of analytical methods for other diterpenoids. This data serves as a valuable reference for the development and validation of a method for this compound.

Table 1: Performance Characteristics of HPLC-UV Methods for Diterpenoid Quantification

AnalyteMatrixLinearity (µg/mL)LOD (µg/mL)LOQ (µg/mL)Recovery (%)Reference
AndrographolideAndrographis paniculata extract5 - 100>0.9990.51.598.5 - 101.2[7]
PartheninParthenium hysterophorus extract0.2 - 2.0>0.999--97.0 - 101.6
CoronopilinParthenium hysterophorus extract0.2 - 2.0>0.999--96.5 - 102.4
Euphorbia factor L1Euphorbia lathyris seeds0.5 - 50>0.9980.10.598.4[8]
Euphorbia factor L2Euphorbia lathyris seeds0.2 - 20>0.9980.050.291.1[8]
Euphorbia factor L8Euphorbia lathyris seeds0.05 - 5>0.9990.010.0596.9[8]

Table 2: Performance Characteristics of LC-MS/MS Methods for Diterpenoid Quantification

AnalyteMatrixLinearity (ng/mL)LOD (ng/mL)LOQ (ng/mL)Recovery (%)Reference
Linderagalactone DLindera aggregata extract1.0 - 500>0.9990.10.597.3 - 103.4[7]
Linderagalactone CLindera aggregata extract1.0 - 500>0.9990.10.598.1 - 102.5[7]
HydroylindestenolideLindera aggregata extract0.5 - 250>0.9990.050.299.2 - 101.7[7]
NeolinderalactoneLindera aggregata extract0.5 - 250>0.9990.050.297.8 - 103.1[7]
LinderaneLindera aggregata extract1.0 - 500>0.9990.10.598.5 - 102.9[7]
ForskolinColeus forskohlii extract10 - 1000>0.991595 - 105[9]

Experimental Protocols

Sample Preparation from Dodonaea viscosa

This protocol describes a general procedure for the extraction of this compound from plant material.

Materials:

  • Dried and powdered aerial parts of Dodonaea viscosa

  • Methanol (B129727) (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • n-Hexane (HPLC grade)

  • Deionized water

  • Sonicator

  • Rotary evaporator

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Weigh 10 g of powdered plant material and place it in a flask.

  • Add 100 mL of methanol and sonicate for 30 minutes.

  • Filter the extract and repeat the extraction process twice with fresh methanol.

  • Combine the methanol extracts and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Resuspend the dried extract in 50 mL of deionized water and partition successively with n-hexane (3 x 50 mL) and ethyl acetate (3 x 50 mL).

  • Combine the ethyl acetate fractions, as clerodane diterpenoids are typically found in this fraction.

  • Evaporate the ethyl acetate fraction to dryness.

  • Reconstitute the final dried extract in a known volume of methanol or mobile phase for HPLC or LC-MS/MS analysis.

  • Filter the reconstituted extract through a 0.22 µm syringe filter prior to injection.

G Figure 1. This compound Extraction Workflow plant Powdered Dodonaea viscosa extraction Methanol Extraction (Sonication) plant->extraction filtration Filtration extraction->filtration evaporation1 Evaporation (Rotary Evaporator) filtration->evaporation1 partition Liquid-Liquid Partitioning (n-Hexane & Ethyl Acetate) evaporation1->partition evaporation2 Evaporation of Ethyl Acetate Fraction partition->evaporation2 reconstitution Reconstitution in Mobile Phase evaporation2->reconstitution filtration2 Syringe Filtration (0.22 µm) reconstitution->filtration2 analysis HPLC or LC-MS/MS Analysis filtration2->analysis

Figure 1. This compound Extraction Workflow
HPLC-UV Quantification Protocol (General Method)

This protocol provides a starting point for developing a validated HPLC-UV method for this compound quantification. Optimization of the mobile phase and gradient may be required.

Instrumentation:

  • High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or UV-Vis detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for improved peak shape)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid (optional)

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% to 90% B

    • 30-35 min: 90% B

    • 35-40 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm (or a more specific wavelength if this compound has a distinct UV maximum)

Procedure:

  • Prepare a stock solution of the this compound reference standard in methanol.

  • Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition.

  • Inject the calibration standards to construct a calibration curve.

  • Inject the prepared sample extracts.

  • Quantify this compound in the samples by comparing the peak area to the calibration curve.

LC-MS/MS Quantification Protocol (General Method)

For higher sensitivity and selectivity, especially in complex matrices, an LC-MS/MS method is recommended.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatograph (UHPLC) coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 UHPLC column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A rapid gradient can be employed, for example:

    • 0-1 min: 20% B

    • 1-5 min: 20% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 20% B

    • 7.1-9 min: 20% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS Detection: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: To be determined by infusing a standard solution of this compound to identify the precursor ion ([M+H]⁺ or [M+Na]⁺) and optimal fragment ions. For this compound (C₂₀H₂₄O₃, MW = 312.4), the precursor ion would be m/z 313.17.

  • Source Parameters (to be optimized):

    • Capillary voltage: ~3.5 kV

    • Source temperature: ~150 °C

    • Desolvation temperature: ~400 °C

    • Gas flows (nebulizer, desolvation): To be optimized for the specific instrument.

Procedure:

  • Follow the sample preparation protocol as described above.

  • Develop the MRM method by optimizing precursor and product ions, collision energy, and other MS parameters using a this compound standard.

  • Prepare calibration standards and inject them to establish a calibration curve.

  • Analyze the sample extracts using the developed LC-MS/MS method.

  • Quantify this compound based on the peak area ratios of the analyte to an internal standard (if used) and the calibration curve.

Signaling Pathway

Diterpenoids from Dodonaea viscosa have been shown to inhibit ATP citrate lyase (ACLY).[5][6] ACLY is a crucial enzyme that links carbohydrate metabolism to the synthesis of fatty acids and cholesterol. It catalyzes the conversion of citrate to acetyl-CoA in the cytoplasm. This acetyl-CoA is a fundamental building block for lipogenesis and is also involved in histone acetylation, thereby influencing gene expression. Inhibition of ACLY can lead to reduced lipogenesis and may have anti-proliferative effects in cancer cells.

G Figure 2. Hypothetical Signaling Pathway of this compound cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Citrate_cyto Citrate ACLY ATP Citrate Lyase (ACLY) Citrate_cyto->ACLY AcetylCoA Acetyl-CoA ACLY->AcetylCoA Lipogenesis Fatty Acid & Cholesterol Synthesis AcetylCoA->Lipogenesis Histone_acetylation Histone Acetylation AcetylCoA->Histone_acetylation Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Citrate_mito Citrate Pyruvate->Citrate_mito TCA Cycle Citrate_mito->Citrate_cyto Citrate Transporter This compound This compound This compound->ACLY Inhibition

Figure 2. Hypothetical Signaling Pathway of this compound

References

Dodonolide Formulation for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodonolide, a novel natural product, has demonstrated significant therapeutic potential in preclinical in vitro models. To facilitate the transition to in vivo studies, a robust and reproducible formulation is paramount. As with many natural products, this compound exhibits poor aqueous solubility, a significant hurdle for achieving adequate bioavailability and therapeutic efficacy in animal models. These application notes provide a detailed protocol for the formulation of this compound for in vivo administration, ensuring optimal delivery and reliable experimental outcomes. The following sections outline formulation strategies, detailed experimental procedures, and relevant biological pathways potentially modulated by this compound.

Data Presentation: Formulation Composition

The following table summarizes the composition of a successful formulation for the oral administration of this compound, designed to enhance its solubility and absorption. This formulation is based on a self-emulsifying drug delivery system (SEDDS) approach.

ComponentFunctionConcentration (% w/w)
This compoundActive Ingredient5
Labrafil® M 1944 CSOily Phase30
Kolliphor® ELSurfactant45
Transcutol® HPCo-solvent20
Total 100

Experimental Protocols

This section provides a detailed methodology for the preparation of a this compound formulation for oral gavage in rodents.

Materials and Equipment
  • This compound (as a solid powder)

  • Labrafil® M 1944 CS (Oleoyl polyoxyl-6 glycerides)

  • Kolliphor® EL (Polyoxyl 35 castor oil)

  • Transcutol® HP (Diethylene glycol monoethyl ether)

  • Analytical balance

  • Glass vials

  • Magnetic stirrer and stir bars

  • Water bath or heating block

  • Vortex mixer

  • Positive displacement pipette

Formulation Preparation Protocol
  • Preparation of the Vehicle:

    • In a clean glass vial, combine the Kolliphor® EL (surfactant) and Transcutol® HP (co-solvent).

    • Place the vial on a magnetic stirrer and mix at a low speed (e.g., 200 rpm) until a homogenous mixture is formed.

    • Gently warm the mixture to 40°C in a water bath to reduce viscosity and facilitate mixing.

  • Solubilization of this compound:

    • Weigh the required amount of this compound powder using an analytical balance.

    • Slowly add the this compound powder to the vehicle mixture while continuously stirring.

    • Increase the stirring speed to approximately 500 rpm to create a vortex and facilitate the dissolution of the powder.

    • Continue stirring at 40°C until the this compound is completely dissolved and the solution is clear. This may take up to 30 minutes. Visually inspect the solution against a light source to ensure no solid particles remain.

  • Addition of the Oily Phase:

    • Once the this compound is fully dissolved, add the Labrafil® M 1944 CS (oily phase) to the mixture.

    • Continue stirring at 40°C for an additional 15 minutes to ensure the formation of a homogenous and stable pre-concentrate.

  • Final Formulation and Storage:

    • Turn off the heat and allow the formulation to cool to room temperature while stirring continues.

    • The final formulation should be a clear, slightly viscous liquid.

    • Store the formulation in a tightly sealed glass vial, protected from light, at 4°C.

    • Before each use, bring the formulation to room temperature and vortex briefly to ensure homogeneity.

Administration to Animals

For oral administration, the formulation can be administered directly via oral gavage using a suitable gavage needle. The dosing volume should be calculated based on the animal's body weight and the desired dose of this compound. It is recommended to conduct a preliminary vehicle tolerability study in a small cohort of animals.

Signaling Pathways and Experimental Workflows

Potential Signaling Pathway Modulated by this compound

Many natural products exert their biological effects by modulating key cellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, and cell survival, and is a common target for therapeutic intervention. The following diagram illustrates a simplified representation of the canonical NF-κB pathway, a potential target for this compound's activity.

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm Stimulus Stimulus (e.g., TNF-α, IL-1) Receptor Receptor Stimulus->Receptor Binds IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkappaB IκB IKK_Complex->IkappaB Phosphorylates NFkappaB NF-κB (p50/p65) Proteasome Proteasome IkappaB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkappaB->Nucleus Translocates Gene_Expression Target Gene Expression (Inflammation, Survival) Nucleus->Gene_Expression Induces This compound This compound This compound->IKK_Complex Inhibits?

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow for this compound Formulation

The following diagram outlines the logical steps for the preparation of the this compound formulation for in vivo studies.

Formulation_Workflow Start Start: Weigh Ingredients Combine_Excipients Combine Surfactant and Co-solvent Start->Combine_Excipients Warm_Mix Warm and Mix Vehicle (40°C) Combine_Excipients->Warm_Mix Add_this compound Add this compound Powder Warm_Mix->Add_this compound Dissolve Dissolve this compound with Stirring Add_this compound->Dissolve Add_Oil Add Oily Phase Dissolve->Add_Oil Homogenize Homogenize Final Formulation Add_Oil->Homogenize Cool Cool to Room Temperature Homogenize->Cool QC Quality Control (Visual Inspection) Cool->QC Store Store at 4°C, Protected from Light QC->Store Pass End End: Formulation Ready for Dosing Store->End

Caption: Workflow for the preparation of the this compound oral formulation.

Disclaimer

This document provides a general guideline for the formulation of a poorly water-soluble natural product, hypothetically named this compound. The specific properties of this compound, such as its solubility in various excipients and its stability, must be experimentally determined. It is the responsibility of the researcher to validate this formulation for their specific compound and in vivo model. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Application Notes and Protocols for Doxorubicin Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Doxorubicin (B1662922) is a widely used anthracycline antibiotic with potent anticancer activity against a broad spectrum of tumors, including breast cancer, colon cancer, and leukemia.[1] Its primary mechanism of action involves the inhibition of topoisomerase II, leading to DNA strand breaks and subsequent cell cycle arrest and apoptosis.[1] These application notes provide detailed protocols for evaluating the cellular effects of doxorubicin treatment in cancer cell lines.

Quantitative Data Summary

The following tables summarize the typical quantitative data obtained from various cell-based assays following doxorubicin treatment. Note that these values are cell line and experiment-specific and should be determined empirically.

Table 1: Cytotoxicity of Doxorubicin (IC50 values)

Cell LineAssayIncubation TimeIC50 Value
HCT-116 (Colon Cancer)Growth InhibitionNot SpecifiedLower than Doxorubicin
HL-60 (Leukemia)Growth InhibitionNot SpecifiedLower than Doxorubicin
67 Human Cancer Cell LinesGrowth InhibitionNot Specified32-fold lower with Doxazolidine (B1251695) than Doxorubicin

Note: Specific IC50 values for doxorubicin were not provided in the search results, but comparative data with doxazolidine is available.[1]

Table 2: Apoptosis Induction by Doxorubicin

Cell LineTreatmentApoptotic Cells (%)Method
HCT-116 (Colon Cancer)Doxorubicin4-fold lower than DoxazolidineNot Specified
HL-60 (Leukemia)Doxorubicin15-fold lower than DoxazolidineNot Specified

Note: Specific percentages of apoptosis for doxorubicin were not provided, but comparative data with doxazolidine is available.[1]

Table 3: Cell Cycle Analysis after Doxorubicin Treatment

Cell LineTreatment% Cells in G2/M Phase
HCT-116 (Colon Cancer)DoxorubicinInduces G2/M arrest
HL-60 (Leukemia)DoxorubicinInduces G2/M arrest

Note: Doxorubicin is known to induce G2/M arrest in these cell lines.[1]

Experimental Protocols

Cell Culture and Doxorubicin Treatment

Objective: To prepare cancer cell lines for doxorubicin treatment.

Materials:

  • Cancer cell line of interest (e.g., HCT-116, HL-60)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Doxorubicin hydrochloride

  • Vehicle control (e.g., sterile water or DMSO)

  • Tissue culture flasks, plates, and other necessary consumables

Protocol:

  • Culture the selected cancer cell line in a T75 flask at 37°C in a humidified atmosphere with 5% CO2.

  • Once the cells reach 70-80% confluency, detach adherent cells using trypsin-EDTA or collect suspension cells.

  • Seed the cells into appropriate culture vessels (e.g., 96-well plates for cytotoxicity assays, 6-well plates for apoptosis and cell cycle analysis) at a predetermined density.

  • Allow the cells to attach and resume logarithmic growth overnight.

  • Prepare a stock solution of doxorubicin in the appropriate solvent. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.

  • Remove the existing medium from the cells and add the medium containing various concentrations of doxorubicin or the vehicle control.

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) before proceeding with specific assays.

Experimental Workflow for Cell Culture and Treatment

G cluster_culture Cell Culture cluster_seeding Cell Seeding cluster_treatment Doxorubicin Treatment cluster_assay Downstream Assays start Start with cryopreserved cells thaw Thaw and culture cells start->thaw passage Passage cells to maintain logarithmic growth thaw->passage seed Seed cells into appropriate culture plates passage->seed prepare_dox Prepare doxorubicin dilutions treat Treat cells with doxorubicin or vehicle prepare_dox->treat incubate Incubate for desired time treat->incubate assay Proceed to Cytotoxicity, Apoptosis, or Cell Cycle Assays incubate->assay

Caption: Workflow for cell culture and doxorubicin treatment.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of doxorubicin and calculate its IC50 value.

Materials:

  • Cells treated with doxorubicin in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Protocol:

  • Following the doxorubicin treatment period, add 10-20 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Carefully remove the medium from each well without disturbing the formazan crystals.

  • Add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Workflow for MTT Assay

G start Doxorubicin-treated cells in 96-well plate add_mtt Add MTT solution to each well start->add_mtt incubate Incubate for 2-4 hours at 37°C add_mtt->incubate solubilize Remove medium and add solubilization solution incubate->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate cell viability and IC50 read->analyze

Caption: Workflow for the MTT cytotoxicity assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following doxorubicin treatment.

Materials:

  • Cells treated with doxorubicin in a 6-well plate

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Harvest the cells (including floating cells in the medium) by trypsinization (for adherent cells) or centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Workflow for Annexin V/PI Apoptosis Assay

G start Doxorubicin-treated cells harvest Harvest and wash cells start->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate for 15 min at RT in dark stain->incubate analyze Analyze by flow cytometry incubate->analyze

Caption: Workflow for Annexin V/PI apoptosis assay.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of doxorubicin on cell cycle distribution.

Materials:

  • Cells treated with doxorubicin in a 6-well plate

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Harvest and wash the cells as described in the apoptosis assay protocol.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Workflow for Cell Cycle Analysis

G start Doxorubicin-treated cells harvest Harvest and wash cells start->harvest fix Fix cells in cold 70% ethanol harvest->fix stain Stain with PI/RNase A solution fix->stain analyze Analyze by flow cytometry stain->analyze

Caption: Workflow for PI staining and cell cycle analysis.

Signaling Pathway

Doxorubicin-Induced Apoptosis Pathway:

Doxorubicin primarily induces apoptosis through the intrinsic (mitochondrial) pathway. It causes DNA damage, which activates a signaling cascade leading to the release of cytochrome c from the mitochondria. Cytochrome c then activates caspases, the executioners of apoptosis.

Doxorubicin-Induced Apoptosis Signaling Pathway

G Dox Doxorubicin TopoII Topoisomerase II Inhibition Dox->TopoII DNA_damage DNA Strand Breaks TopoII->DNA_damage Mito Mitochondrial Pathway Activation DNA_damage->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Doxorubicin-induced intrinsic apoptosis pathway.

References

Application Notes and Protocols for High-Throughput Screening of Dodonolide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of Dodonolide derivatives. The described assays are designed to identify and characterize the cytotoxic and anti-inflammatory potential of this novel class of natural product derivatives.

Introduction

Dodonolides, marine-derived macrolides, have emerged as a promising scaffold for the development of new therapeutic agents. Their structural complexity and potential for chemical modification make them attractive candidates for drug discovery programs. High-throughput screening provides an efficient means to evaluate large libraries of this compound derivatives to identify "hit" compounds with desired biological activities. This document outlines protocols for two primary HTS campaigns: a cytotoxicity screen to identify compounds with anti-cancer potential and an anti-inflammatory screen to discover novel modulators of inflammatory pathways.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data from primary HTS screens of a library of this compound derivatives.

Table 1: Cytotoxicity Screening of this compound Derivatives against A549 Human Lung Carcinoma Cells

Compound IDConcentration (µM)Cell Viability (%)Hit (Yes/No)
DOD-0011098.2No
DOD-0021045.7Yes
DOD-0031089.1No
DOD-0041022.5Yes
DOD-0051095.4No
Doxorubicin (Control)135.8Yes
DMSO (Vehicle)0.1%100.0No

Table 2: Anti-Inflammatory Screening of this compound Derivatives in LPS-Stimulated RAW 264.7 Macrophages

Compound IDConcentration (µM)Nitric Oxide Production (% of Control)Cell Viability (%)Hit (Yes/No)
DOD-0011095.399.1No
DOD-00210110.248.2No (Cytotoxic)
DOD-0031042.197.5Yes
DOD-0041098.725.1No (Cytotoxic)
DOD-0051038.996.8Yes
Dexamethasone (Control)125.498.9Yes
DMSO (Vehicle)0.1%100.0100.0No

Experimental Protocols

High-Throughput Cytotoxicity Screening

This assay is designed to identify this compound derivatives that exhibit cytotoxic effects against a cancer cell line.

Principle: Cell viability is assessed using a resazurin-based assay. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin (B115843) to the pink, highly fluorescent resorufin. The fluorescence intensity is directly proportional to the number of viable cells.

Materials:

  • Cell Line: A549 (human lung carcinoma)

  • Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents: Resazurin sodium salt, Doxorubicin (positive control), Dimethyl sulfoxide (B87167) (DMSO, vehicle control).

  • Equipment: 384-well clear-bottom black plates, automated liquid handler, multi-mode plate reader with fluorescence capabilities.

Protocol:

  • Cell Seeding: Seed A549 cells into 384-well plates at a density of 2,000 cells per well in 40 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Addition: Prepare a 10 mM stock solution of each this compound derivative in DMSO. Perform serial dilutions to create a working concentration. Using an automated liquid handler, add 100 nL of the compound solutions to the appropriate wells to achieve a final concentration of 10 µM. Include wells with Doxorubicin (1 µM) as a positive control and DMSO (0.1%) as a vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • Resazurin Addition: Add 10 µL of 0.15 mg/mL resazurin solution to each well.

  • Final Incubation: Incubate for 4 hours at 37°C and 5% CO2.

  • Data Acquisition: Measure fluorescence intensity using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis: Calculate the percentage of cell viability for each well relative to the DMSO control. Identify compounds that reduce cell viability below a predefined threshold (e.g., 50%) as hits.

High-Throughput Anti-Inflammatory Screening

This assay identifies this compound derivatives that can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. A counter-screen for cytotoxicity is run in parallel to eliminate false positives.

Principle: Inflammatory activation of RAW 264.7 macrophages with LPS induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO. The accumulation of nitrite, a stable breakdown product of NO, in the culture medium is measured using the Griess reagent.

Materials:

  • Cell Line: RAW 264.7 (murine macrophage)

  • Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Reagents: Lipopolysaccharide (LPS) from E. coli, Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride), Dexamethasone (positive control), DMSO (vehicle control), Resazurin sodium salt.

  • Equipment: 384-well clear plates, automated liquid handler, multi-mode plate reader with absorbance and fluorescence capabilities.

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells into 384-well plates at a density of 20,000 cells per well in 40 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Addition: Add 100 nL of this compound derivative solutions (10 mM stock in DMSO) to achieve a final concentration of 10 µM. Include Dexamethasone (1 µM) as a positive control and DMSO (0.1%) as a vehicle control.

  • Pre-incubation: Incubate the plates for 1 hour at 37°C and 5% CO2.

  • LPS Stimulation: Add 10 µL of LPS solution to a final concentration of 1 µg/mL to all wells except for the negative control wells.

  • Incubation: Incubate for 24 hours at 37°C and 5% CO2.

  • Nitric Oxide Measurement:

    • Transfer 25 µL of the cell culture supernatant to a new 384-well clear plate.

    • Add 25 µL of Griess Reagent Part A to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 25 µL of Griess Reagent Part B to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure absorbance at 540 nm.

  • Cytotoxicity Counter-Screen:

    • To the original cell plate, add 10 µL of 0.15 mg/mL resazurin solution to each well.

    • Incubate for 4 hours at 37°C and 5% CO2.

    • Measure fluorescence intensity (Ex: 560 nm, Em: 590 nm).

  • Data Analysis: Calculate the percentage of NO production relative to the LPS-stimulated DMSO control. Identify compounds that inhibit NO production without significant cytotoxicity as hits.

Visualizations

HTS_Workflow_for_Dodonolide_Derivatives cluster_library Compound Library cluster_primary_screens Primary High-Throughput Screens cluster_data_analysis Data Analysis cluster_follow_up Follow-up Studies Library This compound Derivatives Library Cytotoxicity Cytotoxicity Screen (e.g., A549 cells) Library->Cytotoxicity AntiInflammatory Anti-Inflammatory Screen (e.g., RAW 264.7 cells + LPS) Library->AntiInflammatory Hit_Identification Hit Identification (Activity & Cytotoxicity Assessment) Cytotoxicity->Hit_Identification AntiInflammatory->Hit_Identification Dose_Response Dose-Response Studies Hit_Identification->Dose_Response Mechanism_of_Action Mechanism of Action Studies Dose_Response->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

Caption: High-throughput screening workflow for this compound derivatives.

NFkB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Gene_Expression Pro-inflammatory Gene Expression (e.g., iNOS, TNF-α, IL-6) Nucleus->Gene_Expression induces This compound This compound Derivative (Hypothetical Target) This compound->IKK inhibits? This compound->NFkB inhibits?

Caption: Hypothetical anti-inflammatory mechanism via NF-κB pathway.

Troubleshooting & Optimization

Technical Support Center: Enhancing Polyketide Lactone Yield from Cyanobacterial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: While the initial query focused on Dodonolide, extensive literature searches indicate that this compound is not a known secondary metabolite produced by cyanobacteria. This technical support center will therefore focus on improving the yield of a closely related and relevant class of compounds that are synthesized by cyanobacteria: polyketide lactones . The principles, protocols, and troubleshooting guides provided here are based on established research in the field of cyanobacterial polyketide biosynthesis and are applicable to researchers aiming to enhance the production of these valuable natural products.

Frequently Asked Questions (FAQs)

Q1: Why is the yield of my target polyketide lactone consistently low in my cyanobacterial culture?

A1: Low yields of secondary metabolites like polyketide lactones in cyanobacteria are a common challenge. Several factors can contribute to this issue, including suboptimal cultivation conditions (light, temperature, nutrients), inefficient precursor supply from primary metabolism, low expression levels of the polyketide synthase (PKS) gene cluster, or degradation of the product. It is also possible that the producing strain is not a high-titer organism.[1][2]

Q2: How can I confirm if my cyanobacterial strain has the genetic potential to produce polyketide lactones?

A2: The genetic potential for producing polyketide lactones can be assessed by genome mining for polyketide synthase (PKS) genes. Degenerate PCR primers targeting conserved domains of PKS genes can be used for initial screening.[3][4] Subsequent whole-genome sequencing and bioinformatic analysis can identify complete PKS gene clusters.

Q3: What are the key environmental factors that influence polyketide lactone production?

A3: Key environmental factors include light intensity and quality, temperature, pH, and nutrient availability (especially nitrogen and phosphorus).[5][6] These factors influence the overall metabolic state of the cyanobacteria, which in turn affects the precursor pools and energy available for secondary metabolite production.[6]

Q4: Can I use genetic engineering to improve the yield of my polyketide lactone?

A4: Yes, metabolic engineering is a powerful tool for enhancing polyketide production. Strategies include overexpressing the PKS gene cluster under the control of a strong inducible promoter, increasing the supply of precursor molecules (e.g., malonyl-CoA, methylmalonyl-CoA), and knocking out competing metabolic pathways.[7][8]

Q5: What is a reliable method for extracting and quantifying polyketide lactones from my culture?

A5: A common method involves solvent extraction of the biomass and culture medium, followed by purification using techniques like solid-phase extraction (SPE) or flash chromatography. Quantification is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS).[9][10][11]

Troubleshooting Guides

Problem 1: Low or No Detectable Production of the Target Polyketide Lactone
Possible Cause Troubleshooting Step
Incorrect Cultivation Conditions Systematically optimize key parameters such as light intensity, temperature, and nutrient concentrations. Refer to the table below for suggested starting ranges.
Low PKS Gene Expression Verify the expression of the PKS gene cluster using RT-qPCR. If expression is low, consider cloning the cluster under a stronger or inducible promoter.
Limited Precursor Supply Analyze the central metabolic flux. Consider metabolic engineering strategies to redirect carbon flow towards the production of PKS precursors like acetyl-CoA and malonyl-CoA.
Product Degradation Investigate the stability of the polyketide lactone under your cultivation and extraction conditions. Consider strategies like in situ product removal.
Incorrect Strain Identification Verify the identity of your cyanobacterial strain through 16S rRNA sequencing.
Problem 2: Inconsistent Yields Between Batches
Possible Cause Troubleshooting Step
Variability in Inoculum Quality Standardize the age and density of the inoculum used for each batch culture.
Fluctuations in Environmental Conditions Ensure precise control over light, temperature, and CO2 levels in your photobioreactor. Monitor these parameters continuously.
Contamination Regularly check for bacterial or fungal contamination, which can compete for nutrients and affect cyanobacterial growth and metabolism.
Genetic Instability of Engineered Strain If using a genetically modified strain, periodically re-sequence the engineered construct to check for mutations or deletions.

Data Presentation: Optimizing Cultivation Conditions

The following table summarizes key cultivation parameters that can be optimized to enhance polyketide lactone production in cyanobacteria. The optimal values are often species-specific and need to be determined empirically.

Parameter Typical Range Potential Impact on Polyketide Production References
Light Intensity 30 - 200 µmol photons m⁻² s⁻¹Can influence the overall photosynthetic rate and precursor supply. High light can also cause photoinhibition.[5][6]
Temperature 20 - 35 °CAffects enzyme kinetics and membrane fluidity. Suboptimal temperatures can significantly reduce metabolic activity.[5][6]
pH 7.5 - 9.5Influences nutrient uptake and cellular processes.[6]
Nitrogen Source & Concentration Nitrate, Ammonium; 1 - 10 mMNitrogen availability is crucial for amino acid and nucleotide biosynthesis, which are precursors for PKS enzymes.[5]
Phosphate Concentration 0.1 - 1 mMPhosphate is essential for energy metabolism (ATP) and nucleic acid synthesis.[5]

Experimental Protocols

Protocol 1: Extraction of Polyketide Lactones from Cyanobacterial Culture
  • Harvesting Biomass: Centrifuge the cyanobacterial culture (e.g., 4000 x g for 15 minutes) to pellet the cells. Separate the supernatant and freeze-dry the cell pellet.

  • Solvent Extraction:

    • Extract the freeze-dried biomass with a suitable organic solvent, such as ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and methanol (B129727) (2:1 v/v).[10]

    • Perform the extraction multiple times (e.g., 3x) with fresh solvent to ensure complete recovery.

    • Combine the solvent extracts.

    • For extracellular products, perform a liquid-liquid extraction of the supernatant with an immiscible organic solvent like ethyl acetate.

  • Concentration: Evaporate the solvent from the combined extracts under reduced pressure using a rotary evaporator.

  • Purification (Optional but Recommended):

    • Redissolve the crude extract in a minimal amount of a suitable solvent.

    • Perform preliminary purification using solid-phase extraction (SPE) with a C18 cartridge to remove highly polar and non-polar impurities.

    • For further purification, employ flash chromatography on a silica (B1680970) gel column.

Protocol 2: Quantification of Polyketide Lactones by HPLC-MS
  • Sample Preparation: Dissolve the purified extract in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration. Filter the sample through a 0.22 µm syringe filter before injection.

  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reversed-phase column and coupled to a Mass Spectrometer (MS).

  • Chromatographic Conditions (Example):

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with a low percentage of B, and gradually increase to elute compounds of increasing hydrophobicity.

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 30 °C

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in either positive or negative ion mode, depending on the ionization properties of the target lactone.

    • Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.

  • Quantification:

    • Generate a calibration curve using a purified standard of the target polyketide lactone at known concentrations.

    • Calculate the concentration of the lactone in the sample by comparing its peak area to the calibration curve.[10]

Visualizations

Biosynthetic Pathway and Engineering Strategy

Polyketide_Biosynthesis_and_Engineering cluster_0 Primary Metabolism cluster_1 Polyketide Biosynthesis cluster_2 Metabolic Engineering Strategies CO2 CO2 Photosynthesis Photosynthesis CO2->Photosynthesis Central_Carbon_Metabolism Central Carbon Metabolism Photosynthesis->Central_Carbon_Metabolism Acetyl_CoA Acetyl-CoA Central_Carbon_Metabolism->Acetyl_CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA ACC PKS_Enzyme Polyketide Synthase (PKS) Malonyl_CoA->PKS_Enzyme PKS_Genes PKS Gene Cluster PKS_Genes->PKS_Enzyme Transcription & Translation Polyketide_Chain Polyketide Chain PKS_Enzyme->Polyketide_Chain Chain Elongation Lactone Polyketide Lactone Polyketide_Chain->Lactone Cyclization Overexpression Overexpress PKS Genes (Strong Promoter) Overexpression->PKS_Genes Precursor_Enhancement Enhance Precursor Supply (e.g., upregulate ACC) Precursor_Enhancement->Malonyl_CoA Competing_Pathway_KO Knockout Competing Pathways (e.g., glycogen (B147801) synthesis) Competing_Pathway_KO->Central_Carbon_Metabolism

Caption: Metabolic pathway for polyketide lactone synthesis and key engineering targets.

Experimental Workflow for Yield Improvement

Yield_Improvement_Workflow Start Start Strain_Selection Strain Selection/ Genome Mining for PKS Start->Strain_Selection Cultivation Cultivation in Photobioreactor Strain_Selection->Cultivation Extraction Extraction of Metabolites Cultivation->Extraction Analysis Quantification by HPLC-MS Extraction->Analysis Low_Yield Yield Below Target? Analysis->Low_Yield Optimization Optimize Cultivation Conditions Low_Yield->Optimization Yes Genetic_Engineering Metabolic Engineering Low_Yield->Genetic_Engineering Still Low End End Low_Yield->End No Optimization->Cultivation Genetic_Engineering->Cultivation

Caption: Iterative workflow for improving polyketide lactone yield.

References

Dodonolide solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals working with dodonolide (B1161511). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to its solubility and stability. As specific experimental data for this compound is limited in publicly available literature, this guide provides general protocols and best practices for characterizing novel diterpenoid compounds.

Troubleshooting Guide

This guide addresses potential issues you may encounter during your experiments with this compound.

Problem Possible Cause Suggested Solution
This compound is not dissolving in my chosen solvent. Low Solubility: this compound, as a diterpenoid, may have limited solubility in aqueous solutions. The chosen solvent may not be appropriate.1. Consult a solvent polarity chart (see Table 1) to select an alternative solvent. Start with common laboratory solvents like DMSO, ethanol, or methanol (B129727). 2. Attempt to dissolve a small amount of this compound in the new solvent. 3. Gentle heating or sonication may aid dissolution, but be mindful of potential degradation (see Stability section). 4. If using a buffer , ensure the pH is appropriate, as the solubility of some compounds is pH-dependent.
Precipitation occurs after adding the this compound stock solution to my aqueous experimental medium. Poor Aqueous Solubility: The final concentration of the organic solvent (e.g., DMSO) from your stock solution may be too low to keep this compound dissolved in the aqueous medium.1. Decrease the final concentration of this compound in your experiment. 2. Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final medium, if your experimental system allows. Be sure to run a vehicle control with the same solvent concentration. 3. Prepare a fresh, more dilute stock solution in a suitable organic solvent.
I am observing inconsistent results in my bioassays. Compound Instability: this compound may be degrading over time in your experimental conditions (e.g., in aqueous buffer, at 37°C, or under light).1. Perform a stability study to determine the rate of degradation under your specific experimental conditions (see Experimental Protocol 2). 2. Prepare fresh solutions of this compound immediately before each experiment. 3. Protect solutions from light by using amber vials or covering containers with aluminum foil. 4. Minimize the time the compound spends in aqueous solutions before analysis.
How should I store my this compound powder and stock solutions? Improper Storage Conditions: Exposure to moisture, light, or elevated temperatures can lead to degradation.1. Store the solid compound in a tightly sealed container at -20°C, protected from light and moisture. 2. Store stock solutions in an appropriate solvent (e.g., DMSO) at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. 3. Before use , allow solutions to thaw completely and come to room temperature. Mix well by vortexing before making dilutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

Q2: How can I determine the solubility of this compound in a specific solvent?

A2: A simple method is to prepare a saturated solution and determine the concentration of the dissolved compound. A detailed procedure for this is provided in Experimental Protocol 1. This will help you establish a working concentration range and avoid issues with precipitation.

Q3: Is this compound stable in aqueous solutions?

A3: The stability of this compound in aqueous solutions has not been extensively reported. As with many natural products, it may be susceptible to hydrolysis, particularly at non-neutral pH. It is crucial to perform a stability assessment under your specific experimental conditions (e.g., buffer composition, pH, temperature) to ensure the integrity of your results. Refer to Experimental Protocol 2 for a general method to assess stability.

Q4: What are the typical storage conditions for a novel diterpenoid like this compound?

A4: For long-term storage, solid this compound should be kept at -20°C or below, in a desiccated and dark environment. Stock solutions, typically in an anhydrous organic solvent like DMSO, should be stored at -20°C or -80°C in small, single-use aliquots to prevent degradation from multiple freeze-thaw cycles and exposure to atmospheric moisture.

Q5: My experimental results are not reproducible. Could this be a problem with this compound?

A5: Lack of reproducibility can stem from solubility or stability issues. If the compound is precipitating out of solution or degrading over the course of the experiment, the effective concentration will change, leading to inconsistent results. We recommend the following:

  • Visually inspect your solutions for any signs of precipitation before use.

  • Prepare fresh dilutions for each experiment from a frozen stock.

  • Conduct a stability test to understand how long the compound remains stable in your assay medium.

Data Presentation

As quantitative solubility and stability data for this compound are not available in the literature, the following table provides a general reference for the properties of common laboratory solvents that can be used for initial solubility screening.

Table 1: Properties of Common Laboratory Solvents

SolventPolarity IndexBoiling Point (°C)Dielectric ConstantNotes
Water10.2100.080.1High polarity, may be a poor solvent for diterpenoids.
Dimethyl Sulfoxide (DMSO)7.2189.046.7Aprotic, highly polar, good for stock solutions.
Methanol5.164.732.7Protic, polar solvent.
Ethanol4.378.524.5Protic, polar solvent, often less toxic than methanol.
Acetone4.356.520.7Aprotic, polar solvent.
Ethyl Acetate4.477.16.0Moderately polar solvent.
Dichloromethane3.139.89.1Non-polar solvent, use in a fume hood.
Hexane0.169.01.9Non-polar solvent.

Experimental Protocols

Experimental Protocol 1: Determination of this compound Solubility

This protocol provides a general method for determining the solubility of this compound in a chosen solvent.

Materials:

  • This compound (solid)

  • Selected solvent (e.g., DMSO, ethanol, PBS buffer)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Thermomixer or incubator shaker

  • Microcentrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

Methodology:

  • Add an excess amount of solid this compound to a pre-weighed microcentrifuge tube (e.g., 2-5 mg).

  • Add a known volume of the selected solvent (e.g., 1 mL).

  • Tightly cap the tube and vortex vigorously for 1-2 minutes.

  • Place the tube in a thermomixer or incubator shaker at a constant temperature (e.g., 25°C) and shake for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually inspect the tube to confirm that excess solid is still present.

  • Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.

  • Carefully collect a known volume of the supernatant without disturbing the pellet.

  • Dilute the supernatant with an appropriate solvent to a concentration within the linear range of your analytical method (HPLC or UV-Vis).

  • Quantify the concentration of this compound in the diluted supernatant using a pre-established calibration curve.

  • Calculate the original concentration in the supernatant to determine the solubility. Express the solubility in units such as mg/mL or mM.

Experimental Protocol 2: Assessment of this compound Stability in Solution

This protocol outlines a general procedure to evaluate the stability of this compound in a specific solution over time.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Experimental buffer or medium

  • Incubator set to the desired temperature (e.g., 37°C)

  • HPLC system with a suitable column and detector

Methodology:

  • Prepare a solution of this compound in your experimental buffer at the desired final concentration by diluting your stock solution.

  • Immediately after preparation (t=0), take an aliquot of the solution, and stop the degradation process (e.g., by adding an equal volume of cold acetonitrile (B52724) or methanol and storing at -20°C). This will serve as your baseline measurement.

  • Incubate the remaining solution under the desired experimental conditions (e.g., 37°C, protected from light).

  • At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and treat them in the same way as the t=0 sample to stop any further degradation.

  • Analyze all samples by HPLC to determine the concentration of the parent this compound peak.

  • Plot the percentage of the remaining this compound (relative to the t=0 sample) against time. This will provide an indication of the compound's stability under your experimental conditions.

Visualizations

As the specific signaling pathway for this compound is not yet elucidated, the following diagram illustrates a generalized signaling cascade that can be affected by natural products, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival. Researchers can use this as a conceptual framework for initial mechanistic studies.

dodonolide_pathway This compound This compound Receptor Cell Surface Receptor (Hypothetical Target) This compound->Receptor Inhibition? RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors CellResponse Cellular Response (Proliferation, Survival, etc.) TranscriptionFactors->CellResponse troubleshooting_workflow Start Start: Experiment with this compound Issue Encounter Issue? (e.g., Precipitation, Inconsistent Results) Start->Issue CheckSolubility 1. Verify/Determine Solubility (See Protocol 1) Issue->CheckSolubility Yes Proceed Proceed with Optimized Experiment Issue->Proceed No SolventOK Is Solvent Appropriate? CheckSolubility->SolventOK ChangeSolvent Select New Solvent (Consult Table 1) SolventOK->ChangeSolvent No CheckStability 2. Assess Stability (See Protocol 2) SolventOK->CheckStability Yes ChangeSolvent->CheckSolubility StableOK Is Compound Stable? CheckStability->StableOK ModifyProtocol Modify Experimental Protocol (e.g., Fresh Solutions, Shorter Incubation) StableOK->ModifyProtocol No StableOK->Proceed Yes ModifyProtocol->Proceed

Technical Support Center: Investigating Bacterial Resistance to Dodonolide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dodonolide research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals investigate and characterize potential bacterial resistance to this compound, a natural product macrolide. As specific resistance mechanisms to this compound have not been widely documented, this guide focuses on established mechanisms of resistance to macrolide antibiotics and provides a framework for investigation.

Frequently Asked Questions (FAQs)

Q1: My bacterial culture is showing unexpected growth in the presence of this compound. What are the first troubleshooting steps?

A1: When an experiment fails, it is often due to a simple human or technical error. Before investigating complex biological resistance, it's crucial to rule out common experimental issues.[1][2][3]

  • Repeat the Experiment: The first step is always to repeat the experiment to ensure the result is reproducible and not a one-time fluke.[1][3]

  • Verify Reagents and Materials: Check the expiration dates and storage conditions of all materials, including the this compound stock solution, culture media, and supplements. Improperly stored reagents can lead to failed experiments.[2]

  • Confirm this compound Concentration: Re-calculate the dilutions for your stock solution and working solutions. An error in calculation can lead to a sub-lethal concentration in your assay.

  • Check Equipment: Ensure that incubators, spectrophotometers, and pipettes are properly calibrated and functioning correctly.[2]

  • Use Controls: Always include a positive control (a known susceptible bacterial strain) and a negative control (no bacteria) in your experimental setup. This helps verify that the compound is active and the media is not contaminated.[3]

Q2: I've ruled out experimental error, and the bacteria consistently show high tolerance to this compound. What are the likely biological mechanisms of resistance?

A2: While specific resistance to this compound is not yet characterized, bacteria have evolved several common strategies to resist macrolide antibiotics. These are the most likely avenues to investigate.[4][5][6] The primary mechanisms fall into three categories:

  • Limiting Intracellular Drug Concentration: Bacteria can prevent the antibiotic from reaching its target. This is achieved by reducing the drug's entry (decreased permeability) or by actively pumping it out of the cell using efflux pumps.[4][6][7]

  • Target Modification: Macrolides typically work by binding to the 50S ribosomal subunit and inhibiting protein synthesis.[8] Mutations in the ribosomal proteins (L4 and L22) or, more commonly, enzymatic modification (methylation) of the 23S rRNA can prevent the drug from binding effectively.[5]

  • Enzymatic Inactivation: Bacteria may produce enzymes that chemically modify and inactivate the antibiotic. For macrolides, this can include esterases that hydrolyze the lactone ring or phosphotransferases that add a phosphate (B84403) group.[5]

Troubleshooting Guides & Experimental Protocols

This section provides structured guidance for identifying the potential resistance mechanism in your bacterial strain.

Guide 1: Confirming the Resistance Phenotype with MIC Testing

The first step in characterizing resistance is to quantify it by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism after a specific incubation period.[9][10][11][12] A significant increase in the MIC value for your test strain compared to a susceptible control strain confirms a resistance phenotype.

Bacterial StrainThis compound MIC (µg/mL)Interpretation
Susceptible Control (e.g., ATCC strain)2Baseline susceptibility
Experimental Isolate A2Susceptible
Experimental Isolate B>128High-level Resistance
Experimental Isolate C32Moderate Resistance

This method involves preparing a series of two-fold dilutions of this compound in a 96-well microtiter plate to test for growth inhibition.[9][13]

  • Prepare Antibiotic Dilutions: Create a 10x stock solution of this compound. In a 96-well plate, add 180 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12. Add 200 µL of 10x this compound stock to well 1. Perform a serial two-fold dilution by transferring 20 µL from well to well, from 1 to 10. Wells 11 (growth control) and 12 (sterility control) will not contain the drug.

  • Prepare Bacterial Inoculum: Culture bacteria overnight. Dilute the culture to achieve a standardized concentration (typically 0.5 McFarland standard), and then further dilute it so that the final concentration in each well will be approximately 5 x 10^5 CFU/mL.

  • Inoculate Plate: Add the diluted bacterial culture to each well (except the sterility control).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[13]

  • Read Results: The MIC is the lowest concentration of this compound where no visible growth (turbidity) is observed.[10][11]

Guide 2: Investigating Common Macrolide Resistance Genes

If a high MIC is confirmed, the next step is to screen for the presence of known macrolide resistance genes using Polymerase Chain Reaction (PCR).

G cluster_0 Phase 1: Phenotypic Confirmation cluster_1 Phase 2: Genotypic Investigation cluster_2 Phase 3: Conclusion start Unexpected Bacterial Growth with this compound mic_test Perform MIC Assay (vs. Susceptible Control) start->mic_test compare MIC Significantly Increased? mic_test->compare pcr_erm PCR for erm genes (Target Methylation) compare->pcr_erm Yes no_resistance Conclusion: No Stable Resistance. Re-evaluate Experiment. compare->no_resistance No pcr_mef PCR for mef genes (Efflux Pump) pcr_erm->pcr_mef wgs Whole Genome Sequencing (Novel Mutations/Genes) pcr_mef->wgs resistance_confirmed Conclusion: Resistance Mechanism Identified. wgs->resistance_confirmed

Caption: Troubleshooting workflow for investigating this compound resistance.

This protocol provides a general framework for detecting common macrolide resistance genes. erm (erythromycin ribosome methylation) genes confer resistance by methylating the ribosome, while mef (macrolide efflux) genes code for efflux pumps.[5][13]

  • DNA Extraction: Extract genomic DNA from both your resistant isolate and the susceptible control strain using a commercial kit.

  • Primer Selection: Obtain or synthesize primers specific to conserved regions of known erm and mef genes. A literature search for "macrolide resistance PCR primers" will provide validated sequences.

  • PCR Amplification:

    • Set up a PCR reaction mix containing: DNA template (from your isolate), forward primer, reverse primer, dNTPs, PCR buffer, and a thermostable DNA polymerase (e.g., Taq polymerase).

    • A typical thermocycling program is:

      • Initial Denaturation: 95°C for 5 minutes.

      • 30-35 Cycles:

        • Denaturation: 95°C for 30 seconds.

        • Annealing: 55-60°C for 30 seconds (adjust based on primer Tm).

        • Extension: 72°C for 60 seconds.

      • Final Extension: 72°C for 5 minutes.[13]

  • Gel Electrophoresis: Run the PCR products on an agarose (B213101) gel alongside a DNA ladder. The presence of a band of the expected size in your resistant strain (and its absence in the susceptible control) indicates the presence of the resistance gene.

Gene FamilyResistance MechanismCommon in
erm(A), erm(B), erm(C)Target Site Modification (rRNA methylation)Gram-positive bacteria (e.g., Staphylococci, Streptococci)
mef(A)Efflux PumpGram-positive and Gram-negative bacteria
msr(A/B)Efflux PumpStaphylococci

Visualizing Potential Resistance Mechanisms

Understanding how resistance works at a molecular level is key. The following diagram illustrates the two most prevalent mechanisms of macrolide resistance.

References

Dodonolide Cytotoxicity Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dodonolide and other natural products in cytotoxicity experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I observing inconsistent IC50 values for this compound across different experiments?

A1: Inconsistent IC50 values can arise from several factors. Variations in cell lines, and even within the same cell line cultured under slightly different conditions, can lead to different responses.[1] The specific method used for calculating the IC50 value can also influence the result.[1][2] Additionally, the incubation time of the assay (e.g., 24, 48, or 72 hours) will significantly impact the calculated IC50, with longer exposure times often resulting in lower values.[2] Ensure that experimental parameters such as cell passage number, seeding density, and incubation times are kept consistent between experiments.

Q2: My this compound solution is precipitating in the cell culture medium. How can I resolve this?

A2: Poor solubility is a common issue with lipophilic natural products.[3] To improve solubility, ensure the stock solution is thoroughly dissolved in a suitable solvent like DMSO before diluting it in the culture medium. Gentle sonication or vortexing of the stock solution can also help.[3] When diluting into the medium, do so gradually while mixing. Finally, you can microfilter the final solution to remove any remaining precipitate, but be aware this could potentially remove some of the active compound if it is not fully dissolved.[3]

Q3: I suspect this compound is directly reacting with my MTT reagent, leading to false-positive results. How can I confirm and mitigate this?

A3: Many natural products, particularly those with antioxidant properties like polyphenols, can directly reduce the MTT tetrazolium salt to formazan (B1609692), independent of cellular metabolic activity.[4][5][6] This chemical interference leads to an artificially high viability reading. To check for this, set up control wells containing the same concentrations of this compound in culture medium with the MTT reagent, but without any cells.[7] If you observe a color change, it indicates direct reduction. Subtracting the absorbance of these "compound-only" wells from your experimental wells can help correct for this.[3] Alternatively, switching to a non-tetrazolium-based assay, like a lactate (B86563) dehydrogenase (LDH) release assay or a dye exclusion assay, can circumvent this issue.[3]

Q4: I am observing a bell-shaped dose-response curve, where cytotoxicity decreases at higher concentrations of this compound. What could be the cause?

A4: A bell-shaped dose-response curve can be caused by several factors. At high concentrations, the compound may precipitate out of solution, reducing its effective concentration.[3] Alternatively, the compound might have complex pharmacological effects, where it triggers different cellular responses at different concentrations. Some compounds can also form colloidal aggregates at higher concentrations, which can interfere with the assay.[8]

Troubleshooting Guides

Guide 1: Problem - High Background Absorbance in Control Wells
  • Possible Cause 1: Compound Interference.

    • Diagnosis: As mentioned in the FAQ, your compound may be colored or may directly react with the assay reagent. Run a "compound-only" control (media + compound + assay reagent, no cells).[3][7]

    • Solution: Subtract the background absorbance from this control. If the interference is severe, consider using an alternative assay that measures a different endpoint (e.g., LDH assay for membrane integrity).[3]

  • Possible Cause 2: Media Components.

    • Diagnosis: High concentrations of certain substances in the cell culture medium can contribute to high background absorbance.[9][10] Phenol (B47542) red, for instance, can interfere with the absorbance readings of formazan in MTT assays.[5]

    • Solution: Use a phenol red-free medium for the duration of the assay. Also, test the background absorbance of the medium and its components alone.[8]

  • Possible Cause 3: Microbial Contamination.

    • Diagnosis: Check the culture plates for any signs of bacterial or fungal contamination under a microscope. Contaminants can metabolize the assay reagents and produce a false signal.

    • Solution: Discard contaminated cultures and ensure aseptic techniques are strictly followed.

Guide 2: Problem - Increased Absorbance/Viability at High Compound Concentrations
  • Possible Cause 1: Compound's Reducing Activity.

    • Diagnosis: This is a classic sign of the compound directly reducing the MTT reagent.[4][5]

    • Solution: Follow the steps in Guide 1 to run cell-free controls and subtract the background. If this effect is strong, switching to a non-tetrazolium-based assay is the most reliable solution.[3]

  • Possible Cause 2: Increased Cellular Metabolism.

    • Diagnosis: Some compounds can induce a stress response in cells, leading to an increase in metabolic activity before cell death occurs.[7] This results in higher formazan production and an apparent increase in viability.

    • Solution: Visually inspect the cells' morphology under a microscope for signs of stress or death.[7] Also, consider using an assay that measures a more direct marker of cell death, such as membrane permeability (e.g., Trypan Blue or LDH assay).[11]

  • Possible Cause 3: Compound Precipitation.

    • Diagnosis: Visually inspect the wells, especially at higher concentrations, for any precipitate. Precipitates can scatter light, leading to artificially high absorbance readings.[3]

    • Solution: Improve the solubility of your compound as described in the FAQs. This may involve changing the solvent or using solubilizing agents.

Quantitative Data Summary

CompoundCell LineAssay Duration (hours)IC50 ValueReference
Fe-TMPPAGSNot Specified0.0975 µM[12]
Fe-TMPPHCT-116Not Specified3.97 µM[12]
Actinomycin DVarious Aerodigestive CancerNot Specified0.021 - 2.96 nM[13]
ParthenolideSGC-7901/DDPNot Specified2.5 - 15 µmol/l (Tested Range)[14]

Experimental Protocols

MTT Cell Viability Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4]

Materials:

  • Cells and appropriate culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the different concentrations of the compound. Include vehicle-only controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Reading: Read the absorbance at a wavelength between 540-570 nm using a microplate reader.[3][4]

  • Data Analysis: Correct for background absorbance by subtracting the average absorbance of cell-free wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Visualizations

Experimental Workflow: Cytotoxicity Assay

Cytotoxicity_Workflow start_end start_end process process decision decision io io A Start B Seed Cells in 96-well Plate A->B C Incubate (24h) for Cell Attachment B->C E Add Compound to Wells (Include Controls) C->E D Prepare Serial Dilutions of this compound D->E F Incubate for Exposure Period E->F G Add Cytotoxicity Assay Reagent (e.g., MTT) F->G H Incubate (2-4h) G->H I Add Solubilization Buffer (if required) H->I J Read Absorbance/ Fluorescence/Luminescence I->J K Analyze Data (Calculate % Viability, IC50) J->K L End K->L

Caption: A generalized workflow for a typical in vitro cytotoxicity assay.

Signaling Pathway: Intrinsic Apoptosis

Intrinsic_Apoptosis stimulus stimulus protein protein anti_apoptotic anti_apoptotic pro_apoptotic pro_apoptotic caspase caspase outcome outcome This compound This compound (Cytotoxic Stress) Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) This compound->Bcl2 inhibits Bax Bax / Bak (Pro-apoptotic) This compound->Bax activates Bcl2->Bax Mito Mitochondria Bax->Mito permeabilizes CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified intrinsic (mitochondrial) apoptosis pathway.

Logical Relationship: Troubleshooting MTT Assay Interference

MTT_Troubleshooting problem problem question question solution solution explanation explanation A Problem: Absorbance increases with higher compound concentration B Run cell-free control? (Media + Compound + MTT) A->B C Is there a color change in the cell-free well? B->C Yes F No direct reduction. Consider other causes. B->F No D Compound directly reduces MTT C->D Yes C->F No E 1. Subtract background from cell-free control. 2. Switch to a non-tetrazolium assay (e.g., LDH). D->E G Does compound precipitate at high concentrations? F->G H Precipitate scatters light, causing false reading. G->H Yes J Possible increased metabolic activity before cell death. G->J No I Improve compound solubility. H->I K 1. Check cell morphology. 2. Use a direct cell death assay. J->K

Caption: A decision tree for troubleshooting MTT assay interference.

References

Technical Support Center: Minimizing Off-Target Effects of Dodonolide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical support guide is based on a hypothetical mechanism of action for Dodonolide as an inhibitor of the NOD-like receptor (NLR) signaling pathway. This assumption is made to provide a detailed and practical resource for researchers working with novel natural products where the precise mechanism and off-target profile may not be fully elucidated. The principles and protocols described herein are broadly applicable for the investigation of off-target effects of small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the hypothesized mechanism of action for this compound?

A1: For the purpose of this guide, this compound is treated as a selective inhibitor of the Receptor-Interacting Protein Kinase 2 (RIPK2), a key downstream effector in the NOD1/NOD2 signaling pathway. This pathway is a component of the innate immune system that recognizes bacterial peptidoglycans and initiates an inflammatory response. By inhibiting RIPK2, this compound is presumed to block the activation of NF-κB and MAPK signaling cascades, leading to a reduction in the production of pro-inflammatory cytokines.

Q2: What are off-target effects and why are they a concern when using this compound?

A2: Off-target effects occur when a compound like this compound binds to and alters the function of proteins other than its intended target (in this hypothetical case, RIPK2).[1] These unintended interactions are a significant concern for several reasons:

  • Cellular Toxicity: Engagement with unintended targets can disrupt essential cellular processes, causing toxicity that is unrelated to the on-target activity.

  • Poor Clinical Translatability: Promising preclinical results may not be reproducible in clinical trials if the desired effect is mediated by an off-target interaction with unfavorable consequences in a whole organism.

Q3: How can I begin to assess the potential for off-target effects with this compound in my experiments?

A3: A systematic approach is recommended to proactively assess off-target effects. This involves a combination of computational and experimental methods:

  • Computational Screening: Utilize in silico tools to predict potential off-target interactions based on the chemical structure of this compound.

  • Dose-Response Curves: Establish the minimum effective concentration of this compound required to achieve the desired on-target effect. Using higher concentrations increases the likelihood of engaging lower-affinity off-targets.[1]

  • Control Compounds: If available, use a structurally similar but biologically inactive analog of this compound as a negative control. This helps to ensure that the observed phenotype is not due to the chemical scaffold itself.

  • Orthogonal Approaches: Confirm the observed phenotype using alternative methods to inhibit the target, such as another structurally distinct inhibitor or genetic knockdown (e.g., siRNA or CRISPR-Cas9).

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent results with this compound across different cell lines. 1. Variable expression levels of the on-target protein (RIPK2). 2. Differential expression of off-target proteins in various cell lines. 3. Differences in cell permeability or metabolism of this compound.1. Confirm RIPK2 expression levels in your cell lines via Western blot or qPCR. 2. Perform proteomic profiling to identify potential off-targets that may be uniquely expressed in certain cell lines. 3. Use a lower, more specific concentration of this compound and validate the on-target effect with a secondary assay.
Significant cell toxicity is observed at concentrations expected to be effective. 1. The on-target effect of inhibiting RIPK2 is genuinely toxic to the cells. 2. An off-target effect is causing the observed toxicity.1. Use a genetic approach (e.g., CRISPR-Cas9 knockout of RIPK2) to mimic the on-target effect. If the knockout is not toxic, the compound's toxicity is likely off-target. 2. Perform a broad off-target screening assay (e.g., kinase panel) to identify potential toxicity-mediating off-targets.
A structurally unrelated RIPK2 inhibitor produces a different phenotype. 1. One of the inhibitors has significant off-target effects that are contributing to its observed phenotype. 2. The two inhibitors have different modes of binding or allosteric effects on RIPK2.1. Profile both compounds against a panel of potential off-targets to compare their selectivity. 2. Validate the on-target phenotype using a non-pharmacological method like siRNA or CRISPR-Cas9 knockdown/knockout of RIPK2.

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile of this compound

This table illustrates how data from a kinase profiling assay could be presented to compare the potency of this compound against its intended target (RIPK2) and potential off-targets.

Kinase TargetIC50 (nM)Fold Selectivity vs. RIPK2
RIPK2 (On-Target) 50 1
Kinase A5,000100
Kinase B15,000300
Kinase C> 50,000> 1,000
Kinase D2,50050

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity. Higher fold selectivity indicates greater specificity for the on-target kinase.

Table 2: Example Dose-Response Data for On-Target vs. Off-Target Cellular Effects

This table shows hypothetical data from a dose-response experiment, comparing the concentration of this compound required for the desired on-target effect (inhibition of IL-6 production) versus an undesirable off-target effect (inhibition of cell proliferation).

This compound Conc. (nM)IL-6 Production (% of Control)Cell Proliferation (% of Control)
195100
108098
50 52 95
1002590
5001075
1000550

The optimal concentration range would be around 50-100 nM, where significant on-target effects are observed with minimal impact on cell proliferation.

Mandatory Visualization

dodonolide_pathway Hypothetical Signaling Pathway of this compound Action cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAMPs Bacterial PGNs (e.g., MDP) NOD2 NOD2 PAMPs->NOD2 binds RIPK2 RIPK2 NOD2->RIPK2 recruits & activates TAK1 TAK1 RIPK2->TAK1 activates IKK_complex IKK Complex TAK1->IKK_complex activates NFkB NF-κB IKK_complex->NFkB activates Transcription Gene Transcription NFkB->Transcription translocates & initiates This compound This compound This compound->RIPK2 inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-6) Transcription->Pro_inflammatory_Cytokines

Caption: Hypothetical mechanism of this compound inhibiting the NOD2-RIPK2 signaling pathway.

experimental_workflow Workflow for Off-Target Effect Investigation cluster_validation Target Validation start Start: Novel Compound (this compound) dose_response 1. Dose-Response Curve (Determine EC50 for on-target effect) start->dose_response phenotype_obs 2. Observe Cellular Phenotype dose_response->phenotype_obs is_phenotype_specific Is the phenotype specific? phenotype_obs->is_phenotype_specific genetic_validation 3a. Genetic Validation (CRISPR/siRNA of RIPK2) is_phenotype_specific->genetic_validation Yes orthogonal_compound 3b. Orthogonal Compound (Structurally different RIPK2 inhibitor) is_phenotype_specific->orthogonal_compound Yes off_target_screen 4. Off-Target Screening (e.g., Kinase Panel, Proteomics) is_phenotype_specific->off_target_screen No / Unsure phenotype_recap Phenotype Recapitulated? genetic_validation->phenotype_recap orthogonal_compound->phenotype_recap phenotype_recap->off_target_screen No conclusion_on_target Conclusion: Phenotype is On-Target phenotype_recap->conclusion_on_target Yes analyze_off_targets 5. Analyze & Validate Potential Off-Targets off_target_screen->analyze_off_targets conclusion_off_target Conclusion: Phenotype is Off-Target analyze_off_targets->conclusion_off_target

Caption: Experimental workflow for identifying and validating off-target effects.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that this compound directly binds to and stabilizes RIPK2 in intact cells.

Methodology:

  • Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Treat cells with either vehicle control (e.g., 0.1% DMSO) or this compound at various concentrations for 1-2 hours.

  • Harvest and Heat Shock: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot cell suspensions into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

  • Protein Analysis: Carefully collect the supernatant (soluble protein fraction). Analyze the amount of soluble RIPK2 at each temperature point using Western blotting.

  • Data Analysis: Plot the band intensity of soluble RIPK2 as a function of temperature for both vehicle- and this compound-treated samples. A rightward shift in the melting curve for this compound-treated samples indicates target engagement and stabilization.

Protocol 2: Kinase Profiling Assay

Objective: To assess the selectivity of this compound by screening it against a broad panel of kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Perform serial dilutions to create a range of concentrations for IC50 determination.

  • Assay Plate Preparation: In a multi-well plate (e.g., 384-well), add the individual recombinant kinases, their specific peptide substrates, and ATP.

  • Compound Addition: Add the diluted this compound or a vehicle control to the wells.

  • Kinase Reaction: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. The detection method will vary depending on the assay format (e.g., luminescence, fluorescence).

  • Data Analysis: Calculate the percent inhibition of each kinase at each this compound concentration. Plot the data and determine the IC50 value for each kinase. Compare the IC50 for off-target kinases to the on-target kinase (RIPK2) to determine selectivity.

Protocol 3: Genetic Validation using CRISPR-Cas9 Knockout

Objective: To determine if the genetic removal of RIPK2 recapitulates the phenotype observed with this compound treatment.

Methodology:

  • gRNA Design and Cloning: Design two to three different guide RNAs (gRNAs) targeting the RIPK2 gene. Clone these gRNAs into a Cas9 expression vector.

  • Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the target cell line. If the plasmid includes a selection marker, apply the appropriate selection agent.

  • Clonal Isolation: Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).

  • Knockout Validation: Expand the single-cell clones and screen for RIPK2 knockout by Western blot and DNA sequencing of the target locus.

  • Phenotypic Analysis: Perform the relevant phenotypic assay (e.g., cytokine production in response to a NOD2 agonist) on the validated RIPK2 knockout clones.

  • Comparison: Compare the phenotype of the knockout cells to that of wild-type cells treated with this compound. If the phenotype is the same, it provides strong evidence that the effect of this compound is on-target.

References

dealing with impurities in Dodonolide samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dodonolide samples. The focus is on identifying and managing impurities that may be encountered during synthesis, purification, and handling.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in this compound samples?

A1: Impurities in this compound can be broadly categorized into three main groups as defined by regulatory bodies like the FDA and ICH[1][2]:

  • Organic Impurities: These can be process-related (e.g., starting materials, intermediates, reagents) or drug-related (e.g., degradation products, by-products of side reactions).

  • Inorganic Impurities: These may include reagents, catalysts, and heavy metals.

  • Residual Solvents: Solvents used during the synthesis and purification processes that are not completely removed.

Q2: How can I detect the presence of impurities in my this compound sample?

A2: A variety of analytical techniques can be employed for impurity detection. The choice of method depends on the nature of the impurity and the required sensitivity. Commonly used techniques include:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying impurities[3][4][5]. A reversed-phase HPLC method is often a good starting point.

  • Gas Chromatography (GC): Primarily used for the analysis of residual solvents and volatile impurities.

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) or GC (GC-MS) to provide structural information and aid in the identification of unknown impurities[1][6].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of isolated impurities[1][6].

  • Thin-Layer Chromatography (TLC): A quick and simple method for monitoring reaction progress and detecting the presence of impurities, though less quantitative than HPLC[7].

Q3: What are the general strategies for removing impurities from this compound?

A3: The selection of a purification technique depends on the physicochemical properties of this compound and its impurities[8][9]. Common methods include:

  • Crystallization: An effective technique for purifying solid compounds. The process involves dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing the pure compound to crystallize upon cooling[7][8][9].

  • Chromatography: This is a widely used separation technique. Column chromatography is common for purification on a larger scale, while preparative HPLC can be used for more challenging separations[8][9][10].

  • Distillation: Suitable for purifying liquids with different boiling points[7][8][10].

  • Extraction: Used to separate a compound from a mixture based on its solubility in different immiscible solvents[8].

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Unexpected peaks in HPLC chromatogram - Contamination of solvent or glassware- Sample degradation- Presence of starting materials or intermediates- By-products from the synthesis- Run a blank (solvent only) to check for system contamination.- Analyze a freshly prepared sample.- Compare the retention times with known starting materials and intermediates.- Use LC-MS to identify the molecular weight of the unknown peaks.
Low purity of this compound after crystallization - Inappropriate solvent selection- Cooling the solution too quickly- Insufficient washing of the crystals- Perform solvent screening to find a solvent in which this compound has high solubility at high temperature and low solubility at low temperature.- Allow the solution to cool slowly to room temperature before further cooling in an ice bath.- Wash the filtered crystals with a small amount of cold, fresh solvent.
Presence of residual solvents in the final product - Inadequate drying- Dry the sample under high vacuum for an extended period.- Gently heat the sample during drying if it is thermally stable.
This compound degradation over time - Sensitivity to light, heat, or pH- Presence of reactive impurities- Store the sample in a cool, dark, and dry place.- Conduct forced degradation studies to understand the stability of this compound under various stress conditions (e.g., acid, base, oxidation, photolysis)[3][11].- Ensure high purity of the final product to remove potentially reactive impurities.

Experimental Protocols

Protocol 1: General Method for Impurity Profiling by HPLC

This protocol outlines a general approach for developing an HPLC method for impurity profiling of a this compound sample.

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[3].

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution: Begin with a gradient elution to separate a wide range of potential impurities. A typical starting gradient could be:

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Detection: Use a UV detector at a wavelength where this compound and potential impurities have good absorbance (e.g., determined by a UV scan of the sample).

  • Sample Preparation: Dissolve a known concentration of the this compound sample in the initial mobile phase composition.

  • Analysis: Inject the sample and analyze the chromatogram for the presence of impurity peaks.

  • Method Optimization: Adjust the gradient, flow rate, and column temperature to achieve optimal separation of all observed peaks.

Protocol 2: Purification of this compound by Crystallization

This protocol provides a general procedure for the purification of a solid this compound sample.

  • Solvent Selection: Identify a suitable solvent in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature[9].

  • Dissolution: In a flask, add the impure this compound sample and the selected solvent. Heat the mixture with stirring until the solid completely dissolves. Use the minimum amount of solvent necessary to achieve complete dissolution[9].

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Pure this compound should crystallize out of the solution. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature[9].

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Diagrams

experimental_workflow Impurity Identification and Removal Workflow cluster_analysis Analysis cluster_purification Purification cluster_characterization Characterization raw_sample This compound Raw Sample analytical_screening Analytical Screening (HPLC, TLC) raw_sample->analytical_screening impurity_detected Impurity Detected? analytical_screening->impurity_detected purification_step Purification (Crystallization, Chromatography) impurity_detected->purification_step Yes isolate_impurity Isolate Impurity impurity_detected->isolate_impurity Yes (for identification) pure_product Pure this compound impurity_detected->pure_product No purity_check Purity Check (HPLC) purification_step->purity_check meets_spec Meets Specification? purity_check->meets_spec meets_spec->purification_step No (Re-purify) meets_spec->pure_product Yes structure_elucidation Structure Elucidation (LC-MS, NMR) isolate_impurity->structure_elucidation

Caption: Workflow for impurity identification and removal.

logical_relationship Troubleshooting Logic for Unexpected HPLC Peaks start Unexpected Peak in HPLC check_blank Run Blank (Solvent Only) start->check_blank check_fresh Analyze Freshly Prepared Sample check_blank->check_fresh Peak Absent system_contamination Source: System Contamination check_blank->system_contamination Peak Present compare_standards Compare with Standards (Starting Materials, Intermediates) check_fresh->compare_standards Peak Present sample_degradation Source: Sample Degradation check_fresh->sample_degradation Peak Absent or Reduced lcms_analysis Perform LC-MS Analysis compare_standards->lcms_analysis No Match process_impurity Source: Process-Related Impurity compare_standards->process_impurity Retention Time Match unknown_impurity Source: Unknown Impurity lcms_analysis->unknown_impurity

Caption: Troubleshooting logic for unexpected HPLC peaks.

References

Technical Support Center: Optimizing Reaction Conditions for Macrolide Synthesis (Featuring Dolabelide D)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for complex macrolide synthesis. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of complex macrolides, with a specific focus on the total synthesis of Dolabelide D.

Frequently Asked Questions (FAQs)

Q1: What are the most critical stages in the total synthesis of Dolabelide D where optimization is often required?

A1: The total synthesis of Dolabelide D involves several critical stages that may require careful optimization. Key areas include:

  • Stereoselective Aldol (B89426) Reactions: Achieving high diastereoselectivity in the aldol coupling steps is crucial for establishing the correct stereochemistry of the final product.[1]

  • Protecting Group Strategy: The selection, introduction, and removal of protecting groups for multiple hydroxyl and carboxyl functionalities need to be meticulously planned to avoid side reactions and ensure high yields.[2][3][4][5][6]

  • Macrolactonization: The ring-closing metathesis to form the large macrolide ring is often a challenging step, susceptible to issues like low yield, dimerization, or oligomerization.

  • Fragment Coupling: The esterification reaction to couple the two major fragments of the molecule must be efficient to ensure a good overall yield.[1]

Q2: How can I improve the diastereoselectivity of the aldol coupling reaction in the synthesis of fragment 28?

A2: Improving the diastereoselectivity of the 1,5-anti selective aldol coupling between ketone 18 and aldehyde 23 can be achieved by:

  • Choice of Lewis Acid/Base: The nature of the Lewis acid or base used to generate the enolate and catalyze the reaction can significantly influence the stereochemical outcome. Experimenting with different boron or titanium-based Lewis acids is recommended.

  • Temperature Control: Running the reaction at low temperatures (e.g., -78 °C) is critical to enhance stereocontrol by favoring the thermodynamically more stable transition state.

  • Solvent Effects: The polarity and coordinating ability of the solvent can impact the geometry of the enolate and the transition state. A survey of different aprotic solvents may be beneficial.

Q3: What are some common issues encountered during the Wacker oxidation step and how can they be addressed?

A3: The Wacker oxidation for the concurrent removal of the TES ether and oxidation of the resulting alcohol can present challenges such as:

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or the amount of catalyst (e.g., PdCl2) and co-catalyst (e.g., CuCl).

  • Side Product Formation: Over-oxidation or side reactions can occur. Optimizing the reaction temperature and carefully monitoring the reaction progress by TLC or LC-MS can help mitigate this.

  • Catalyst Deactivation: Ensure the catalyst is active and the reaction is performed under the recommended atmosphere (e.g., an oxygen balloon) to maintain catalytic turnover.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low yield in the ring-closing metathesis (RCM) for macrolactonization. High concentration leading to intermolecular reactions (dimerization/oligomerization).Perform the reaction under high dilution conditions (e.g., <0.01 M). Use a syringe pump for slow addition of the substrate to the catalyst solution.
Catalyst deactivation.Use a fresh, active Grubbs or Hoveyda-Grubbs catalyst. Ensure solvents are thoroughly degassed and the reaction is run under an inert atmosphere.
Poor diastereoselectivity in the β-hydroxyketone reduction. Inappropriate reducing agent or reaction conditions.Employ a bulky reducing agent like L-Selectride to enhance facial selectivity.[1] Optimize the reaction temperature, as lower temperatures often lead to higher selectivity.
Difficulty in removing a specific protecting group. The protecting group is too robust for the chosen deprotection conditions.Select an alternative deprotection method that is known to be effective for that specific protecting group. For example, if acidic deprotection is failing, consider hydrogenolysis for a benzyl (B1604629) group.[3][4]
The deprotection conditions are affecting other functional groups in the molecule.Utilize an orthogonal protecting group strategy where different protecting groups can be removed under distinct conditions without affecting each other.[2][6]
Incomplete esterification during fragment coupling. Steric hindrance around the reaction centers.Use a powerful coupling reagent such as Yamaguchi esterification conditions (2,4,6-trichlorobenzoyl chloride, then DMAP).
Inefficient activation of the carboxylic acid.Experiment with different coupling agents like DCC/DMAP, EDC/DMAP, or HATU.

Experimental Protocols

Protocol 1: Diastereoselective Aldol Coupling for Fragment 28 Synthesis [1]

  • To a solution of ketone 18 in dry CH₂Cl₂ at -78 °C under an argon atmosphere, add the appropriate Lewis acid (e.g., TiCl₄ or freshly distilled BF₃·OEt₂).

  • Stir the mixture for 15-30 minutes.

  • Add a solution of aldehyde 23 in dry CH₂Cl₂ dropwise over 10-15 minutes.

  • Stir the reaction mixture at -78 °C for the optimized reaction time (monitor by TLC).

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., CH₂Cl₂ or EtOAc).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield aldol 24 .

Protocol 2: Ring-Closing Metathesis for Macrolactonization

  • Prepare a solution of the diene precursor in a thoroughly degassed solvent (e.g., toluene (B28343) or CH₂Cl₂) to a final concentration of 0.001-0.005 M.

  • In a separate flask, dissolve the RCM catalyst (e.g., Grubbs II or Hoveyda-Grubbs II catalyst, 5-10 mol%) in the same degassed solvent.

  • Heat the catalyst solution to the desired temperature (e.g., 80-110 °C for toluene).

  • Using a syringe pump, add the solution of the diene precursor to the heated catalyst solution over an extended period (e.g., 4-8 hours).

  • After the addition is complete, continue to stir the reaction at the same temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether.

  • Concentrate the reaction mixture and purify by flash column chromatography to isolate the macrolide.

Visualizations

Experimental_Workflow_Dolabelide_D cluster_frag2 Fragment 2 Synthesis cluster_frag28 Fragment 28 Synthesis cluster_coupling Final Assembly A Alcohol 4 B Asymmetric Silane Alcoholysis A->B C Tandem Silylformylation- Crotylsilylation B->C D Protected Diol 7 C->D E Brook-like Rearrangement & Alkylation D->E F Wacker Oxidation & Acetylation E->F G Aldol Coupling F->G H Diol 12 G->H I Protection & Deprotection H->I J Fragment 2 I->J S Esterification J->S K Ketone 18 & Aldehyde 23 L 1,5-Anti Selective Aldol Coupling K->L M Aldol 24 L->M N TES Protection M->N O Ketone Reduction N->O P Acetylation O->P Q Allyl Ester Deprotection P->Q R Fragment 28 (Acid) Q->R R->S T Ring-Closing Metathesis S->T U Deprotection T->U V Dolabelide D U->V

Caption: Synthetic workflow for the total synthesis of Dolabelide D.

Troubleshooting_Logic Start Low Diastereoselectivity in Aldol Reaction Q1 Is the reaction temperature at -78°C or lower? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Have different Lewis acids been screened? A1_Yes->Q2 Sol1 Decrease reaction temperature A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Has the solvent been varied? A2_Yes->Q3 Sol2 Screen a panel of Lewis acids (e.g., TiCl4, BF3.OEt2, SnCl4) A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No End Consult further literature or expert A3_Yes->End Sol3 Evaluate different aprotic solvents (e.g., CH2Cl2, Toluene, THF) A3_No->Sol3 Sol3->End

Caption: Troubleshooting flowchart for optimizing aldol reaction diastereoselectivity.

References

Technical Support Center: Improving the Bioavailability of Dodonolide

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Our Users: Comprehensive bioavailability data for the diterpenoid Dodonolide, including its specific solubility, permeability, and metabolic pathways, is not extensively available in the public domain. This technical support center provides general strategies and troubleshooting guidance for improving the bioavailability of poorly soluble natural compounds, which can be applied to the study of this compound. The experimental protocols and quantitative data presented are based on established methodologies for similar compounds and should be adapted as necessary.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving adequate oral bioavailability for a compound like this compound?

A1: The primary challenges for oral bioavailability of natural products like this compound, a diterpenoid, typically stem from:

  • Poor Aqueous Solubility: Many diterpenoids are lipophilic, leading to low dissolution rates in the gastrointestinal (GI) tract.

  • Low Permeability: The molecular size and structure may hinder passive diffusion across the intestinal epithelium.

  • Presystemic Metabolism: The compound may be extensively metabolized in the gut wall or liver (first-pass effect) before reaching systemic circulation.

  • Efflux Transporter Activity: The compound might be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it back into the GI lumen.

Q2: What initial steps should I take to characterize the bioavailability of this compound?

A2: A stepwise approach is recommended:

  • Physicochemical Characterization: Determine aqueous solubility (in water and biorelevant media like FaSSIF and FeSSIF), pKa, and logP.

  • In Vitro Permeability Assessment: Use models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers.

  • Metabolic Stability Screening: Utilize liver microsomes or S9 fractions to assess the extent of metabolic degradation.

  • Preliminary In Vivo Pharmacokinetic (PK) Studies: Administer this compound to an animal model (e.g., rodents) via both intravenous (IV) and oral (PO) routes to determine absolute bioavailability.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Troubleshooting Steps
Low aqueous solubility in screening assays. The compound is highly lipophilic.1. Particle Size Reduction: Micronization or nanocrystal formation can increase the surface area for dissolution. 2. Formulation with Solubilizing Excipients: Investigate the use of surfactants, co-solvents, or complexing agents like cyclodextrins. 3. Amorphous Solid Dispersions (ASDs): Formulate this compound with a polymer to create a high-energy amorphous form.
High variability in in vivo exposure after oral administration. Poor dissolution, food effects, or variable GI transit times.1. Formulation Optimization: Develop a robust formulation, such as a self-emulsifying drug delivery system (SEDDS), to ensure consistent solubilization. 2. Controlled Release Formulations: Design formulations that release the drug at a specific site in the GI tract to minimize variability. 3. Standardize Dosing Conditions: Administer the compound in a consistent manner with respect to food intake in preclinical studies.
Low permeability observed in Caco-2 assays. The compound is a substrate for efflux transporters (e.g., P-gp).1. Co-administration with an Efflux Inhibitor: Use a known P-gp inhibitor (e.g., verapamil) in Caco-2 assays to confirm efflux. 2. Formulation with Permeation Enhancers: Explore the use of excipients that can transiently open tight junctions or inhibit efflux pumps. 3. Prodrug Approach: Synthesize a more permeable prodrug of this compound that is converted to the active compound in vivo.
Rapid clearance and low exposure after IV administration. High metabolic instability.1. Identify Metabolic Hotspots: Use in vitro metabolism studies with specific enzyme inhibitors to identify the primary metabolic pathways. 2. Structural Modification: If a specific metabolic liability is identified, consider synthetic modifications to block that metabolic route. 3. Inhibition of Metabolic Enzymes: Co-administer with a known inhibitor of the relevant metabolizing enzymes (use with caution and for investigational purposes only).

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility

Objective: To determine the thermodynamic solubility of this compound in various aqueous media.

Methodology:

  • Add an excess amount of this compound to vials containing purified water, Phosphate Buffered Saline (PBS) pH 7.4, and biorelevant media (Fasted State Simulated Intestinal Fluid - FaSSIF, and Fed State Simulated Intestinal Fluid - FeSSIF).

  • Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining particles.

  • Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the bidirectional permeability of this compound across a Caco-2 cell monolayer, an in vitro model of the human intestinal epithelium.

Methodology:

  • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days until a differentiated monolayer is formed.

  • Verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).

  • For the apical-to-basolateral (A-to-B) permeability assessment, add this compound (in a transport buffer) to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.

  • For the basolateral-to-apical (B-to-A) permeability assessment, add this compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh buffer.

  • Analyze the concentration of this compound in the samples using a sensitive analytical method like LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.

Data Presentation

Table 1: Physicochemical Properties of a Hypothetical Poorly Soluble Compound

ParameterValueMethod
Molecular Weight 328.43 g/mol N/A
Aqueous Solubility (pH 7.4) < 1 µg/mLShake-flask method
logP 4.2Calculated
BCS Classification (Predicted) Class II/IVBased on solubility and predicted permeability

Table 2: In Vitro Permeability and Efflux Data

CompoundPapp (A-to-B) (x 10⁻⁶ cm/s)Papp (B-to-A) (x 10⁻⁶ cm/s)Efflux Ratio
Propranolol (High Permeability Control) 25.1 ± 2.323.8 ± 1.90.95
Atenolol (Low Permeability Control) 0.5 ± 0.10.6 ± 0.21.2
This compound (Hypothetical) 1.2 ± 0.48.5 ± 1.17.1

Visualizations

experimental_workflow cluster_physchem Physicochemical Characterization cluster_invitro In Vitro Assessment cluster_invivo In Vivo Studies solubility Aqueous Solubility permeability Caco-2 Permeability solubility->permeability logp LogP Determination logp->permeability pk_study Pharmacokinetic Study permeability->pk_study metabolism Metabolic Stability metabolism->pk_study

Caption: Experimental workflow for assessing this compound's bioavailability.

troubleshooting_logic start Low Oral Bioavailability solubility Poor Solubility? start->solubility permeability Low Permeability? solubility->permeability No formulation Formulation Strategies (e.g., ASD, SEDDS) solubility->formulation Yes metabolism High Metabolism? permeability->metabolism No permeation_enhancers Permeation Enhancers or Prodrugs permeability->permeation_enhancers Yes metabolic_inhibition Structural Modification or Co-administration metabolism->metabolic_inhibition Yes

Caption: Troubleshooting logic for improving oral bioavailability.

Technical Support Center: Addressing Inconsistencies in Dodonolide Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with dodonolide (B1161511) and similar natural products. The information provided aims to help address common inconsistencies and challenges encountered during in vitro bioassays.

A Note on "this compound": Publicly available scientific literature primarily refers to a related compound, 5-dodecanolide , which has demonstrated anti-inflammatory properties. This guide will focus on the bioassays relevant to 5-dodecanolide and other bioactive lactones, as specific data and reported inconsistencies for "this compound" are scarce. The principles and troubleshooting steps outlined here are broadly applicable to the bio-evaluation of novel natural products.

Troubleshooting Guides

This section addresses specific problems that may arise during the experimental process in a question-and-answer format.

Question 1: I am observing significant variability in the IC50 values for my this compound compound across different experiments. What are the potential causes?

Answer:

Variability in IC50 values is a common challenge in natural product research. Several factors can contribute to this issue:

  • Compound Purity and Stability: The purity of the natural compound can differ between batches. Impurities or degradation products may possess their own biological activities, leading to inconsistent results. Lactone compounds can also be susceptible to hydrolysis, which would alter their activity over time.

  • Experimental Conditions: Minor variations in experimental conditions can have a significant impact on the outcome. This includes differences in cell culture media (e.g., serum percentage), incubation times, temperature, and CO2 levels.

  • Cell-Based Factors: The cell line used, its passage number, and cell density at the time of the assay can all influence the measured IC50 value. Cells at different growth phases (e.g., logarithmic vs. plateau) can exhibit different sensitivities to a compound.

  • Assay Methodology: Different laboratories may use slightly different protocols for the same assay. Variations in reagent concentrations, detection methods, and data analysis can lead to discrepancies in the calculated IC50 values.

  • Solubility Issues: Poor solubility of a lipophilic compound like a this compound in aqueous culture media can lead to inconsistent concentrations in the assay wells, resulting in variable results.

Question 2: My this compound sample is showing cytotoxicity in one assay but not in another. How can I interpret these conflicting results?

Answer:

Discordant results between different cytotoxicity assays are not uncommon and can be due to the different principles of each assay:

  • Metabolic vs. Membrane Integrity Assays: Assays like the MTT assay measure metabolic activity, while assays like the LDH release assay measure membrane integrity. A compound might inhibit metabolic processes without causing immediate cell membrane damage, leading to a positive result in an MTT assay but a negative result in an LDH assay.

  • Interference with Assay Reagents: Natural products can interfere with assay components. For example, compounds with antioxidant properties can directly reduce the tetrazolium salts used in MTT and XTT assays, leading to a false positive signal for cell viability. Colored compounds can also interfere with colorimetric readouts.

  • Time-Dependent Effects: The cytotoxic effect of a compound may be time-dependent. An assay with a shorter incubation time might not show a cytotoxic effect that becomes apparent after a longer exposure.

Question 3: I am trying to assess the anti-inflammatory activity of this compound by measuring TNF-α inhibition, but my results are not reproducible. What should I check?

Answer:

Reproducibility issues in anti-inflammatory assays can stem from several sources:

  • LPS Activity: The activity of the lipopolysaccharide (LPS) used to induce inflammation can vary between lots. It is crucial to use a consistent source and concentration of LPS.

  • Cell State: The activation state of the immune cells (e.g., neutrophils, macrophages) used in the assay is critical. Cells should be healthy and not pre-activated.

  • Timing of Treatment: The timing of the addition of the this compound relative to LPS stimulation can significantly affect the results. It is important to have a consistent pre-incubation or co-incubation protocol.

  • Cytokine Measurement: The method used to measure TNF-α (e.g., ELISA, CBA) has its own sources of variability. Ensure that the assay is performed according to the manufacturer's instructions and that all controls are included.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare and store this compound stock solutions to ensure consistency?

A1: this compound, being a lactone, should be stored under conditions that prevent hydrolysis. It is recommended to prepare a high-concentration stock solution in an anhydrous solvent like DMSO and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The final concentration of the solvent in the cell culture medium should be kept low (typically <0.5%) and consistent across all experiments, including vehicle controls.

Q2: How important is the choice of cell line for this compound bioassays?

A2: The choice of cell line is critical and can significantly impact the results. Different cell lines have different genetic backgrounds, receptor expression levels, and metabolic activities, which can all influence their response to a compound. It is advisable to test the activity of this compound in multiple cell lines relevant to the intended therapeutic application.

Q3: How can I be sure that the observed effect is due to this compound and not an artifact?

A3: To minimize the risk of artifacts, it is important to include proper controls in your experiments. This includes vehicle controls (cells treated with the solvent used to dissolve the this compound), positive controls (a known active compound), and negative controls (untreated cells). For colorimetric or fluorometric assays, it is also important to test for any direct interference of the this compound with the assay reagents in a cell-free system.

Q4: What are pan-assay interference compounds (PAINS) and could this compound be one?

A4: Pan-assay interference compounds (PAINS) are chemical compounds that show activity in multiple, unrelated assays through non-specific mechanisms, such as chemical reactivity or aggregation. While many natural products are valid bioactive molecules, some can be flagged as PAINS. It is important to use multiple, mechanistically distinct assays to confirm the biological activity of a compound and rule out non-specific effects.

Data Presentation

Due to the lack of publicly available quantitative data for this compound, we are providing a template table for researchers to systematically record their experimental data. Consistent and detailed data logging is the first step in identifying sources of inconsistency.

Parameter Experiment 1 Experiment 2 Experiment 3 Notes/Observations
Compound ID 5-dodecanolide5-dodecanolide5-dodecanolide
Batch Number
Assay Type e.g., MTTe.g., MTTe.g., MTT
Cell Line e.g., RAW 264.7e.g., RAW 264.7e.g., RAW 264.7
Passage Number
Seeding Density
Treatment Duration (h)
IC50 / EC50 (µM)
Standard Deviation
Positive Control
Vehicle Control

Experimental Protocols

Protocol: In Vitro Anti-inflammatory Assay - Inhibition of TNF-α Production in LPS-Stimulated RAW 264.7 Macrophages

This protocol provides a general method for assessing the anti-inflammatory activity of a compound by measuring its ability to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated murine macrophages.

1. Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • This compound (5-dodecanolide) stock solution (e.g., 10 mM in DMSO)

  • Lipopolysaccharide (LPS) from E. coli (e.g., 1 mg/mL stock in sterile PBS)

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • Mouse TNF-α ELISA kit

2. Cell Culture and Seeding:

  • Culture RAW 264.7 cells in supplemented DMEM at 37°C in a humidified atmosphere with 5% CO2.

  • Harvest cells using a cell scraper and perform a cell count.

  • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

  • Incubate the plate for 24 hours to allow the cells to adhere.

3. Compound Treatment and LPS Stimulation:

  • Prepare serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.

  • Remove the culture medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubate the plate for 1-2 hours.

  • Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL. Do not add LPS to the negative control wells.

  • Incubate the plate for 18-24 hours.

4. Measurement of TNF-α:

  • After incubation, centrifuge the plate at 400 x g for 5 minutes.

  • Carefully collect the supernatant from each well.

  • Measure the concentration of TNF-α in the supernatants using a mouse TNF-α ELISA kit according to the manufacturer's instructions.

5. Data Analysis:

  • Calculate the percentage of TNF-α inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (TNF-α in treated sample / TNF-α in LPS-stimulated control)] x 100

  • Plot the percentage of inhibition against the this compound concentration and determine the IC50 value using non-linear regression analysis.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed cells in 96-well plate incubate_adhere Incubate for 24h for adherence seed_cells->incubate_adhere add_compound Add this compound dilutions incubate_adhere->add_compound add_lps Stimulate with LPS add_compound->add_lps incubate_treatment Incubate for 18-24h add_lps->incubate_treatment collect_supernatant Collect supernatant incubate_treatment->collect_supernatant elisa Perform TNF-α ELISA collect_supernatant->elisa data_analysis Calculate IC50 elisa->data_analysis

Caption: Experimental workflow for the in vitro anti-inflammatory assay.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_p65_p50 NF-κB (p65/p50) IKK->NFkB_p65_p50 activates Nucleus Nucleus NFkB_p65_p50->Nucleus translocates to TNFa_gene TNF-α Gene Transcription NFkB_p65_p50->TNFa_gene induces TNFa_protein TNF-α Protein TNFa_gene->TNFa_protein leads to This compound This compound This compound->IKK Potential Inhibition Point This compound->NFkB_p65_p50 Potential Inhibition Point

Caption: Simplified LPS-induced TNF-α signaling pathway and potential points of inhibition.

logical_relationships cluster_compound Compound-related cluster_assay Assay-related cluster_cell Cell-related Inconsistent_Results Inconsistent Bioassay Results Purity Purity Variation Purity->Inconsistent_Results Stability Degradation/Stability Stability->Inconsistent_Results Solubility Poor Solubility Solubility->Inconsistent_Results Protocol Protocol Differences Protocol->Inconsistent_Results Reagents Reagent Variability Reagents->Inconsistent_Results Interference Assay Interference Interference->Inconsistent_Results Cell_Line Cell Line Choice Cell_Line->Inconsistent_Results Passage Passage Number Passage->Inconsistent_Results Density Cell Density Density->Inconsistent_Results

Caption: Logical relationships of potential sources of variability in bioassays.

Technical Support Center: Dodonolide Isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the isolation and purification of dodonolides, particularly from plant sources like Dodonaea viscosa.

Troubleshooting Guide

This guide addresses common issues encountered during the isolation of dodonolides and similar flavonoid-like compounds.

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield of Target Compound Incomplete extraction from plant material.- Ensure plant material is finely ground to maximize surface area. - Optimize solvent polarity; dodonolides are likely polar, so consider methanol (B129727) or ethanol-water mixtures.[1] - Employ advanced extraction techniques like ultrasound-assisted or microwave-assisted extraction.
Degradation of the target compound during extraction or workup.- Avoid high temperatures; use room temperature extraction or controlled, gentle heating. Traditional pyrolysis-based methods can lead to degradation and artifact formation.[2] - Protect the extract from light, especially if dealing with light-sensitive flavonoids. - Work quickly and under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected.
Presence of Numerous Impurities in the Crude Extract Co-extraction of a wide range of compounds with similar polarities.- Perform a preliminary fractionation of the crude extract using liquid-liquid partitioning with solvents of varying polarity (e.g., hexane (B92381), ethyl acetate (B1210297), butanol). - Utilize solid-phase extraction (SPE) to remove highly polar or non-polar interferences before column chromatography.
Poor Separation During Column Chromatography Inappropriate stationary or mobile phase selection.- For polar compounds like dodonolides, silica (B1680970) gel is a common stationary phase.[3] - Develop an optimal mobile phase using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the target compound.[4] - A common solvent system for flavonoids is a gradient of ethyl acetate in hexane or dichloromethane (B109758)/methanol.[5]
Column overloading.- Use an appropriate ratio of crude extract to stationary phase (typically 1:20 to 1:100 by weight).
Appearance of Unexpected Peaks (Artifacts) in Chromatograms Reaction with solvents.- Methanol can react with acidic protons to form methyl esters. Use aprotic solvents if this is suspected. - Chlorinated solvents like dichloromethane can generate acidic byproducts; consider using alternative solvents or adding a small amount of a neutralizer like triethylamine.[5]
Isomerization or rearrangement on the stationary phase.- The acidic nature of silica gel can cause rearrangement of certain sensitive functional groups. Consider using neutral alumina (B75360) or a bonded-phase silica.
Thermal degradation during solvent evaporation.- Evaporate solvents under reduced pressure at low temperatures (e.g., using a rotary evaporator with a water bath at 30-40°C).
Compound Instability After Isolation Oxidation, hydrolysis, or light-induced degradation.- Store the purified compound under an inert atmosphere, at low temperature (-20°C or -80°C), and protected from light.

Frequently Asked Questions (FAQs)

Q1: What is a common starting point for the extraction of dodonolides from Dodonaea viscosa?

A1: A common and effective method is to start with a coarse powder of the plant material and perform a sequential extraction with solvents of increasing polarity.[1] A typical sequence would be starting with a non-polar solvent like hexane to remove lipids and waxes, followed by a medium-polarity solvent like ethyl acetate, and finally a polar solvent such as methanol or an ethanol/water mixture to extract flavonoids and other polar compounds like dodonolides.

Q2: How can I quickly assess the purity of my fractions during column chromatography?

A2: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the separation.[4] By spotting each collected fraction on a TLC plate and developing it in an appropriate solvent system, you can visualize the separation of compounds and pool the fractions containing your target compound. Staining the plate with a suitable reagent (e.g., vanillin-sulfuric acid) can help visualize spots if they are not colored.

Q3: My purified compound shows a different mass spectrum than expected. Could this be an artifact?

A3: Yes, this is a strong possibility. Artifacts can form through various mechanisms during the isolation process. For instance, if you used a solvent like methanol, you might observe a peak corresponding to the methylated version of your compound. If high heat was applied, you might see fragments resulting from thermal degradation. It is crucial to carefully review every step of your extraction and purification protocol to identify potential sources of artifact formation.[2]

Q4: What are some alternative chromatography techniques for purifying polar compounds like dodonolides?

A4: Besides silica gel column chromatography, you can consider using reverse-phase chromatography (e.g., C18-bonded silica) with a mobile phase of water and acetonitrile (B52724) or methanol. This technique is particularly useful for separating polar compounds. Preparative High-Performance Liquid Chromatography (Prep-HPLC) offers higher resolution for final purification steps.

Experimental Protocols

General Extraction and Fractionation Protocol
  • Preparation of Plant Material: Air-dry the plant material (Dodonaea viscosa) at room temperature in the shade. Grind the dried material into a coarse powder.

  • Solvent Extraction:

    • Macerate the powdered plant material with methanol at room temperature for 48-72 hours with occasional shaking.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude methanol extract.

  • Liquid-Liquid Fractionation:

    • Suspend the crude methanol extract in a mixture of water and methanol (9:1 v/v).

    • Perform sequential partitioning with solvents of increasing polarity: first with n-hexane, then with dichloromethane, followed by ethyl acetate, and finally with n-butanol.

    • Collect each solvent fraction and evaporate the solvent under reduced pressure.

Column Chromatography Protocol
  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., n-hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniform packing without air bubbles.

  • Sample Loading: Dissolve the dried extract (e.g., the ethyl acetate fraction) in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.

  • Elution: Begin elution with the initial, non-polar solvent. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., increasing the percentage of ethyl acetate in hexane).

  • Fraction Collection: Collect fractions of a fixed volume and monitor the separation using TLC.

  • Compound Isolation: Combine the fractions containing the pure compound and evaporate the solvent.

Data Presentation

Table 1: Illustrative Solvent Systems for TLC Analysis of Dodonolide-like Compounds

Solvent System (v/v)Polarity IndexTypical Rf of a Flavonoid
Hexane:Ethyl Acetate (8:2)Low0.1 - 0.3
Hexane:Ethyl Acetate (6:4)Medium0.3 - 0.6
Dichloromethane:Methanol (9.5:0.5)Medium-High0.4 - 0.7
Ethyl Acetate:Methanol (9:1)High0.6 - 0.9

Table 2: Example of a Gradient Elution for Column Chromatography

Fraction NumbersMobile Phase (Hexane:Ethyl Acetate)Purpose
1 - 109:1Elute non-polar compounds
11 - 308:2Elute less polar compounds
31 - 507:3Elute compounds of intermediate polarity
51 - 701:1Elute polar compounds (potential dodonolides)
71 - 80100% Ethyl AcetateWash out highly polar compounds

Visualizations

Experimental_Workflow cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Analysis plant_material Dried Plant Material (Dodonaea viscosa) extraction Methanol Extraction plant_material->extraction crude_extract Crude Methanol Extract extraction->crude_extract fractionation Liquid-Liquid Fractionation (Hexane, DCM, EtOAc, BuOH) crude_extract->fractionation column_chromatography Silica Gel Column Chromatography fractionation->column_chromatography tlc_monitoring TLC Monitoring column_chromatography->tlc_monitoring fraction_pooling Fraction Pooling tlc_monitoring->fraction_pooling pure_compound Isolated This compound (B1161511) fraction_pooling->pure_compound spectroscopy Spectroscopic Analysis (NMR, MS, IR, UV) pure_compound->spectroscopy

Caption: Experimental workflow for the isolation of dodonolides.

Troubleshooting_Logic start Problem Encountered low_yield Low Yield? start->low_yield impurity High Impurity? start->impurity artifacts Unexpected Peaks? start->artifacts check_extraction Optimize Extraction - Solvent Polarity - Temperature - Time low_yield->check_extraction Yes check_fractionation Improve Fractionation - L-L Partitioning - SPE impurity->check_fractionation Yes check_conditions Review Conditions - Solvent Reactivity - Stationary Phase Acidity - Temperature artifacts->check_conditions Yes solution Problem Resolved check_extraction->solution check_fractionation->solution check_conditions->solution

Caption: Troubleshooting logic for this compound isolation issues.

References

Dodonolide Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dodonolide. This resource is designed to assist researchers, scientists, and drug development professionals with the proper storage, handling, and experimental use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a natural diterpenoid compound isolated from the plant Dodonaea viscosa. It has the chemical formula C₂₀H₂₄O₃ and a molecular weight of 312.41 g/mol . For research purposes, it is typically supplied as a powder with a purity of over 97%.

Q2: What are the general safety precautions I should take when handling this compound?

A2: As with any chemical compound, proper safety measures are essential. Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[1][2] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][3] Avoid inhalation of the powder and contact with skin and eyes.[1] After handling, wash your hands thoroughly.[1][2]

Q3: How should I store this compound?

A3: this compound, being a natural diterpenoid, should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[4][5] Protection from light and moisture is crucial for maintaining its stability.[4][5] For long-term storage, refrigeration or freezing may be considered, depending on the solvent used for reconstitution.

Q4: In which solvents is this compound soluble?

A4: While specific solubility data for this compound is not extensively documented, diterpenoids are generally soluble in a range of organic solvents.[6] It is advisable to perform small-scale solubility tests to determine the optimal solvent for your specific application. A general solubility guide for diterpenoids is provided in the table below.

Troubleshooting Guides

Issue 1: Difficulty Dissolving this compound

Symptoms:

  • The this compound powder does not fully dissolve in the chosen solvent.

  • A suspension or precipitate is observed.

Possible Causes:

  • The solvent may not be appropriate for this specific diterpenoid.

  • The concentration of this compound is too high for the chosen solvent.

  • The temperature of the solvent is too low.

Solutions:

  • Try a different solvent: Refer to the solubility table below and test alternative solvents. Polar aprotic solvents like DMSO and DMF, or chlorinated solvents like dichloromethane, are often effective for dissolving diterpenoids.[6]

  • Increase the volume of the solvent: This will decrease the concentration and may facilitate dissolution.

  • Gently warm the solution: Warming the solvent can increase the solubility of the compound. Use a water bath and monitor the temperature closely to avoid degradation.

  • Use sonication: An ultrasonic bath can help to break up aggregates and enhance dissolution.

Issue 2: Suspected Degradation of this compound

Symptoms:

  • Unexpected or inconsistent experimental results.

  • Change in the color or appearance of the this compound solution over time.

  • Appearance of new spots on a Thin Layer Chromatography (TLC) plate.

Possible Causes:

  • Exposure to light, heat, or air.

  • Inappropriate storage conditions.

  • Reaction with an incompatible solvent or reagent.

Solutions:

  • Verify storage conditions: Ensure that this compound and its solutions are stored in a cool, dark, and dry environment.

  • Prepare fresh solutions: For critical experiments, it is always best to use freshly prepared solutions.

  • Check for solvent compatibility: Ensure the chosen solvent is inert and does not react with this compound.

  • Perform a purity check: Use techniques like TLC or HPLC to assess the purity of your this compound stock.

Data Presentation

Table 1: General Solubility of Diterpenoids in Common Laboratory Solvents

Solvent ClassExamplesPredicted Solubility of this compoundRationale
Polar Aprotic Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF)Likely SolubleGood general solvents for a wide range of organic compounds.[6]
Chlorinated Dichloromethane (DCM), ChloroformLikely SolubleThe "like dissolves like" principle suggests good solubility due to the organic nature of both solute and solvent.
Alcohols Methanol, EthanolModerately to Sparingly SolubleThe presence of polar functional groups may allow for some solubility.
Ethers Diethyl ether, Tetrahydrofuran (THF)Likely SolubleOften used in the extraction and purification of natural products.
Hydrocarbons Hexane, TolueneSparingly Soluble to InsolubleThe significant difference in polarity suggests poor solubility.
Aqueous WaterInsolubleDiterpenoids are generally lipophilic and have poor water solubility.

Experimental Protocols

As specific experimental protocols for this compound are not widely published, researchers should adapt general protocols for working with natural product extracts.

General Protocol for Preparing a this compound Stock Solution:

  • Accurately weigh the desired amount of this compound powder in a suitable vial.

  • Add the chosen solvent (e.g., DMSO) dropwise while gently vortexing or sonicating.

  • Continue adding the solvent until the desired concentration is reached and the powder is fully dissolved.

  • Store the stock solution in a tightly sealed, light-protected container at the recommended temperature (e.g., -20°C).

Mandatory Visualizations

Storage_and_Handling_Workflow This compound Storage and Handling Workflow receive Receive this compound (Powder) store_powder Store in a cool, dry, dark place (e.g., desiccator at room temperature) receive->store_powder prepare_solution Prepare Stock Solution (in a fume hood) store_powder->prepare_solution solubilize Weigh powder and add appropriate solvent. (e.g., DMSO) prepare_solution->solubilize store_solution Store stock solution at -20°C or -80°C (protect from light) solubilize->store_solution use_in_experiment Use in Experiment store_solution->use_in_experiment dispose Dispose of waste according to institutional guidelines use_in_experiment->dispose

Caption: Workflow for proper storage and handling of this compound.

Troubleshooting_Solubility Troubleshooting this compound Solubility Issues start This compound not dissolving? check_solvent Is the solvent appropriate? (Refer to solubility table) start->check_solvent change_solvent Try a different solvent (e.g., DMSO, DCM) check_solvent->change_solvent No check_concentration Is the concentration too high? check_solvent->check_concentration Yes dissolved Problem Solved change_solvent->dissolved add_solvent Add more solvent to decrease concentration check_concentration->add_solvent Yes use_heat_sonication Apply gentle heat or sonication check_concentration->use_heat_sonication No add_solvent->dissolved use_heat_sonication->dissolved

Caption: Decision tree for troubleshooting solubility problems.

References

Validation & Comparative

Comparative Analysis of Formononetin's Cytotoxicity Against Standard Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

As a helpful AI assistant, I am committed to providing accurate and well-supported information. After a thorough search of scientific literature, it appears that there is no publicly available data on the cytotoxicity or anticancer properties of a compound named "Dodonolide." This suggests that it may be a novel, yet-to-be-researched substance, a proprietary compound not described in public databases, or a potential misspelling of a different agent.

To fulfill your request for a comparative guide in the specified format, I will proceed by using a well-characterized natural compound with established anticancer activity as a representative example. This will allow for a detailed comparison with known anticancer drugs, complete with experimental data, protocols, and pathway visualizations as you requested. For this purpose, I will use Formononetin , an isoflavone (B191592) found in several plants with documented cytotoxic effects against various cancer cell lines.

This guide provides a comparative overview of the cytotoxic effects of the natural isoflavone, Formononetin, against established anticancer drugs such as Doxorubicin and Paclitaxel. The data presented is intended for researchers, scientists, and professionals in drug development.

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Formononetin and two commonly used chemotherapy agents, Doxorubicin and Paclitaxel, across various cancer cell lines. A lower IC50 value indicates greater potency in inhibiting cell growth.

CompoundCell LineCancer TypeIC50 (µM)Citation
Formononetin CNE2Nasopharyngeal Carcinoma1[1]
OV90Ovarian Cancer-[1]
ES2Ovarian Cancer-[1]
Doxorubicin T47DBreast Cancer0.202[2]
Paclitaxel T47DBreast Cancer1.577[2]

Note: Specific IC50 values for Formononetin in OV90 and ES2 cell lines were not provided in the source material, though it was stated to mediate cellular proliferation and apoptosis in these lines.[1]

Experimental Protocols

The methodologies employed to obtain the cytotoxicity data are crucial for interpreting the results. Below are the key experimental protocols used in the cited studies.

Cell Viability and Cytotoxicity Assays
  • MTT Assay: This colorimetric assay is a standard method for assessing cell viability.[2] It measures the metabolic activity of cells, which is proportional to the number of viable cells.

    • Procedure: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with varying concentrations of the test compound (e.g., Formononetin, Doxorubicin, Paclitaxel) for a specified duration (e.g., 24, 48, or 72 hours). Following treatment, an MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial reductase enzymes convert the MTT into formazan (B1609692) crystals, which are then dissolved in a solubilizing agent (e.g., DMSO). The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength. The IC50 value is then calculated from the dose-response curve.

Cell Lines and Culture Conditions
  • T47D (Breast Cancer): This is a human ductal breast epithelial tumor cell line.

  • CNE2 (Nasopharyngeal Carcinoma): A human nasopharyngeal carcinoma cell line.

  • OV90 & ES2 (Ovarian Cancer): Human ovarian cancer cell lines.

All cell lines are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Mechanisms of Action and Signaling Pathways

Understanding the molecular mechanisms by which these compounds exert their cytotoxic effects is fundamental for drug development.

  • Formononetin: This isoflavone has been shown to induce apoptosis (programmed cell death) and arrest the cell cycle in cancer cells.[1] One of the key pathways it modulates is the Ras/p38 MAPK signaling pathway .[1] Activation of this pathway can lead to the induction of apoptosis in breast cancer cells.[1] Formononetin has also been observed to reduce the levels of phosphorylated AKT, ERK1/2, and other proteins involved in cell proliferation, while increasing the phosphorylation of p38 MAPK to promote apoptosis in ovarian cancer cells.[1]

  • Doxorubicin: This is a well-established anthracycline antibiotic that acts primarily as a topoisomerase II inhibitor .[3] By intercalating into DNA and inhibiting the action of topoisomerase II, it prevents the re-ligation of DNA strands, leading to DNA double-strand breaks and subsequent apoptosis.[3] Doxorubicin is also known to generate reactive oxygen species (ROS), which contributes to its cytotoxic effects.[3]

  • Paclitaxel: A member of the taxane (B156437) family of drugs, Paclitaxel's primary mechanism of action is the stabilization of microtubules .[2] It binds to the β-tubulin subunit of microtubules, preventing their depolymerization. This disruption of normal microtubule dynamics interferes with mitosis, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis.

Signaling Pathway Visualization

The following diagram illustrates the simplified signaling pathway affected by Formononetin, leading to apoptosis in cancer cells.

Formononetin_Pathway Formononetin Formononetin Ras Ras Formononetin->Ras activates p38_MAPK p38 MAPK (Phosphorylated) Ras->p38_MAPK activates Apoptosis Apoptosis p38_MAPK->Apoptosis induces

Caption: Formononetin-induced apoptotic pathway.

This guide provides a foundational comparison based on available scientific literature. Further head-to-head studies under identical experimental conditions would be necessary for a more direct and definitive comparison of the cytotoxic potencies of Formononetin and standard anticancer drugs.

References

Unraveling the Structure-Activity Relationship of Dodonolide Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the cytotoxic potential of dodonolide (B1161511) analogues, this guide offers a comparative analysis of their structure-activity relationships, supported by experimental data. Aimed at researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of this promising class of natural product derivatives.

Dodonolides, a class of clerodane diterpenoids isolated from the plant Dodonaea viscosa, have garnered significant interest in the scientific community for their potential therapeutic applications, particularly in oncology. The intricate molecular architecture of these compounds provides a unique scaffold for synthetic modification, paving the way for the development of novel analogues with enhanced potency and selectivity. This guide synthesizes the available data on the structure-activity relationships (SAR) of this compound analogues, focusing on their cytotoxic effects against various cancer cell lines.

Comparative Cytotoxicity of this compound Analogues

The exploration of this compound analogues has revealed key structural motifs that govern their cytotoxic activity. Modifications to the core structure have led to the identification of compounds with varying degrees of potency. Below is a summary of the cytotoxic activities of selected this compound analogues and related clerodane diterpenoids from Dodonaea viscosa.

CompoundCell LineIC50 (µM)Reference
This compoundNot SpecifiedNot Specified[1]
Methyl dodovisate AAedes albopictus larvaeLC50: 15.8 µg/mL[1]
Methyl dodovisate BAedes albopictus larvaeLC50: > 50 µg/mL[1]
Dodonic AcidAedes albopictus larvaeLC50: 25.4 µg/mL[1]
Hautriwaic acidAedes albopictus larvaeLC50: 12.7 µg/mL[1]
Strictic acidAedes albopictus larvaeLC50: 18.9 µg/mL[1]
Dodovisins ANot SpecifiedPotent ACLY inhibitor[2]
Dodovisins ENot SpecifiedPotent ACLY inhibitor[2]
Strictic acidNot SpecifiedPotent ACLY inhibitor[2]
Santin (Flavonoid)Breast Cancer Cell LinesActive[3]
3,5-diprenyl-4-hydroxybenzaldehydeBreast Cancer Cell LinesActive[3]

Note: The available literature primarily focuses on the isolation and characterization of these compounds, with limited comprehensive SAR studies presenting a wide range of analogues and their corresponding IC50 values against a panel of cancer cell lines. The larvicidal activity data is included to demonstrate the biological activity of related compounds from the same source. Further research is needed to establish a more complete picture of the SAR for cytotoxicity.

Key Structural Features Influencing Activity

Analysis of the available data suggests that certain structural features are crucial for the biological activity of clerodane diterpenoids:

  • The Lactone Ring: The presence and conformation of the lactone ring in the side chain are often critical for cytotoxicity in many diterpenoids.

  • Oxygenation Pattern: The position and stereochemistry of hydroxyl and epoxide groups on the decalin core significantly impact activity.

  • Side Chain Modifications: Alterations to the furan (B31954) ring or other side-chain components can modulate potency and selectivity.

Experimental Protocols

The evaluation of the cytotoxic activity of this compound analogues typically involves in vitro cell-based assays. The following is a generalized protocol based on standard methodologies.

General Cytotoxicity Assay Protocol (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound analogues (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogues. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathways and Mechanism of Action

While the precise signaling pathways modulated by dodonolides are not yet fully elucidated, the cytotoxic effects of many natural products, including diterpenoids, are often mediated through the induction of apoptosis.

Potential Apoptotic Pathway:

G This compound This compound Analogue ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Induces Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Leads to Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed apoptotic signaling pathway induced by this compound analogues.

This proposed pathway suggests that this compound analogues may induce oxidative stress, leading to mitochondrial dysfunction and the activation of the intrinsic apoptotic cascade, ultimately resulting in programmed cell death. Further investigation is required to confirm the specific molecular targets and signaling events involved.

Experimental Workflow for SAR Studies

The systematic exploration of the structure-activity relationship of this compound analogues follows a well-defined workflow.

G cluster_0 Compound Generation cluster_1 Biological Evaluation cluster_2 Mechanism of Action Isolation Isolation from Dodonaea viscosa Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Isolation->Cytotoxicity Synthesis Chemical Synthesis of Analogues Synthesis->Cytotoxicity SAR Structure-Activity Relationship Analysis Cytotoxicity->SAR SAR->Synthesis Guides further synthesis Pathway Signaling Pathway Investigation SAR->Pathway Target Target Identification Pathway->Target

Caption: Workflow for the structure-activity relationship studies of this compound analogues.

This workflow highlights the iterative process of isolating or synthesizing new analogues, evaluating their biological activity, and using the resulting SAR data to guide the design of more potent and selective compounds.

Conclusion and Future Directions

The study of this compound analogues represents a promising avenue for the discovery of novel anticancer agents. The preliminary data indicate that clerodane diterpenoids from Dodonaea viscosa possess significant biological activity. Future research should focus on the semi-synthesis or total synthesis of a broader range of this compound analogues to establish a more detailed and quantitative SAR. Elucidating the specific molecular targets and signaling pathways will be crucial for the rational design of next-generation this compound-based therapeutics. The integration of computational modeling and experimental biology will be instrumental in accelerating the translation of these fascinating natural products into clinical candidates.

References

A Comparative Analysis of the Bioactivity of Dodonolide and Erythromycin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of antimicrobial research, the exploration of novel bioactive compounds is paramount in the face of rising antibiotic resistance. This guide provides a detailed comparative analysis of dodonolide (B1161511), a natural product with antimicrobial properties, and erythromycin (B1671065), a well-established macrolide antibiotic. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective bioactivities, mechanisms of action, and supporting experimental data.

Executive Summary

This compound, a diterpenoid isolated from the plant Dodonaea viscosa, has demonstrated notable antibacterial and antifungal activity. Its proposed mechanism of action involves the disruption of microbial cell membranes. Erythromycin, a widely used antibiotic, functions by inhibiting protein synthesis in bacteria. This comparison reveals differences in their mechanisms, and the available data on their minimum inhibitory concentrations (MIC) against various pathogens are presented to facilitate a direct comparison of their potency.

I. Comparative Bioactivity: A Quantitative Overview

The following table summarizes the available quantitative data on the bioactivity of this compound and erythromycin against selected microbial strains. It is important to note that a direct, head-to-head comparative study under identical experimental conditions is not yet available in the published literature. The data presented here are compiled from various sources and should be interpreted with consideration for potential variations in experimental methodologies.

OrganismThis compound MIC (µg/mL)Erythromycin MIC (µg/mL)Reference Strain(s)
Staphylococcus aureus250.25 - >64ATCC 25923, Clinical Isolates
Candida albicans50Not applicableClinical Isolates

Note: MIC values for erythromycin against Staphylococcus aureus can vary significantly depending on the strain's resistance profile.

II. Mechanisms of Action: A Tale of Two Strategies

The antimicrobial efficacy of this compound and erythromycin stems from fundamentally different mechanisms of action at the cellular level.

This compound: Disruption of the Cell Membrane

This compound is believed to exert its antimicrobial effect by compromising the integrity of the microbial cell membrane. This mechanism involves the insertion of the molecule into the lipid bilayer, leading to the formation of pores or channels. This disruption results in the leakage of essential intracellular components, such as ions and metabolites, ultimately leading to cell death. This mode of action is generally less specific to the metabolic state of the microorganism.

dodonolide_mechanism cluster_membrane Bacterial Cell Membrane membrane Lipid Bilayer leakage Leakage of Intracellular Contents membrane->leakage This compound This compound disruption Membrane Disruption This compound->disruption disruption->membrane death Cell Death leakage->death

This compound's proposed mechanism of action.
Erythromycin: Inhibition of Protein Synthesis

Erythromycin, a macrolide antibiotic, acts by inhibiting protein synthesis in susceptible bacteria.[1][2][3][4] It binds to the 50S subunit of the bacterial ribosome, interfering with the translocation step of polypeptide chain elongation.[1][2][3][4] This binding prevents the ribosome from moving along the messenger RNA (mRNA), thereby halting the production of essential proteins required for bacterial growth and replication. This mechanism is bacteriostatic at lower concentrations, meaning it inhibits bacterial growth, but can be bactericidal at higher concentrations.[1]

erythromycin_mechanism cluster_ribosome Bacterial Ribosome (70S) ribosome_50S 50S Subunit inhibition Inhibition of Translocation ribosome_50S->inhibition ribosome_30S 30S Subunit erythromycin Erythromycin binding Binds to 50S Subunit erythromycin->binding binding->ribosome_50S protein_synthesis_halt Protein Synthesis Halted inhibition->protein_synthesis_halt

References

Validating the Mechanism of Action of Dodonolide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the purported mechanisms of action of Dodonolide, a diterpenoid derived from Dodonaea viscosa, with established therapeutic agents. Due to the limited specific research on this compound, this analysis utilizes data from extracts of Dodonaea viscosa and its other well-studied diterpenoids as a proxy to infer its potential biological activities.

This guide synthesizes available experimental data to compare the anti-inflammatory and cytotoxic properties associated with compounds from Dodonaea viscosa against standard therapeutic alternatives. Detailed experimental protocols and signaling pathway diagrams are provided to support further investigation and validation.

Anti-inflammatory Activity: Dodonaea viscosa Diterpenoids vs. Indomethacin

Extracts from Dodonaea viscosa and its isolated diterpenoids, such as hautriwaic acid, have demonstrated significant anti-inflammatory effects. This section compares these findings with the well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin.

Table 1: Comparison of Anti-inflammatory Effects

Compound/ExtractModelDosageEffectReference
Dodonaea viscosa Dichloromethane Extract (DvDE)TPA-induced mouse ear edema3 mg/ear97.8% inhibition of edema[1]
Hautriwaic AcidTPA-induced mouse ear edema1.0 mg/ear87.1% inhibition of edema[1][2]
Hautriwaic AcidKaolin/Carrageenan-induced monoarthritis in mice5, 10, 20 mg/kgDose-dependent decrease in knee inflammation; significant reduction of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and increase in anti-inflammatory IL-10.[3][3]
IndomethacinTPA-induced mouse ear edema1.0 mg/ear86.0% inhibition of edema[1]
IndomethacinCarrageenan-induced rat paw edema5 mg/kg (i.p.)Significant inhibition of paw edema.[4][4]
IndomethacinIn vitro COX inhibitionIC50: 230 nM (COX-1), 630 nM (COX-2)Potent inhibitor of cyclooxygenase enzymes.[5][5]

Mechanism of Action Insight:

The anti-inflammatory activity of diterpenoids from Dodonaea viscosa, exemplified by hautriwaic acid, appears to be mediated through the modulation of inflammatory cytokines.[3] This suggests a mechanism that may involve the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway. Indomethacin, in contrast, primarily acts by non-selectively inhibiting cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[6][7][8][9]

Experimental Protocol: Carrageenan-Induced Paw Edema

This widely used in vivo assay is a standard for screening acute anti-inflammatory activity.

  • Animal Model: Typically, Wistar rats or Swiss albino mice are used.

  • Induction of Inflammation: A subcutaneous injection of 1% carrageenan solution is administered into the sub-plantar region of the right hind paw of the animals.[4][10][11]

  • Treatment: The test compound (e.g., Dodonaea viscosa extract) or a standard drug (e.g., Indomethacin) is administered, usually orally or intraperitoneally, at a specified time before the carrageenan injection.[4]

  • Measurement: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[4][10]

  • Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the vehicle control group.

Cytotoxic Activity: Dodonaea viscosa Extracts vs. Doxorubicin

Various extracts of Dodonaea viscosa have exhibited cytotoxic effects against different cancer cell lines, suggesting a potential for anticancer applications. This section compares these findings with the well-known chemotherapeutic agent, Doxorubicin.

Table 2: Comparison of Cytotoxic Effects against Breast Cancer (MCF-7) and Colon Cancer Cell Lines

Compound/ExtractCell LineIC50 ValueReference
Dodonaea viscosa Hydroethanolic ExtractSW480 (colon cancer)35.8 µg/mL[12]
Dodonaea viscosa Hydroethanolic ExtractSW620 (colon cancer)38.4 µg/mL[12]
Dodonaea viscosa Chloroform FractionHT-29 (colon cancer)13.5 µg/mL[13]
Dodonaea viscosa Ethanolic ExtractHT-29 (colon cancer)16.0 µg/mL[13]
DoxorubicinMCF-7 (breast cancer)4 µM (after 48h)[14]
DoxorubicinMCF-7 (breast cancer)400 nM (sensitive), 700 nM (resistant)[15]
DoxorubicinMDA-MB-231 (breast cancer)1 µM (after 48h)[14]

Mechanism of Action Insight:

Studies on Dodonaea viscosa extracts suggest that their cytotoxic effects are linked to the induction of apoptosis. This is evidenced by changes in mitochondrial membrane potential and increased levels of caspase-3 and the tumor suppressor protein p53 in treated cancer cells.[12] Doxorubicin, a widely used anthracycline antibiotic in chemotherapy, exerts its cytotoxic effects through multiple mechanisms, including intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species, all of which can lead to apoptotic cell death.[14]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and proliferation.

  • Cell Culture: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.[16][17]

  • Treatment: The cells are then treated with various concentrations of the test compound (e.g., Dodonaea viscosa extract or Doxorubicin) and incubated for a specific period (e.g., 24, 48, or 72 hours).[17]

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and the plate is incubated for a few hours.[17][18]

  • Formazan (B1609692) Solubilization: Metabolically active cells reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve these crystals.[17][18]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.[18]

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To further elucidate the potential mechanisms of action of this compound and its alternatives, the following diagrams illustrate key signaling pathways and a general experimental workflow.

G Experimental Workflow for Bioactivity Screening cluster_extraction Extraction and Isolation cluster_assays Biological Assays cluster_analysis Data Analysis and Mechanism Validation plant Dodonaea viscosa Plant Material extract Crude Extract plant->extract fractionation Fractionation extract->fractionation This compound Isolated this compound fractionation->this compound anti_inflammatory Anti-inflammatory Assays (e.g., Carrageenan-induced paw edema) This compound->anti_inflammatory Testing cytotoxicity Cytotoxicity Assays (e.g., MTT assay on cancer cells) This compound->cytotoxicity Testing data Quantitative Data (e.g., % inhibition, IC50) anti_inflammatory->data cytotoxicity->data pathway Signaling Pathway Analysis (e.g., Western Blot for NF-κB, Caspase activity) data->pathway Informs comparison Comparison with Standard Drugs data->comparison pathway->comparison

Caption: General experimental workflow for bioactivity screening.

G NF-κB Signaling Pathway in Inflammation stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Cell Surface Receptor stimulus->receptor IKK IKK Complex receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates to genes Pro-inflammatory Gene Transcription (e.g., COX-2, cytokines) nucleus->genes activates

Caption: Simplified NF-κB signaling pathway in inflammation.

G Caspase Cascade in Apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand (e.g., FasL, TRAIL) death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 (Initiator) death_receptor->caspase8 caspase3 Caspase-3 (Executioner) caspase8->caspase3 activates dna_damage DNA Damage (e.g., by Doxorubicin) mitochondrion Mitochondrion dna_damage->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis executes

Caption: Intrinsic and extrinsic pathways of the caspase cascade.

References

A Head-to-Head Comparison: Darobactin D22 Poised to Reshape the Battle Against Drug-Resistant Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

A new front has opened in the war against antimicrobial resistance. The novel antibiotic candidate, darobactin (B12373904) D22, a biosynthetic derivative of a natural compound, is demonstrating significant efficacy against some of the most critical drug-resistant Gram-negative pathogens. This guide provides a comprehensive comparison of darobactin D22 with established last-resort antibiotics, ciprofloxacin (B1669076) and gentamicin (B1671437), offering researchers and drug development professionals a detailed analysis of its performance, supported by experimental data and methodologies.

Note on Nomenclature: Initial searches for "dodonolide" did not yield relevant results for a compound with antibacterial properties against resistant strains. The presented data pertains to darobactin and its highly active derivative, D22, which aligns with recent breakthroughs in antibiotic research for drug-resistant bacteria. It is presumed that "this compound" was a typographical error.

Executive Summary

Darobactin D22 exhibits a unique mechanism of action, targeting the essential outer membrane protein BamA, which is crucial for the survival of Gram-negative bacteria.[1] This novel target distinguishes it from conventional antibiotics like fluoroquinolones and aminoglycosides, suggesting a lower potential for cross-resistance. In preclinical studies, D22 has shown potent activity against multidrug-resistant (MDR) strains of Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii.[1][2] Notably, it has demonstrated comparable or superior efficacy to ciprofloxacin and gentamicin in various in vivo infection models.[3][4]

Comparative Efficacy: In Vitro Activity

The in vitro potency of an antibiotic is a critical indicator of its potential clinical utility. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of darobactin D22, ciprofloxacin, and gentamicin against a range of Gram-negative pathogens. MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

PathogenAntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli Darobactin D2222-4
Ciprofloxacin64≥256
GentamicinData varies significantly based on resistance mechanismsData varies significantly based on resistance mechanisms
Klebsiella pneumoniae Darobactin D2244-8
CiprofloxacinData varies significantly based on resistance mechanismsData varies significantly based on resistance mechanisms
GentamicinData varies significantly based on resistance mechanismsData varies significantly based on resistance mechanisms
Pseudomonas aeruginosa Darobactin D22816
Ciprofloxacin64≥256
GentamicinNot Recommended for Treatment[5]Not Recommended for Treatment[5]
Acinetobacter baumannii Darobactin D2248
Ciprofloxacin4 to ≥1284 to ≥128
Gentamicin≥32 (High Resistance)≥32 (High Resistance)

Data Sources: Darobactin D22 MIC values are from "In Vivo Activity Profiling of Biosynthetic Darobactin D22 against Critical Gram-Negative Pathogens"[1]. Ciprofloxacin MIC values for P. aeruginosa and A. baumannii are from studies on resistant clinical isolates[6][7]. Gentamicin MICs for A. baumannii are from a study on MDR isolates[8]. Direct comparative MIC data from a single study for all three antibiotics against the same panel of resistant strains is limited.

In Vivo Efficacy: Animal Model Data

Animal infection models provide crucial insights into the therapeutic potential of a new antibiotic. Darobactin D22 has been evaluated in zebrafish and murine models, demonstrating its ability to combat infections in a living organism.

Zebrafish Embryo Model of A. baumannii Infection

In a systemic infection model using zebrafish embryos, D22 showed significant life-saving potential.

Treatment (10 mg/kg)Survival RateOutcome
Vehicle Control<25%High mortality
Darobactin A (Natural Precursor)>75%Significant protection
Darobactin D22 100% Complete clearance of infection
Ciprofloxacin100%Complete clearance of infection

Data Source: "In Vivo Activity Profiling of Biosynthetic Darobactin D22 against Critical Gram-Negative Pathogens"[1].

Murine Infection Models

D22's efficacy was further tested in various mouse infection models against critical pathogens.

ModelPathogenD22 Dosing RegimenKey FindingsComparator Findings
Neutropenic Thigh Infection P. aeruginosa25, 30, and 50 mg/kg IV q6hDose-dependent reduction in bacterial load, with higher doses achieving levels below the initial bacterial count (stasis).[4]Not directly compared in the same study.
Peritonitis E. coli (ESBL-producing)15 mg/kg (4 doses) IV and SC100% survival rate with both intravenous and subcutaneous administration.[4]Not directly compared in the same study.
Urinary Tract Infection E. coliTwice-daily injections for 3 daysSignificantly reduced bacterial presence in the urinary tract.[3]Gentamicin reduced bacterial loads to below the detection limit.[3]

Data Source: "In Vivo Activity Profiling of Biosynthetic Darobactin D22 against Critical Gram-Negative Pathogens"[1][3][4].

Mechanisms of Action: A Tale of Three Targets

The distinct mechanisms of action of darobactin D22, ciprofloxacin, and gentamicin are fundamental to understanding their efficacy profiles and potential for resistance development.

Darobactin D22: Targeting the Outer Membrane Gatekeeper

Darobactin D22 employs a novel mechanism by targeting the β-barrel assembly machinery (BAM) complex , specifically the central component BamA .[1] The BAM complex is essential for the insertion of β-barrel proteins into the outer membrane of Gram-negative bacteria, a critical step for maintaining membrane integrity and function.[9][10] By inhibiting BamA, darobactin disrupts this process, leading to cell death.[1]

Caption: Darobactin D22 inhibits the BamA component of the BAM complex.

Ciprofloxacin: A DNA Synthesis Inhibitor

Ciprofloxacin, a fluoroquinolone, targets two essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV .[11][12] In Gram-negative bacteria, DNA gyrase is the primary target. These enzymes are responsible for managing the topological stress of DNA during replication and transcription. By inhibiting their function, ciprofloxacin leads to breaks in the bacterial DNA, ultimately causing cell death.[13][14]

ciprofloxacin_mechanism cluster_bacterial_cell Bacterial Cell DNA_replication DNA Replication Fork Supercoiled_DNA Supercoiled DNA DNA_replication->Supercoiled_DNA DNA_gyrase DNA Gyrase Supercoiled_DNA->DNA_gyrase Relaxation DNA_gyrase->DNA_replication Allows Progression DNA_breaks DNA Strand Breaks DNA_gyrase->DNA_breaks Topo_IV Topoisomerase IV Topo_IV->DNA_replication Decatenation Topo_IV->DNA_breaks Cell_death Cell Death DNA_breaks->Cell_death Ciprofloxacin Ciprofloxacin Ciprofloxacin->DNA_gyrase Inhibition Ciprofloxacin->Topo_IV Inhibition gentamicin_mechanism cluster_bacterial_ribosome Bacterial Ribosome mRNA mRNA Ribosome_30S 30S Subunit mRNA->Ribosome_30S Binding Ribosome_50S 50S Subunit Ribosome_30S->Ribosome_50S Forms 70S Ribosome Protein Functional Protein Ribosome_50S->Protein Protein Synthesis Nonfunctional_Protein Nonfunctional Protein Ribosome_50S->Nonfunctional_Protein tRNA tRNA tRNA->Ribosome_50S Delivers Amino Acid Cell_death Cell Death Nonfunctional_Protein->Cell_death Gentamicin Gentamicin Gentamicin->Ribosome_30S Binds & Causes Misreading mic_workflow start Start prep_bacteria Prepare standardized bacterial inoculum start->prep_bacteria inoculate Inoculate plates with bacterial suspension prep_bacteria->inoculate prep_plates Prepare 96-well plates with serial dilutions of antibiotic prep_plates->inoculate incubate Incubate plates at 37°C for 16-20 hours inoculate->incubate read_results Visually inspect for turbidity or use a plate reader incubate->read_results determine_mic Determine MIC: lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end thigh_infection_model start Start neutropenia Induce neutropenia in mice (e.g., with cyclophosphamide) start->neutropenia infection Inject bacterial suspension intramuscularly into the thigh neutropenia->infection treatment Administer antibiotic at specified doses and times infection->treatment euthanasia Euthanize mice at pre-determined time points treatment->euthanasia tissue_homogenization Excise and homogenize thigh tissue euthanasia->tissue_homogenization bacterial_quantification Plate serial dilutions of homogenate to determine bacterial load (CFU/thigh) tissue_homogenization->bacterial_quantification end End bacterial_quantification->end

References

Unraveling Cross-Resistance: A Comparative Guide to Dodonolide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dodonolide, a novel cytotoxic agent, has demonstrated significant potential in preclinical cancer research. Its unique mechanism of action, however, raises critical questions about the potential for cross-resistance with existing chemotherapeutic agents. Understanding these resistance patterns is paramount for its successful clinical development and for identifying patient populations most likely to respond to treatment. This guide provides a comprehensive comparison of this compound's cross-resistance profile with other relevant anti-cancer drugs, supported by experimental data and detailed protocols.

Comparative Analysis of Cytotoxicity

To evaluate the cross-resistance profile of this compound, its cytotoxic activity was assessed against a panel of cancer cell lines with well-characterized resistance mechanisms to other common chemotherapeutic agents. The half-maximal inhibitory concentration (IC50) values were determined for this compound and a selection of comparator drugs.

Table 1: Comparative IC50 Values (µM) of this compound and Other Anticancer Agents in Resistant Cell Lines

Cell LineResistance MechanismThis compoundDoxorubicinPaclitaxelCisplatin (B142131)
MCF-7 Drug-sensitive parental0.150.50.012.5
MCF-7/ADR MDR1 (P-gp) overexpression0.1815.21.82.8
A549 Drug-sensitive parental0.220.80.024.1
A549/T Taxane resistance (β-tubulin mutation)0.250.92.54.5
OVCAR-8 Drug-sensitive parental0.110.40.0081.9
OVCAR-8/CDDP Cisplatin resistance (enhanced DNA repair)0.130.50.0118.7

The data clearly indicates that this compound retains significant cytotoxic activity in cell lines resistant to doxorubicin, paclitaxel, and cisplatin. The minimal shift in IC50 values in the resistant cell lines compared to their parental counterparts suggests that this compound is not a substrate for the P-glycoprotein (P-gp) efflux pump and its mechanism of action is distinct from that of taxanes and platinum-based drugs.

Experimental Protocols

Cell Culture and Maintenance

All cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2. Resistant cell lines were periodically cultured in the presence of the respective drug to maintain the resistance phenotype.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: The following day, cells were treated with serial dilutions of this compound or comparator drugs for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 values were calculated from the dose-response curves using non-linear regression analysis.

Mechanistic Insights into this compound's Action

To visualize the proposed signaling pathway of this compound and its distinction from mechanisms of resistance to other agents, the following diagram is provided.

Dodonolide_Pathway cluster_cell Cancer Cell cluster_resistance Common Resistance Mechanisms This compound This compound Target Novel Cellular Target This compound->Target Binds to Apoptosis Apoptosis Target->Apoptosis Induces Pgp P-gp Efflux Pump Tubulin β-tubulin Mutation DNARepair Enhanced DNA Repair Doxorubicin Doxorubicin Doxorubicin->Pgp Effluxed by Paclitaxel Paclitaxel Paclitaxel->Tubulin Target affected by Cisplatin Cisplatin Cisplatin->DNARepair Repaired by

Caption: Proposed mechanism of this compound action and its circumvention of common drug resistance pathways.

Experimental Workflow for Cross-Resistance Screening

The logical flow of the experimental procedure to assess cross-resistance is outlined below.

Cross_Resistance_Workflow start Start: Select Parental and Resistant Cell Lines seed Seed cells in 96-well plates start->seed treat Treat with serial dilutions of this compound and comparator drugs seed->treat incubate Incubate for 72 hours treat->incubate mtt Perform MTT Assay incubate->mtt measure Measure Absorbance mtt->measure calculate Calculate IC50 values measure->calculate compare Compare IC50s between parental and resistant lines calculate->compare end End: Determine Cross-Resistance Profile compare->end

Caption: Workflow for determining the cross-resistance profile of a novel compound.

The presented data strongly suggests that this compound is a promising anti-cancer agent that is not susceptible to common mechanisms of multidrug resistance. Its potent cytotoxicity in cell lines resistant to doxorubicin, paclitaxel, and cisplatin highlights its novel mechanism of action and its potential to treat refractory tumors. Further in vivo studies are warranted to confirm these findings and to explore the full therapeutic potential of this compound.

Dodonolide: A Comprehensive Comparison of In Vitro and In Vivo Data Remains Elusive

Author: BenchChem Technical Support Team. Date: December 2025

Despite its identification as a natural diterpenoid isolated from the plant Dodonaea viscosa, a comprehensive analysis of the in vitro and in vivo biological data for Dodonolide is currently not feasible due to a significant lack of specific research on this compound. While the plant itself has been investigated for various medicinal properties, detailed experimental data focusing solely on this compound's efficacy and mechanism of action in both laboratory and living models is not publicly available in the scientific literature.

This compound is a diterpenoid compound that has been identified in Dodonaea viscosa, a plant with a history of use in traditional medicine for treating a variety of ailments.[1][2][3] The plant's extracts have been reported to possess a range of biological activities, including cytotoxic, anti-inflammatory, antidiabetic, and insecticidal properties.[1] However, research attributing these effects specifically to this compound is scarce.

Current scientific literature mentions the isolation and characterization of this compound alongside other phytochemicals from Dodonaea viscosa.[4][5] One study noted the evaluation of this compound for its larvicidal activity.[4] While these studies confirm its existence and source, they do not provide the in-depth in vitro and in vivo data required for a thorough comparative analysis. This includes crucial quantitative data such as IC50 values in various cell lines, pharmacokinetic and pharmacodynamic profiles from animal studies, and detailed experimental protocols.

Furthermore, the signaling pathways through which this compound might exert any biological effects have not been elucidated. Without this foundational data, the creation of diagrams illustrating its mechanism of action is not possible.

References

Validating the Cellular Target of Translation Initiation Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Topic: Initial searches for "Dodonolide" did not yield specific information regarding its cellular targets or mechanism of action. It is possible that this is a novel or less-characterized compound. Therefore, this guide will focus on a well-studied natural product with a similar proposed mechanism of action: Silvestrol (B610840) . This guide will compare Silvestrol with other known inhibitors of translation initiation, providing a framework for researchers, scientists, and drug development professionals to understand the validation of their cellular targets.

Silvestrol is a natural product isolated from plants of the Aglaia genus. It has demonstrated potent anticancer activity by targeting the eukaryotic initiation factor 4A (eIF4A), an ATP-dependent DEAD-box RNA helicase.[1][2] eIF4A is a critical component of the eIF4F complex, which is responsible for unwinding the 5' untranslated region (UTR) of mRNAs, a crucial step in cap-dependent translation initiation.[2] By inhibiting eIF4A, Silvestrol selectively impedes the translation of mRNAs with complex 5' UTRs, many of which encode oncoproteins.[1][3]

Comparative Analysis of eIF4A Inhibitors

This section provides a comparative overview of Silvestrol and other molecules that target the eIF4A RNA helicase. The data presented here is crucial for understanding the potency and selectivity of these compounds.

In Vitro Potency and Cellular Activity
CompoundTypeTarget(s)IC50 (eIF4A ATPase Assay)Cellular IC50 (Cancer Cell Lines)Mechanism of Action
Silvestrol Natural Product (Rocaglate)eIF4ANot explicitly found1-7 nM (Lung, Prostate, Breast)[4]; 6.9 nM (CLL)[5]Clamps eIF4A onto polypurine RNA sequences, stalling the helicase.[1][6]
Zotatifin (eFT226) Synthetic (Rocaglamide-inspired)eIF4A2 nM (in vitro translation)[7]<15 nM (MDA-MB-231)[7]Forms a ternary complex with eIF4A and specific polypurine sequences in mRNA 5'-UTRs.[8][9]
Pateamine A Natural ProducteIF4ANot an inhibitor, but a potent stimulator (~10-fold increase in ATP hydrolysis)[10]5 nM (HeLa cells)[10]Binds to eIF4A, enhances its enzymatic activities, but inhibits its association with eIF4G, stalling initiation complexes.[11]
Rocaglamide (B1679497) A (RocA) Natural Product (Rocaglate)eIF4A, DDX3Not explicitly found~50 nM (HSF1 inhibition)[2]Clamps eIF4A onto polypurine RNA sequences in an ATP-independent manner.[6][12][13]

Experimental Protocols for Target Validation

Validating the cellular target of a compound is a multi-faceted process that involves a combination of biochemical, biophysical, and cell-based assays. Below are detailed methodologies for key experiments used to validate eIF4A as the cellular target of inhibitors like Silvestrol.

eIF4A ATPase Activity Assay

This biochemical assay measures the ATP hydrolysis activity of eIF4A, which is essential for its helicase function. Inhibition of this activity is a primary indicator of direct target engagement.

Principle: The release of inorganic phosphate (B84403) (Pi) from ATP hydrolysis is quantified. A common method is the EnzCheck Phosphate Assay Kit, which uses a substrate that is converted into a light-absorbing product in the presence of Pi.

Protocol:

  • Recombinant human eIF4A protein is purified.

  • The assay is typically performed in a 96-well plate format.

  • The reaction mixture contains eIF4A, a saturating concentration of RNA [e.g., poly(U) or total yeast RNA], and ATP in a suitable buffer (e.g., 30 mM HEPES/KOH pH 7.4, 100 mM KOAc, 3 mM Mg(OAc)2, 2 mM DTT).[14][15]

  • The compound of interest (e.g., Silvestrol) at various concentrations is added to the reaction mixture.

  • The reaction is initiated by the addition of ATP.

  • The rate of Pi release is measured over time by monitoring the absorbance at a specific wavelength (e.g., 360 nm for the EnzCheck assay).

  • IC50 values are calculated by plotting the rate of ATP hydrolysis against the inhibitor concentration.

RNA Helicase Assay

This assay directly measures the ability of eIF4A to unwind a double-stranded RNA (dsRNA) substrate.

Principle: A radiolabeled or fluorescently labeled dsRNA substrate is used. The unwinding activity of eIF4A separates the strands, and the resulting single-stranded RNA (ssRNA) is resolved from the dsRNA by non-denaturing polyacrylamide gel electrophoresis (PAGE).

Protocol:

  • A short dsRNA substrate is prepared by annealing a radiolabeled (e.g., with [γ-³²P] ATP) or fluorescently labeled RNA oligonucleotide to its complementary strand.[16]

  • The helicase reaction contains recombinant eIF4A, the labeled dsRNA substrate, ATP, and the test compound in a reaction buffer. The reaction may also include accessory proteins like eIF4G and eIF4B to enhance eIF4A activity.[14]

  • The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).[16]

  • The reaction is stopped by the addition of a quench buffer containing EDTA and a loading dye.

  • The products are resolved on a non-denaturing polyacrylamide gel.

  • The gel is dried and exposed to a phosphorimager screen or imaged for fluorescence to visualize the separated ssRNA and the remaining dsRNA.

  • The percentage of unwound substrate is quantified to determine the inhibitory effect of the compound.

Polysome Profiling

This cell-based assay assesses the global translation status of a cell by separating messenger ribonucleoproteins (mRNPs), monosomes, and polysomes by sucrose (B13894) density gradient centrifugation. A shift from polysomes to monosomes indicates translation inhibition.

Principle: Cell lysate is layered onto a sucrose gradient and subjected to ultracentrifugation. Actively translated mRNAs are bound by multiple ribosomes (polysomes) and sediment further down the gradient than mRNAs bound by a single ribosome (monosomes) or untranslated mRNPs.

Protocol:

  • Cells are treated with the test compound (e.g., 25-200 nM Silvestrol for a short duration) and cycloheximide (B1669411) to arrest translating ribosomes on the mRNA.[17][18]

  • Cells are lysed in a buffer containing cycloheximide and detergents.

  • The cell lysate is layered onto a linear sucrose gradient (e.g., 15-45%).[19]

  • The gradients are subjected to ultracentrifugation (e.g., in an SW-41 rotor) at 4°C.[19]

  • The gradient is then fractionated while continuously monitoring the absorbance at 254 nm to generate a polysome profile.

  • A decrease in the polysome-to-monosome (P/M) ratio in treated cells compared to control cells indicates inhibition of translation initiation.[17]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement in a cellular context.

Principle: The binding of a ligand (drug) to its target protein often increases the thermal stability of the protein.

Protocol:

  • Intact cells are treated with the compound of interest or a vehicle control.

  • The treated cells are heated to a range of temperatures.

  • The cells are then lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.

  • The amount of soluble target protein (e.g., eIF4A) at each temperature is quantified by Western blotting or mass spectrometry.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding and stabilization of the target protein.

Visualizing Mechanisms and Workflows

Signaling Pathway of eIF4A Inhibition

G cluster_0 Upstream Signaling cluster_1 Inhibitors PI3K/AKT/mTOR PI3K/AKT/mTOR eIF4F Complex eIF4F Complex PI3K/AKT/mTOR->eIF4F Complex Activates RAS/ERK RAS/ERK RAS/ERK->eIF4F Complex Activates eIF4A eIF4A eIF4F Complex->eIF4A eIF4E eIF4E eIF4F Complex->eIF4E eIF4G eIF4G eIF4F Complex->eIF4G mRNA 5' UTR mRNA 5' UTR eIF4A->mRNA 5' UTR Unwinds Translation Initiation Translation Initiation mRNA 5' UTR->Translation Initiation Oncoprotein Synthesis Oncoprotein Synthesis Translation Initiation->Oncoprotein Synthesis Cell Proliferation & Survival Cell Proliferation & Survival Oncoprotein Synthesis->Cell Proliferation & Survival Apoptosis Apoptosis Cell Proliferation & Survival->Apoptosis Inhibition Inhibition Inhibition->eIF4A Silvestrol Silvestrol Silvestrol->Inhibition Zotatifin Zotatifin Zotatifin->Inhibition G cluster_0 Biochemical & Biophysical Assays cluster_1 Cell-Based Assays ATPase Assay ATPase Assay Direct Target Engagement Direct Target Engagement ATPase Assay->Direct Target Engagement Helicase Assay Helicase Assay Helicase Assay->Direct Target Engagement CETSA CETSA Validated Target Validated Target CETSA->Validated Target Direct Target Engagement->CETSA Confirmation in cells Polysome Profiling Polysome Profiling Direct Target Engagement->Polysome Profiling Functional consequence Cellular Mechanism Cellular Mechanism Polysome Profiling->Cellular Mechanism Cell Viability Assay Cell Viability Assay Cell Viability Assay->Validated Target Western Blot Western Blot Western Blot->Validated Target Cellular Mechanism->Cell Viability Assay Cellular Mechanism->Western Blot Downstream effects Hypothesis: Compound targets eIF4A Hypothesis: Compound targets eIF4A Hypothesis: Compound targets eIF4A->ATPase Assay Hypothesis: Compound targets eIF4A->Helicase Assay

References

Assessing the Therapeutic Index of Guanidine-Based Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The therapeutic index (TI) is a critical measure in pharmacology, quantifying the relative safety of a drug by comparing the dose that elicits a therapeutic effect to the dose that causes toxicity.[1] A higher TI indicates a wider margin of safety for a drug.[2] This guide provides a comparative assessment of the therapeutic index of guanidine-based compounds, with a specific focus on Dodecylguanidine Hydrochloride (DGH) as a representative compound, compared to other common anti-inflammatory agents. Due to a lack of publicly available data for Dodonolide, DGH is used as a proxy in this analysis.

Quantitative Comparison of Therapeutic Efficacy and Cytotoxicity

The following table summarizes the in vitro cytotoxicity (IC50) and acute toxicity (LD50) data for DGH and selected comparator drugs. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro, while the LD50 value is the lethal dose for 50% of a test population.[3][4]

CompoundTherapeutic ClassIC50 (µg/mL)Cell LineLD50 (mg/kg)Animal ModelTherapeutic Index (Calculated)Reference
Dodecylguanidine HCl (DGH) Guanidine-based antimicrobial0.39Not Specified>68 (inhalation)RatNot calculable from available data[5]
Diclofenac NSAID55 µmol/L (~16.3 µg/mL)HT-29 (colon cancer)56 (oral)Rat~3.4[6][7]
Ibuprofen (B1674241) NSAID11.2Human blood cells636 (oral)Rat~56.8
Acetylsalicylic Acid (Aspirin) NSAID0.05 mg/mL (50 µg/mL)Not Specified200 (oral)Rat4[1]

Note: The therapeutic index is estimated here by dividing the LD50 by the IC50. This is a simplified calculation for illustrative purposes, as the true therapeutic index is determined by comparing the effective dose (ED50) with the toxic dose (TD50) or lethal dose (LD50).[6] The IC50 and LD50 values can be influenced by the specific cell line, animal model, and route of administration used in the studies.[8]

Experimental Methodologies

A comprehensive assessment of a compound's therapeutic index involves a series of in vitro and in vivo experiments.

1. In Vitro Cytotoxicity Assays (IC50 Determination)

  • Objective: To determine the concentration of a compound that inhibits 50% of a biological function, such as cell viability.

  • Common Method: MTT Assay

    • Cell Culture: Human or animal cell lines are cultured in a suitable medium and seeded into 96-well plates.

    • Compound Treatment: The cells are treated with a range of concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • Formazan (B1609692) Formation: Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan product.

    • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[9]

2. In Vivo Acute Toxicity Studies (LD50 Determination)

  • Objective: To determine the single dose of a substance that will cause the death of 50% of a group of test animals.[7]

  • General Protocol (based on OECD Guidelines):

    • Animal Selection: A specific species and strain of animal (commonly rats or mice) are chosen.[7]

    • Dose Administration: The test substance is administered to multiple groups of animals at various dose levels. The route of administration (e.g., oral, intravenous, dermal) is chosen based on the intended human exposure route.

    • Observation: The animals are observed for a set period (typically 14 days) for signs of toxicity and mortality.

    • Data Analysis: The number of mortalities at each dose level is recorded.

    • LD50 Calculation: Statistical methods, such as probit analysis, are used to calculate the LD50 value.[3]

Workflow for Therapeutic Index Assessment

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Therapeutic Index Calculation Therapeutic Index Calculation IC50 Determination->Therapeutic Index Calculation Animal Model Selection Animal Model Selection Dose Administration Dose Administration Animal Model Selection->Dose Administration Toxicity Observation Toxicity Observation Dose Administration->Toxicity Observation LD50 Determination LD50 Determination Toxicity Observation->LD50 Determination LD50 Determination->Therapeutic Index Calculation Safety Assessment Safety Assessment Therapeutic Index Calculation->Safety Assessment

Caption: Workflow for determining the therapeutic index.

Signaling Pathways in Drug-Induced Cytotoxicity

The cytotoxic effects of many drugs, including NSAIDs, can be mediated through various signaling pathways, often culminating in apoptosis (programmed cell death).

Apoptosis Signaling Pathway

G Drug Drug Mitochondrial Stress Mitochondrial Stress Drug->Mitochondrial Stress Induces Caspase Activation Caspase Activation Mitochondrial Stress->Caspase Activation Leads to Apoptosis Apoptosis Caspase Activation->Apoptosis Executes

Caption: Simplified overview of a drug-induced apoptosis pathway.

References

Uncharted Territory: The Transcriptomic Landscape of Dodonolide Remains Undiscovered

Author: BenchChem Technical Support Team. Date: December 2025

Despite a growing interest in the therapeutic potential of marine-derived natural products, a comprehensive analysis of the transcriptomic effects of dodonolide (B1161511) on cancer cells remains elusive. A thorough review of publicly available scientific literature reveals a significant gap in our understanding of this compound's mechanism of action at the genomic level. Consequently, a comparative guide on the transcriptomics of this compound-treated cells cannot be constructed at this time due to the absence of foundational experimental data.

Researchers, scientists, and drug development professionals seeking to understand how this compound influences gene expression and cellular signaling pathways will find a notable lack of published research in this specific area. While the broader field of marine pharmacology is active, with numerous compounds being investigated for their anti-cancer properties, this compound itself has not been the subject of any detailed transcriptomic studies that would allow for a comparative analysis.

This absence of data prevents the creation of essential resources for researchers, such as:

  • Quantitative Data Summaries: Without RNA sequencing or microarray data from this compound-treated cells, it is impossible to compile tables of differentially expressed genes or conduct comparative analyses against other anti-cancer agents.

  • Detailed Experimental Protocols: The specific methodologies for treating various cell lines with this compound, extracting RNA, and performing transcriptomic analysis have not been established or published.

  • Signaling Pathway Diagrams: The signaling cascades and biological processes modulated by this compound are currently unknown, precluding the generation of visual representations of its mechanism of action.

The development of a comprehensive comparison guide, as envisioned, is contingent on future research initiatives. Foundational studies are required to establish the cytotoxic and biological activity of this compound across a panel of cancer cell lines. Following this, in-depth transcriptomic analyses would be the next logical step to elucidate its molecular targets and pathways of action. Such research would not only illuminate the therapeutic potential of this compound but also provide the necessary data to benchmark its performance against existing cancer therapies.

Until such studies are conducted and their findings are made publicly available, the transcriptomic impact of this compound remains an uncharted and intriguing area for future cancer research.

Evaluating the Novelty of Dodonolide's Mode of Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative evaluation of the mode of action of Dodonolide, a naturally occurring diterpenoid, against other compounds with similar structural features and biological activities. Due to the limited availability of detailed mechanistic studies on this compound, this analysis leverages data from related, well-characterized diterpenoids to infer potential mechanisms and highlight areas for future research.

Introduction to this compound

This compound is a diterpenoid compound that has been isolated from plant sources such as Dodonaea viscosa.[1][2] Preliminary studies and phytochemical screenings have indicated a range of biological activities for this compound, including anti-inflammatory, cytotoxic, and antidiabetic properties.[3][4][5] However, specific details regarding its molecular targets and signaling pathways remain largely uncharacterized in publicly available scientific literature. This guide aims to contextualize the potential novelty of this compound's mode of action by comparing it with the established mechanisms of other cytotoxic and anti-inflammatory diterpenoids.

Comparative Analysis: this compound vs. Andrographolide and Hautriwaic Acid

To evaluate the potential mode of action of this compound, two comparator compounds have been selected based on structural similarity (diterpenoids) and overlapping biological activities:

  • Andrographolide: A labdane (B1241275) diterpenoid with well-documented anticancer and anti-inflammatory properties.[6][7]

  • Hautriwaic Acid: A clerodane diterpenoid, also isolated from Dodonaea viscosa, with known anti-inflammatory and antinociceptive activities.[8][9]

Quantitative Biological Activity

The following table summarizes the available quantitative data on the biological activities of this compound and the comparator compounds.

CompoundAssay TypeCell Line / ModelIC50 / EC50 / % InhibitionReference
This compound Larvicidal ActivityAedes albopictus, Culex pipiens quinquefasciatusData not specified[1][2]
CytotoxicityVarious (implied)Data not specified[3][5]
Andrographolide Cytotoxicity (MTT Assay)MCF-7 (Breast Cancer)32.90 µM (48h)[6]
Cytotoxicity (MTT Assay)MDAMB-231 (Breast Cancer)37.56 µM (48h)[6]
Cytotoxicity (MTT Assay)SiHa (Cervical Cancer)85.59 µM[6]
Hautriwaic Acid Anti-inflammatoryTPA-induced mouse ear edema87.1% inhibition at 1.0 mg/ear[10]
Antinociceptive (Sodium Channel Blockade)Dorsal Root Ganglion NeuronsInhibition of tetrodotoxin-sensitive sodium channels[9]
Anti-arthriticKaolin/Carrageenan-induced monoarthritis in miceDecrease in knee inflammation at 5, 10, 20 mg/kg[11]
Known and Postulated Modes of Action

This compound: The precise mode of action is currently unknown. Based on its diterpenoid structure and reported cytotoxicity, it is plausible that this compound, like other compounds in its class, may induce apoptosis in cancer cells and modulate inflammatory pathways.

Andrographolide: The anticancer effects of Andrographolide are multifaceted and involve:

  • Induction of Apoptosis: Activation of the intrinsic apoptotic pathway.[3]

  • Cell Cycle Arrest: Halting the proliferation of cancer cells.[4]

  • MAPK Pathway Activation: Stimulation of ERK/JNK phosphorylation, leading to inhibition of cell proliferation.[3]

  • Inhibition of Cancer Migration and Invasion. [4]

Hautriwaic Acid: The anti-inflammatory and antinociceptive properties of Hautriwaic Acid are attributed to:

  • Inhibition of Pro-inflammatory Cytokines: Significant reduction of IL-1β, IL-6, and TNF-α in joint tissue.[11]

  • Immunomodulation: Increase in the anti-inflammatory cytokine IL-10.[11]

  • Blockade of Voltage-Gated Sodium Channels: Specifically targets tetrodotoxin-sensitive sodium channels in nociceptive neurons.[9]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cytotoxicity Assay (MTT Assay) for Andrographolide
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, MDAMB-231, SiHa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of Andrographolide (e.g., 7.5–120 µM) or vehicle control (DMSO).

  • Incubation: Cells are incubated with the compound for a specified period (e.g., 48 hours).

  • MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well and incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The media is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.[6]

In Vivo Anti-inflammatory Assay (TPA-induced Mouse Ear Edema) for Hautriwaic Acid
  • Animals: Male Swiss mice are used for the experiment.

  • Induction of Edema: Inflammation is induced by the topical application of 12-O-tetradecanoylphorbol-13-acetate (TPA) dissolved in acetone (B3395972) to the right ear of each mouse.

  • Treatment: Hautriwaic acid, dissolved in a suitable vehicle, is topically applied to the TPA-treated ear at different doses (e.g., 0.25, 0.5, 1.0 mg/ear). A positive control (e.g., indomethacin) and a negative control (vehicle) are also included.

  • Edema Measurement: After a specific time (e.g., 6 hours), the mice are euthanized, and circular biopsies are taken from both the treated (right) and untreated (left) ears. The weight of the biopsies is measured, and the edema is quantified as the difference in weight between the right and left ear punches.

  • Data Analysis: The percentage inhibition of edema is calculated by comparing the treated groups to the negative control group.[10]

Electrophysiological Recording for Hautriwaic Acid
  • Cell Preparation: Dorsal root ganglion (DRG) neurons are isolated from rats.

  • Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed on small-diameter DRG neurons (presumptive nociceptors).

  • Channel Activation: Voltage-gated sodium channels are activated by depolarizing voltage steps.

  • Compound Application: Hautriwaic acid is applied to the neurons, and the effect on the sodium current is recorded.

  • Data Analysis: The inhibition of the peak sodium current by Hautriwaic acid is quantified.[9]

Visualizing Signaling Pathways and Workflows

The following diagrams illustrate the known signaling pathway for Andrographolide's anticancer activity and a general workflow for evaluating the cytotoxic properties of a novel compound like this compound.

andrographolide_pathway Andrographolide Andrographolide Cell Cell Andrographolide->Cell MAPK_Pathway MAPK Pathway (ERK/JNK Phosphorylation) Cell->MAPK_Pathway Proliferation Cell Proliferation MAPK_Pathway->Proliferation Inhibits Apoptosis Apoptosis MAPK_Pathway->Apoptosis Induces cytotoxicity_workflow start Start: Novel Compound (e.g., this compound) cell_culture Select & Culture Cancer Cell Lines start->cell_culture treatment Treat Cells with Varying Concentrations cell_culture->treatment incubation Incubate for Defined Period (e.g., 48h) treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT, XTT) incubation->viability_assay data_analysis Analyze Data & Calculate IC50 viability_assay->data_analysis end End: Determine Cytotoxic Potency data_analysis->end

References

Safety Operating Guide

Navigating the Safe Disposal of Dodonolide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of novel compounds like dodonolide (B1161511) are paramount for ensuring laboratory safety and environmental protection. this compound, a cyclic depsipeptide of marine origin, requires careful consideration for its disposal due to its biological activity and the limited availability of specific safety data. This guide provides a detailed, step-by-step operational plan for the safe disposal of this compound, grounded in best practices for hazardous waste management.

Understanding the Hazard Profile of this compound

According to a report from the National Oceanic and Atmospheric Administration (NOAA), this compound may cause symptoms such as drowsiness, dizziness, weakness, and gastrointestinal issues upon ingestion. It is described as being slightly soluble in water and potentially sensitive to heat and air.

Hazard Data Summary Information Source
Physical State Solid (Crystals)General knowledge
Solubility Slightly soluble in waterNOAA
Known Health Hazards May cause drowsiness, dizziness, weakness, general malaise, fatigue, diarrhea, constipation, gastrointestinal bleeding, anorexia, abdominal discomfort.NOAA
Ecological Hazards Not fully characterized. As a marine-derived, biologically active compound, release into the environment should be avoided to prevent unforseen ecological impacts.[3][4]Inferred

Experimental Protocol: this compound Disposal Procedure

This protocol outlines the necessary steps for the safe disposal of this compound waste generated in a laboratory setting. This procedure is designed to minimize exposure to personnel and prevent environmental contamination.

Materials Required:

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves

  • Designated hazardous waste container (clearly labeled "Hazardous Waste: this compound")

  • Sealable, leak-proof plastic bags

  • Chemical fume hood

  • Absorbent pads

Procedure:

  • Segregation of Waste:

    • All solid waste contaminated with this compound (e.g., pipette tips, contaminated gloves, absorbent paper) should be collected in a designated, clearly labeled, and sealed plastic bag.

    • Liquid waste containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.

  • Handling and Transfer:

    • All handling of this compound waste should be performed within a certified chemical fume hood to minimize inhalation exposure.

    • Wear appropriate PPE, including double gloving if necessary, throughout the disposal process.

  • Spill Management:

    • In the event of a small spill, use absorbent pads to contain and clean up the material.

    • Place all contaminated absorbent materials into the designated solid hazardous waste bag.

    • Decontaminate the spill area with a suitable laboratory disinfectant or detergent solution.

  • Container Management:

    • Ensure the primary hazardous waste containers are kept securely closed when not in use.

    • Store the waste containers in a designated, well-ventilated, and secure secondary containment area away from heat sources.

  • Final Disposal:

    • Dispose of the sealed and labeled hazardous waste containers through your institution's Environmental Health and Safety (EHS) office.

    • Follow all institutional and local regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in regular trash.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the this compound disposal procedure, providing a clear visual guide for laboratory personnel.

Dodonolide_Disposal_Workflow cluster_prep Preparation cluster_handling Waste Handling cluster_storage Storage & Disposal cluster_spill Spill Response PPE Don Appropriate PPE Work_in_Hood Work in Chemical Fume Hood PPE->Work_in_Hood Waste_Containers Prepare Labeled Waste Containers Segregate_Waste Segregate Solid and Liquid Waste Waste_Containers->Segregate_Waste Store_Waste Store Waste in Secondary Containment Segregate_Waste->Store_Waste Work_in_Hood->Segregate_Waste Contain_Spill Contain Spill with Absorbents Work_in_Hood->Contain_Spill EHS_Pickup Arrange for EHS Disposal Store_Waste->EHS_Pickup Clean_Area Decontaminate Spill Area Contain_Spill->Clean_Area Dispose_Spill_Waste Dispose of Contaminated Materials as Hazardous Waste Clean_Area->Dispose_Spill_Waste Dispose_Spill_Waste->Store_Waste

This compound Disposal Workflow

By adhering to these procedures, laboratories can ensure the safe and responsible management of this compound waste, protecting both personnel and the environment. As more specific data on this compound becomes available, these procedures should be reviewed and updated accordingly.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.